Technical Documentation Center

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
  • CAS: 893755-11-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

This guide provides a comprehensive, technically detailed protocol for the synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a valuable building block in contemporary drug discovery and development. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a valuable building block in contemporary drug discovery and development. The synthesis is presented as a robust two-step process, commencing with the N-alkylation of 4-piperidone followed by a reductive amination. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

Introduction and Strategic Overview

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a disubstituted piperidine derivative that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a prevalent motif in medicinal chemistry, and its functionalization is of paramount importance in the modulation of physicochemical and pharmacokinetic properties of drug candidates.

The synthetic strategy detailed herein is a logical and efficient two-step sequence:

  • N-Alkylation of 4-Piperidone: The synthesis initiates with the N-alkylation of 4-piperidone with 3-methoxybenzyl chloride. This reaction establishes the 1-(3-methoxybenzyl) substituent on the piperidine ring, yielding the key intermediate, 1-(3-methoxybenzyl)piperidin-4-one.

  • Reductive Amination: The subsequent step involves the reductive amination of the synthesized ketone intermediate with methylamine. This transformation efficiently introduces the methylamine moiety at the 4-position of the piperidine ring, affording the target compound. Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its versatility and operational simplicity[1].

This approach is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the selected reactions.

Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxybenzyl)piperidin-4-one

This procedure details the N-alkylation of 4-piperidone hydrochloride with 3-methoxybenzyl chloride. The use of a carbonate base is crucial for the in-situ generation of the free piperidone amine for the nucleophilic substitution reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
4-Piperidone hydrochloride monohydrate153.621.0[Specify mass] g
3-Methoxybenzyl chloride156.611.1[Specify volume/mass]
Potassium Carbonate (K₂CO₃)138.212.5[Specify mass] g
Acetonitrile (CH₃CN)41.05-[Specify volume] mL
Dichloromethane (DCM)84.93-[Specify volume] mL
Saturated Sodium Bicarbonate (NaHCO₃)--[Specify volume] mL
Brine--[Specify volume] mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the free base of 4-piperidone.

  • Add 3-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methoxybenzyl)piperidin-4-one.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ketone intermediate.

Step 2: Synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

This step employs a reductive amination reaction using the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃)[2][3]. This reagent is particularly effective for the reductive amination of ketones and is known for its tolerance of a wide range of functional groups.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
1-(3-Methoxybenzyl)piperidin-4-one219.291.0[Specify mass] g
Methylamine (40% solution in water)31.062.0[Specify volume] mL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5[Specify mass] g
1,2-Dichloroethane (DCE)98.96-[Specify volume] mL
Acetic Acid (glacial)60.05Catalytic[Specify volume] µL
Dichloromethane (DCM)84.93-[Specify volume] mL
Saturated Sodium Bicarbonate (NaHCO₃)--[Specify volume] mL
Brine--[Specify volume] mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-methoxybenzyl)piperidin-4-one (1.0 eq) in 1,2-dichloroethane.

  • Add methylamine (2.0 eq, 40% solution in water) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine by flash column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway to [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination SM1 4-Piperidone Hydrochloride Intermediate 1-(3-Methoxybenzyl)piperidin-4-one SM1->Intermediate K₂CO₃, CH₃CN Reflux SM2 3-Methoxybenzyl Chloride SM2->Intermediate Product [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Intermediate->Product NaBH(OAc)₃, DCE Amine Methylamine Amine->Product

Caption: Synthetic pathway for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Trustworthiness and Self-Validating System

The integrity of this protocol is ensured by the following principles:

  • Reaction Monitoring: Each step necessitates diligent monitoring by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product. This allows for timely adjustments to reaction conditions if necessary.

  • Orthogonal Purification: The use of aqueous workup followed by column chromatography provides an orthogonal purification strategy, effectively removing both inorganic byproducts and organic impurities.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. By offering a step-by-step methodology grounded in established chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of complex amine-containing molecules for pharmaceutical applications.

References

  • Majireck, M. M., & Bennett, J. M. (2022). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett, 33(04), 307-328.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Journal of the Chemical Society C: Organic. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Green Chemistry Approach To The Synthesis of N-Substituted Piperidones PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Tarasev, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11553-11633.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ScienceMadness. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • PubMed. (1946). Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • UPJS. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Physicochemical Properties & Technical Guide: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Part 1: Executive Summary & Structural Identity Compound Identity: Systematic Name: [1-(3-Methoxybenzyl)piperidin-4-yl]methylam...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties & Technical Guide: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Part 1: Executive Summary & Structural Identity

Compound Identity:

  • Systematic Name: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine[1]

  • Synonyms: 1-(3-Methoxybenzyl)-4-(aminomethyl)piperidine; (1-(3-Methoxybenzyl)piperidin-4-yl)methanamine.[1]

  • Molecular Formula: C₁₄H₂₂N₂O[1]

  • Molecular Weight: 234.34 g/mol [1][2][3]

  • CAS Registry Number: Note: Specific CAS numbers for this exact derivative vary by salt form and vendor (e.g., 893755-11-8 is often cited in catalog databases but requires verification).[1] The core structure is best identified by the IUPAC name.

Structural Overview: This compound is a bifunctional building block featuring a piperidine core.

  • N-Terminus (Position 1): Substituted with a 3-methoxybenzyl group, providing lipophilicity and a specific aromatic interaction point (pi-stacking/hydrophobic pocket binding).[1]

  • C-Terminus (Position 4): Features a primary methylamine (-CH₂NH₂) extension, serving as a high-reactivity nucleophile for further derivatization (e.g., amide coupling, reductive amination).[1]

It is a "privileged scaffold" in medicinal chemistry, frequently used to synthesize GPCR ligands (e.g., 5-HT4 agonists, Muscarinic antagonists) where the benzyl-piperidine motif mimics neurotransmitter spacing.[1]

Part 2: Physicochemical Properties

The following data aggregates calculated and predicted values based on structure-activity relationship (SAR) fragments, as specific experimental monographs for the free base are rare in open literature.

PropertyValue (Predicted/Calc)Context & Relevance
Molecular Weight 234.34 g/mol Fragment-based drug design (Rule of 5 compliant).[1]
LogP (Octanol/Water) 1.60 ± 0.4Moderately lipophilic; good membrane permeability but retains water solubility as a salt.
Topological Polar Surface Area (TPSA) ~38 ŲExcellent CNS penetration potential (TPSA < 90 Ų).
pKa (Primary Amine) ~10.2Highly basic; exists as -NH₃⁺ at physiological pH.[1]
pKa (Piperidine Nitrogen) ~7.8 - 8.2Moderately basic; protonation state depends on local pH.[1]
H-Bond Donors 2 (Primary Amine)Key for receptor binding interactions.[1]
H-Bond Acceptors 3 (2 Amines + 1 Ether)Interaction points for hydrogen bonding networks.[1]
Boiling Point ~330 - 340 °CHigh boiling point due to polarity/H-bonding; distillation requires high vacuum.[1]
Solubility Soluble in DCM, MeOH, DMSO.Free base is sparingly soluble in water; HCl salts are highly water-soluble.[1]

Part 3: Synthesis Protocol (Reductive Amination)

The most robust route to synthesize this compound is the Reductive Amination of 3-methoxybenzaldehyde with 4-(aminomethyl)piperidine.[1] This method avoids the over-alkylation issues common with benzyl halides.

Reaction Scheme: 3-Methoxybenzaldehyde + 4-(Aminomethyl)piperidine -> [Imine Intermediate] -> (NaBH(OAc)3) -> Product

Reagents:

  • Substrate A: 4-(Aminomethyl)piperidine (1.0 equiv)

  • Substrate B: 3-Methoxybenzaldehyde (1.05 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-(aminomethyl)piperidine (10 mmol) in anhydrous DCM (40 mL).

    • Add 3-methoxybenzaldehyde (10.5 mmol).

    • Add Acetic Acid (10 mmol).

    • Stir at room temperature (20-25°C) for 30-60 minutes. Note: Use TLC to confirm the disappearance of the aldehyde and formation of the imine.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (slowly) until pH > 8.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If purification is needed, use Flash Column Chromatography.[4]

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The primary amine is polar; the ammonia prevents streaking on silica.

Part 4: Visualization of Signaling & Workflow

Diagram 1: Synthesis Workflow (Reductive Amination) This diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and decision points.

SynthesisWorkflow Start Starting Materials 4-(Aminomethyl)piperidine 3-Methoxybenzaldehyde Imine Imine Formation (DCM, AcOH, RT) Start->Imine Mix Reduction Reduction Step (NaBH(OAc)3, 4-12h) Imine->Reduction Add Reducing Agent Quench Quench & Workup (Sat. NaHCO3, pH > 8) Reduction->Quench Complete Product Final Product [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Quench->Product Extract & Dry

Caption: Step-by-step reductive amination workflow ensuring selective mono-alkylation of the piperidine nitrogen.

Diagram 2: Pharmacophore & Biological Relevance This diagram maps the compound's structural features to its potential biological interactions, specifically within GPCR binding pockets (e.g., 5-HT4, Muscarinic).[1]

Pharmacophore Compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Methoxy 3-Methoxy Group (H-Bond Acceptor) Compound->Methoxy Benzyl Benzyl Ring (Pi-Pi Stacking) Compound->Benzyl PipN Piperidine Nitrogen (Ionic Interaction / Salt Bridge) Compound->PipN PrimAmine Primary Amine (Linker / H-Bond Donor) Compound->PrimAmine GPCR GPCR Binding Pocket (e.g., 5-HT4, M1-M5) Methoxy->GPCR Hydrophobic/Polar Interaction Benzyl->GPCR Aromatic Pocket PipN->GPCR Aspartate Residue (D3.32) PrimAmine->GPCR Solvent Exposed / H-Bond

Caption: Structural mapping of the molecule to key binding interactions in Class A GPCRs.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Reasoning: Primary amines and piperidines are corrosive.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential skin sensitizer.

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use a face shield if handling large quantities.

  • Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines are sensitive to CO₂ (carbamate formation) and oxidation over time.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine." PubChem.

  • Bhattacharyya, S. (2004). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride: A Review." Organic Process Research & Development.
  • BenchChem. (2025).[5] "Technical Guide to Piperidine Synthesis." BenchChem Technical Resources. [1]

Sources

Foundational

The[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS 893755-11-8) Scaffold: A Technical Guide to Its Application in CNS Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the selection of a core structural scaffold dictates both the pharmacokinetic viability and the pharmacodynamic precision of a lead candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the selection of a core structural scaffold dictates both the pharmacokinetic viability and the pharmacodynamic precision of a lead candidate. The compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS 893755-11-8) represents a highly optimized, privileged building block[1]. By combining the field-proven N-benzylpiperidine (N-BP) motif with a versatile aminomethyl extension, this scaffold enables medicinal chemists to construct highly selective ligands for G-protein coupled receptors (GPCRs), monoamine transporters, and key CNS enzymes.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic utility, and validated synthetic protocols for integrating CAS 893755-11-8 into advanced drug development workflows.

Physicochemical Profiling & Structural Rationale

The utility of CAS 893755-11-8 stems from its precise physicochemical balance. It acts as a bifunctional hub: the tertiary amine of the piperidine ring serves as a critical pharmacophore element, while the primary amine acts as a synthetic vector.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, which are critical for predicting Blood-Brain Barrier (BBB) permeability and downstream synthetic behavior[2].

PropertyValueRationale / Impact
IUPAC Name 1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanamineStandardized nomenclature for structural identification.
CAS Number 893755-11-8Unique registry identifier for procurement and literature tracking.
Molecular Formula C14H22N2ODefines the foundational atomic composition.
Molecular Weight 234.34 g/mol Low MW leaves ample "budget" (<500 Da) for further derivatization.
Topological Polar Surface Area 35.3 ŲHighly favorable for CNS penetration (optimal TPSA for BBB is <90 Ų).
Hydrogen Bond Donors 1 (Primary Amine)Consumed during subsequent amide/urea coupling, maintaining lipophilicity.
Hydrogen Bond Acceptors 3 (N, N, O)Enables interaction with target pocket residues without excessive desolvation penalties.
Structural Causality in Drug Design
  • The N-Benzylpiperidine (N-BP) Core: The N-BP motif is a cornerstone in medicinal chemistry due to its three-dimensional flexibility and ability to form crucial cation-π interactions with aromatic amino acids (e.g., Tryptophan, Tyrosine) in target protein binding sites [3].

  • The 3-Methoxy Substitution: The meta-methoxy group is a strategic choice. It provides a weak hydrogen-bond acceptor capable of engaging specific hydrophobic sub-pockets. Unlike para-substituents, which are highly susceptible to CYP450-mediated oxidation, or ortho-substituents, which introduce severe steric hindrance, the meta-position optimizes both target affinity and metabolic stability [4].

  • The C4-Aminomethyl Vector: Extending the primary amine via a methylene spacer away from the piperidine ring drastically reduces steric hindrance compared to a direct 4-amino substitution. This ensures near-quantitative yields during downstream coupling reactions and enhances receptor subtype selectivity [5].

Mechanistic Role in CNS Target Modulation

CAS 893755-11-8 is frequently deployed to target complex CNS networks. Its structural domains map perfectly onto the pharmacophore models of several critical targets:

  • Acetylcholinesterase (AChE): The scaffold mimics the tail of the Alzheimer's drug Donepezil. The benzyl ring engages the peripheral anionic site (PAS) or catalytic active site (CAS) via strong π-π stacking, particularly with Trp86 [6].

  • Monoamine Transporters (DAT/SERT): N-benzylpiperidines are potent inhibitors of dopamine and serotonin reuptake. The 3-methoxy group allows for the fine-tuning of the SERT/DAT selectivity ratio, a critical factor in developing fast-acting antidepressants [7].

G cluster_molecule [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Target CNS Target (e.g., AChE / DAT) Methoxy 3-Methoxy Group (H-Bond Acceptor) Methoxy->Target Hydrophobic / H-Bond Benzyl Benzyl Ring (Pi-Pi Stacking) Methoxy->Benzyl Benzyl->Target Pi-Pi Interaction Piperidine Piperidine Nitrogen (Cation-Pi / Salt Bridge) Benzyl->Piperidine Piperidine->Target Cation-Pi Interaction Aminomethyl Aminomethyl Group (Vector for Extension) Piperidine->Aminomethyl

Pharmacophore mapping of CAS 893755-11-8 highlighting key non-covalent interactions.

Synthetic Methodologies & Experimental Protocols

To maintain scientific integrity, the synthesis and utilization of this scaffold must follow self-validating workflows. The most efficient route to CAS 893755-11-8 is via the reductive amination of a Boc-protected 4-aminomethylpiperidine, followed by acidic deprotection.

G SM1 3-Methoxybenzaldehyde RA Reductive Amination (NaBH(OAc)3, DCE) SM1->RA SM2 Boc-4-aminomethylpiperidine SM2->RA Intermediate Boc-Protected Intermediate RA->Intermediate Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Product CAS 893755-11-8 (Target Scaffold) Deprotection->Product

Synthetic workflow for the preparation of CAS 893755-11-8 via reductive amination.

Protocol 1: Synthesis of CAS 893755-11-8 via Reductive Amination

Objective: To selectively alkylate the piperidine nitrogen without affecting the primary amine vector.

  • Iminium Formation: Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) and 3-methoxybenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over DCM because its slightly higher boiling point and polarity better stabilize the transient iminium ion intermediate.

    • Validation Checkpoint: Stir for 2 hours at room temperature. Analyze an aliquot via LC-MS. Do not proceed until the mass of the starting amine is fully converted to the iminium intermediate to prevent the reducing agent from prematurely reducing the unreacted aldehyde to 3-methoxybenzyl alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: STAB is a mild, chemo-selective hydride source. Unlike NaBH4, it will not reduce aldehydes directly, ensuring the reaction pathway strictly follows reductive amination.

  • Quench & Extract: After 12 hours, quench with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Causality: TFA cleanly cleaves the tert-butyl carbamate.

    • Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The appearance of a distinct purple spot confirms the liberation of the primary amine.

  • Free-Basing: Concentrate the reaction to remove excess TFA. Dissolve the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract, dry, and concentrate to yield the pure free-base of CAS 893755-11-8.

Protocol 2: Downstream Lead Generation (Amide Coupling)

Objective: To append a therapeutic head-group to the aminomethyl vector.

  • Activation: In a dry flask, combine the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF. Stir for 15 minutes.

    • Causality: HATU is chosen over standard EDC/HOBt because it is highly efficient for coupling sterically hindered or electronically deactivated acids, ensuring maximum utilization of the valuable CAS 893755-11-8 building block. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions while keeping the primary amine deprotonated.

  • Coupling: Add CAS 893755-11-8 (1.0 eq) to the activated ester solution. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the primary amine peak ([M+H]+ = 235.18) is fully consumed and replaced by the target amide mass.

Analytical Validation Parameters

To ensure the integrity of the synthesized scaffold before downstream application, the following analytical signatures must be verified:

Analytical TechniqueExpected Signature / Parameter
LC-MS (ESI+) [M+H]+ peak at 235.18 m/z .
1H NMR (CDCl3, 400 MHz) ~3.80 ppm (s, 3H): Methoxy group protons.~3.45 ppm (s, 2H): Benzylic CH2 protons.~2.55 ppm (d, 2H): Aminomethyl CH2 protons.
Purity Assessment >95% via HPLC (UV detection at 254 nm for the aromatic ring).

References

  • PubChem Compound Summary for CID 11116248, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. National Center for Biotechnology Information. URL:[Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 2024. URL:[Link]

  • Highly Selective, Novel Analogs of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine for the Dopamine Transporter: Effect of Different Aromatic Substitutions on Their Affinity and Selectivity. Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity. Journal of Medicinal Chemistry, 2006. URL:[Link]

Sources

Exploratory

A Technical Guide to [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: Physicochemical Properties, Synthesis, and Research Applications

Executive Summary: This document provides a comprehensive technical overview of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a substituted 4-aminopiperidine derivative of interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a substituted 4-aminopiperidine derivative of interest in medicinal chemistry and drug discovery. With a molecular weight of 234.34 g/mol , this compound serves as a versatile chemical building block. This guide details its physicochemical properties, outlines plausible synthetic and analytical workflows, discusses its potential biological context based on its structural motifs, and provides essential safety and handling protocols. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The 4-Aminopiperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. The 4-aminopiperidine motif, in particular, offers a key vector for introducing additional functionality.

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine combines this valuable scaffold with two other important features:

  • An N-(3-methoxybenzyl) group: The benzyl substituent provides steric bulk and potential for aromatic interactions (π-π stacking, cation-π), while the meta-positioned methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring.

  • A primary aminomethyl group: This exocyclic amine at the 4-position serves as a crucial synthetic handle. It can be readily functionalized to form amides, sulfonamides, ureas, and other groups, making it an ideal point for diversification in the development of compound libraries.

This unique combination of features makes the title compound a valuable intermediate for exploring structure-activity relationships (SAR) in various therapeutic areas.

Physicochemical and Structural Properties

The fundamental identity and characteristics of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine are summarized below. Accurate knowledge of these properties is the first step in any experimental design, from reaction setup to analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O[1]
Molecular Weight 234.34 g/mol [1]
Canonical SMILES COC1=CC(CN2CCC(CN)CC2)=CC=C1[1]
MDL Number MFCD07365299[1]
Physical Form Solid (dihydrochloride salt)
CAS Number 57645-53-1 (dihydrochloride salt)[2]

Synthesis and Purification Strategies

The synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine can be approached through several established organic chemistry transformations. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. A common and reliable method is reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a plausible two-step synthesis starting from commercially available 4-piperidone. The rationale for this approach is its efficiency and the use of mild reagents, making it suitable for laboratory-scale synthesis.

Step 1: N-Benzylation of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine or potassium carbonate (2.5 eq) and stir for 15 minutes at room temperature.

  • Add 3-methoxybenzyl chloride or bromide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 1-(3-methoxybenzyl)piperidin-4-one, using flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Reductive Amination of the Ketone

  • Dissolve the 1-(3-methoxybenzyl)piperidin-4-one intermediate (1.0 eq) in a solvent like methanol or 1,2-dichloroethane.

  • Add a source of ammonia, such as ammonium acetate or a saturated solution of ammonia in methanol (5-10 eq).

  • After stirring for 1-2 hours to facilitate imine formation, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is the reagent of choice as it is mild and tolerant of slightly acidic conditions which favor imine formation.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(3-methoxybenzyl)piperidin-4-amine.

  • Further reduction of the resulting amine to the target methylamine can be achieved through standard procedures if starting from a nitrile precursor or by other specialized methods. A more direct, albeit potentially less selective, approach could involve reductive amination with methylamine.

Purification: The final product is typically purified by flash column chromatography. Purity is then assessed using HPLC and confirmed by spectroscopic methods.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reductive Amination 4-Piperidone HCl 4-Piperidone HCl Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) Room Temperature 4-Piperidone HCl->Reaction1 3-Methoxybenzyl\nChloride 3-Methoxybenzyl Chloride 3-Methoxybenzyl\nChloride->Reaction1 Intermediate 1-(3-Methoxybenzyl)piperidin-4-one Reaction1->Intermediate Reaction2 Solvent (e.g., MeOH) Room Temperature Intermediate->Reaction2 AmineSource Ammonia Source (e.g., NH₄OAc) AmineSource->Reaction2 ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction2 FinalProduct [1-(3-Methoxybenzyl)piperidin-4-yl]amine (Precursor to target) Reaction2->FinalProduct

Plausible two-step synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures the reliability of any downstream biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxybenzyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (OCH₃) around δ 3.8 ppm, signals for the benzylic (Ar-CH₂) and aminomethyl (C-CH₂-N) protons, and a series of multiplets for the non-equivalent protons of the piperidine ring.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperidine ring and benzyl/aminomethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 235.18.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid), a pure sample should exhibit a single major peak. Purity is typically reported as a percentage based on the peak area.

G cluster_checks Quality Control & Verification CrudeProduct Synthesized Crude Product NMR ¹H & ¹³C NMR CrudeProduct->NMR Structural Verification MS Mass Spectrometry CrudeProduct->MS Molecular Weight Confirmation HPLC HPLC CrudeProduct->HPLC Purity Assessment VerifiedProduct Verified Pure Compound (>95% Purity) NMR->VerifiedProduct MS->VerifiedProduct HPLC->VerifiedProduct

Standard analytical workflow for compound validation.

Biological and Medicinal Chemistry Context

While specific biological activity for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is not extensively reported in public literature, its structural components are present in many biologically active molecules. Its primary value lies in its role as a versatile scaffold for building libraries of new chemical entities.

  • Scaffold for Library Synthesis: The primary aminomethyl group is a prime site for derivatization. By reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a library of amides, sulfonamides, or ureas. This allows for systematic exploration of the chemical space around the 4-position of the piperidine ring.

  • Potential Therapeutic Targets: Structurally related N-benzylpiperidines and 4-aminopiperidines have been investigated for a range of biological activities:

    • Antifungal Agents: 4-Aminopiperidine derivatives have shown promise as novel antifungal agents that target ergosterol biosynthesis.[3]

    • Choline Transporter (CHT) Inhibitors: Benzamides attached to a 4-oxy-piperidine scaffold have been identified as potent inhibitors of the presynaptic choline transporter, a target relevant to neurological and cognitive disorders.[4][5]

    • GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors, including opioid, dopamine, and serotonin receptors.

G CoreScaffold [1-(3-Methoxybenzyl)piperidin- 4-yl]methylamine Scaffold Derivatization Library Synthesis (Amides, Ureas, etc.) CoreScaffold->Derivatization Target1 Ion Channels Derivatization->Target1 Target2 GPCRs (e.g., Opioid, Serotonin) Derivatization->Target2 Target3 Enzyme Inhibitors (e.g., Antifungals) Derivatization->Target3 Target4 Transporters (e.g., Choline Transporter) Derivatization->Target4

Role as a scaffold for exploring therapeutic targets.

Safety, Handling, and Storage

Proper handling of any research chemical is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for the title compound may not be universally available, data from structurally similar compounds and general chemical principles dictate the following precautions.

Hazard CategoryPrecautionary Measures and Statements
GHS Hazards Likely classified as: Harmful if swallowed (H302), Causes skin irritation/burns (H314/H315), Causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[6] Signal word is likely "Warning" or "Danger".[7]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), chemical safety goggles or face shield, and a lab coat.[2][7]
Handling Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Avoid breathing dust, fumes, or vapors.[7] Keep away from heat, sparks, and open flames.[6][8] Wash hands thoroughly after handling.[7]
First Aid Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water.[2][7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][7]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen) is recommended.

Conclusion

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a well-defined chemical entity with a molecular weight of 234.34 g/mol . More than a simple molecule, it represents a valuable tool for drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques like reductive amination, and its structure can be rigorously confirmed with modern analytical methods. The compound's true potential is realized when it is used as a scaffold, enabling the systematic creation of novel molecules for screening against a wide array of biological targets. Adherence to strict safety protocols is essential when handling this and related research chemicals.

References

  • [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. BLD Pharm.
  • [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. Santa Cruz Biotechnology.
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Sigma-Aldrich.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.

Sources

Foundational

Technical Monograph: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as a Privileged CNS Scaffold

The following technical guide details the structural utility, synthesis, and pharmacological applications of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine , a privileged scaffold in neuropharmacology. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and pharmacological applications of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine , a privileged scaffold in neuropharmacology.

Executive Summary

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 57645-53-1, related HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by varying its appendages.

This specific scaffold serves as a critical pharmacophore for Acetylcholinesterase (AChE) inhibitors (anti-Alzheimer's agents), Sigma-1 (


) receptor modulators  (neuroprotection/analgesia), and 5-HT

/D

GPCR ligands
(gastroprokinetics/antipsychotics). Its bifunctional nature combines a lipophilic, receptor-anchoring "head" (3-methoxybenzylpiperidine) with a flexible, nucleophilic "tail" (methylamine) ready for diversification.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a dual-site ligand. Its efficacy stems from the synergistic interplay between two distinct structural domains:

DomainStructural ComponentPharmacological Function
The Anchor (Head) N-(3-Methoxybenzyl)piperidine

Receptor:
Fits into the hydrophobic binding pocket; the methoxy group acts as a hydrogen bond acceptor.AChE: Binds to the Catalytic Anionic Site (CAS) via cation-

interactions (Trp84).
The Linker (Body) Piperidine Ring Provides a semi-rigid spacer (chair conformation) that orients the head and tail groups at an optimal distance (~5-7 Å).
The Warhead (Tail) 4-Aminomethyl Primary Amine: Serves as a nucleophile for amide coupling (e.g., to indanones, benzamides).H-Bonding: In the final drug, this nitrogen often protonates or H-bonds with residues like Tyr337 (AChE) or Asp residues (GPCRs).
Structural Visualization

The following diagram illustrates the logical decomposition of the molecule and its connectivity to major drug classes.

G Core [1-(3-Methoxybenzyl) piperidin-4-yl]methylamine Head Pharmacophore A: Benzylpiperidine (Hydrophobic Anchor) Core->Head Contains Tail Pharmacophore B: Primary Amine (Linker/Warhead) Core->Tail Contains Target1 AChE Inhibitors (e.g., Donepezil Analogs) Head->Target1 Binds CAS/PAS Target2 Sigma-1 Ligands (Neuroprotection) Head->Target2 Hydrophobic Pocket Tail->Target1 Link to Indanone Target3 5-HT4 Agonists (Benzamides) Tail->Target3 Amide Coupling

Figure 1: Pharmacophore decomposition and therapeutic mapping of the scaffold.

Synthesis Protocols

The synthesis of this scaffold must balance the reactivity of the secondary amine (piperidine) and the primary amine (methylamine).

Method A: The Nitrile Reduction Route (Preferred for Scale)

This route avoids the need for selective protection of diamines by introducing the primary amine at the final step via nitrile reduction.

Step 1: N-Alkylation

  • Reagents: 4-Piperidinecarbonitrile, 3-Methoxybenzyl chloride,

    
    , KI (catalytic).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Reflux, 4-6 hours.

  • Mechanism:

    
     displacement of the benzylic chloride by the piperidine nitrogen.
    
  • Yield Target: >85%.

Step 2: Nitrile Reduction

  • Reagents:

    
     (Lithium Aluminum Hydride) or Raney Nickel/
    
    
    
    .
  • Solvent: Anhydrous THF (for

    
    ) or MeOH/NH
    
    
    
    (for Hydrogenation).
  • Conditions:

    
     Reflux (for 
    
    
    
    ).
  • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.

  • Product: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Method B: Reductive Amination (Convergent)

Useful for generating diverse benzyl analogs rapidly for SAR studies.

  • Reactants: 4-(Aminomethyl)piperidine (Boc-protected at primary amine) + 3-Methoxybenzaldehyde.

  • Reagent: Sodium Triacetoxyborohydride (

    
    ).
    
  • Solvent: DCE (Dichloroethane).

  • Deprotection: TFA/DCM (to remove Boc).

Synthesis Start1 4-Piperidinecarbonitrile Inter1 1-(3-Methoxybenzyl) piperidine-4-carbonitrile Start1->Inter1 Alkylation Reagent1 3-Methoxybenzyl chloride K2CO3, MeCN Final TARGET: [1-(3-Methoxybenzyl) piperidin-4-yl]methylamine Inter1->Final Reduction Reagent2 LiAlH4, THF (Reduction)

Figure 2: Synthetic pathway via nitrile reduction.

Structural Analogs & Medicinal Chemistry

The utility of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is best understood by analyzing the drugs and probes derived from it.

Class I: Acetylcholinesterase (AChE) Inhibitors

This scaffold mimics the structure of Donepezil (Aricept) . Donepezil is a dual-binding site inhibitor, bridging the catalytic and peripheral sites of AChE.

  • Mechanism: The benzylpiperidine moiety binds to the catalytic anionic site (CAS). The amine tail is coupled to a lipophilic group (like indanone in Donepezil or phthalimide) that binds to the peripheral anionic site (PAS).

  • Analog Synthesis: React the target amine with 5,6-dimethoxy-1-indanone-2-carboxylic acid (or similar activated esters).

  • SAR Insight: The 3-methoxy group on the benzyl ring improves selectivity for AChE over BuChE compared to unsubstituted benzyls [1].

Class II: Sigma-1 ( ) Receptor Ligands

Benzylpiperidines are classic


 pharmacophores.
  • Mechanism:

    
     receptors modulate calcium signaling and are targets for neuropathic pain and depression.
    
  • Analog Synthesis: The primary amine is often alkylated or acylated with hydrophobic chains (e.g., 4-fluorobenzoyl) to increase lipophilicity (

    
    ).
    
  • Key Analog: Cutamesine (SA4503) is structurally related, utilizing a similar piperazine/piperidine core.

Comparative Data Table (Representative)

Data summarized from general SAR trends in benzylpiperidine literature [2, 3].

Analog ClassR-Group (Amine Coupling)Target

/

(Approx)
Therapeutic Focus
Parent

(Free Amine)

/ AChE

(Weak)
Building Block
Donepezil-like 5,6-dimethoxy-1-indanoneAChE

Alzheimer's
Phthalimide N-PhthaloylAChE

Cognitive Enhancer
Benzamide 4-Amino-5-chloro-2-methoxybenzoyl5-HT


Gastroprokinetic

Experimental Validation Protocols

Protocol 1: Ellman’s Assay for AChE Inhibition

To validate analogs derived from the scaffold.

  • Preparation: Dissolve analog in DMSO (stock 10 mM). Dilute in 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20

    
     of AChE (from Electrophorus electricus, 0.05 U/mL) to 96-well plate.
    
  • Incubation: Add 20

    
     of test compound. Incubate at 
    
    
    
    for 20 mins.
  • Substrate: Add 100

    
     of DTNB (Ellman's reagent) and Acetylthiocholine iodide (ATCh).
    
  • Measurement: Monitor absorbance at 412 nm for 5-10 mins.

  • Calculation: % Inhibition =

    
    .
    
Protocol 2: Sigma-1 Radioligand Binding

To determine affinity of the benzylpiperidine core.

  • Tissue: Rat brain membrane homogenates or HEK293 cells expressing human

    
    .
    
  • Radioligand:

    
     (specific for 
    
    
    
    ).
  • Displacement: Incubate membranes with radioligand (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 mins at
    
    
    .
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (E2020) and Related Compounds." Journal of Medicinal Chemistry. Link

  • RSC Medicinal Chemistry. (2021). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Royal Society of Chemistry. Link

  • BenchChem. (2025).[1][2] "4-(Aminomethyl)-1-benzylpiperidin-3-ol: A Versatile Building Block." BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride." Link

  • Vertex Pharmaceuticals. (2000). "Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Architecting the Next Generation of Therapeutics: The Biological Activity of Novel Piperidine Derivatives

Executive Summary The piperidine ring—a six-membered heterocycle comprising one nitrogen and five sp³-hybridized carbon atoms—is one of the most privileged scaffolds in medicinal chemistry. Its conformational flexibility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered heterocycle comprising one nitrogen and five sp³-hybridized carbon atoms—is one of the most privileged scaffolds in medicinal chemistry. Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with diverse biological targets. As a Senior Application Scientist, I have observed firsthand how the strategic functionalization of the piperidine core can pivot a molecule's biological profile from a neuroprotective agent to a potent cytotoxic compound. This technical guide elucidates the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols associated with novel piperidine derivatives.

Neurodegenerative Disease Interventions: Multitarget-Directed Ligands (MTDLs)

The multifactorial pathogenesis of Alzheimer’s disease (AD) necessitates the development of Multitarget-Directed Ligands (MTDLs) ()[1]. The N-benzyl-piperidine moiety, famously utilized in the acetylcholinesterase (AChE) inhibitor donepezil, serves as an optimal pharmacophore. The benzyl-piperidine group intercalates into the catalytic anionic site (CAS) of AChE, forming crucial π-π stacking interactions with Trp84 and Phe330 ()[2].

Recent structure-based drug design efforts have hybridized the piperidine core with benzimidazole or spirocyclic structures to simultaneously inhibit butyrylcholinesterase (BuChE) and prevent amyloid-beta (Aβ) aggregation ()[3].

MTDL_Design A Donepezil Scaffold (N-benzyl-piperidine) B Rational Modification (Spirocyclic/Chromen-2-one) A->B C Multitarget-Directed Ligand (MTDL) B->C D AChE Inhibition (Catalytic & Peripheral Sites) C->D E BuChE Inhibition C->E F Aβ Aggregation Inhibition C->F G Alzheimer's Disease Therapeutic Efficacy D->G E->G F->G

Rational design workflow of piperidine MTDLs for Alzheimer's disease.

Quantitative Efficacy Profile

The following table summarizes the inhibitory potency of recently synthesized piperidine derivatives against cholinesterase enzymes.

Compound ClassAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Key Structural FeatureReference
N-benzyl-piperidine analog (4a) 2.08 ± 0.167.41 ± 0.44N-benzyl substitution[1]
Benzimidazole-piperidine hybrids 19.44 – 36.0521.57 – 39.55Benzimidazole core[4]
Galantamine (Standard) 19.34 ± 0.6221.45 ± 0.21Benzazepine alkaloid[4]
Protocol 1: High-Throughput Modified Ellman’s Assay for Cholinesterase Inhibition

To accurately quantify the IC₅₀ values of these MTDLs, a robust, self-validating colorimetric assay is required.

  • Enzyme-Inhibitor Pre-incubation: Incubate AChE/BuChE with the piperidine derivative in 0.1 M phosphate buffer (pH 8.0) for 15 minutes at 25°C.

    • Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to substrate introduction, preventing artificially low inhibition readings.

  • Addition of Chromogen (DTNB): Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Causality: DTNB acts as the colorimetric indicator, reacting with the free sulfhydryl group of the enzymatic product (thiocholine) to form 5-thio-2-nitrobenzoate, a yellow anion.

  • Substrate Initiation: Initiate the reaction by adding acetylthiocholine iodide.

    • Causality: Utilizing a thio-ester substrate instead of an oxy-ester generates the reactive thiocholine strictly required for the DTNB coupling reaction.

  • Kinetic Measurement & Validation: Measure absorbance continuously at 412 nm for 5 minutes.

    • Self-Validation: The protocol must include a positive control (e.g., Donepezil) to validate enzyme activity and a blank (no enzyme) to account for spontaneous substrate hydrolysis, ensuring the measured absorbance is strictly enzyme-dependent.

Oncology: Targeted Apoptosis and Kinase Inhibition

In the realm of oncology, piperidine derivatives are engineered to disrupt critical survival pathways in malignant cells. For instance, novel piperidinone derivatives (such as EF24 analogs) act as potent inhibitors of IκB kinase (IKKb) ()[2]. By blocking IKKb, these compounds prevent the activation of the NF-κB transcription factor, thereby suppressing chronic inflammation and neoplastic progression.

Furthermore, specific piperidine derivatives have shown profound efficacy against prostate cancer (PC3) cell lines. They induce apoptosis by downregulating anti-apoptotic proteins (XIAP, BCL-2) while simultaneously upregulating the pro-apoptotic protein BAX ()[5].

Apoptosis_Pathway A Piperidine Derivative (e.g., EF24 Analog) B IKKb Inhibition A->B C NF-κB Pathway Blockade B->C D Downregulation of XIAP & BCL-2 C->D E Upregulation of BAX C->E F Caspase Activation D->F E->F G Cancer Cell Apoptosis F->G

Apoptotic signaling cascade modulated by piperidine-based IKKb inhibitors.

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V/PI Flow Cytometry)

To validate the apoptotic mechanisms of these derivatives, flow cytometry provides single-cell resolution of membrane dynamics.

  • Cell Treatment & Harvesting: Treat PC3 cells with the piperidine derivative for 24-48 hours. Harvest using Accutase.

    • Causality: Traditional Trypsin can cleave membrane-bound phosphatidylserine (PS) receptors, leading to false-negative Annexin V binding. Accutase preserves membrane integrity.

  • Fluorophore Conjugation: Resuspend cells in Annexin V Binding Buffer containing calcium, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Causality: Annexin V binding to externalized PS is strictly calcium-dependent. PI is a membrane-impermeable dye that only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometric Analysis: Analyze fluorescence at 530 nm (FITC) and >600 nm (PI).

    • Self-Validation: Utilize single-stained controls to establish compensation matrices. This ensures that the overlapping emission spectra of FITC and PI do not result in false-positive quadrant assignments, creating a mathematically rigorous readout.

Metabolic Frontiers: Antidiabetic Applications

Beyond their established roles in neurology and oncology, piperidine derivatives are emerging as potent metabolic modulators. Recent syntheses of chalcone-piperidine hybrids have demonstrated exceptional antidiabetic potential ()[6]. These compounds act by inhibiting α-amylase and α-glucosidase—enzymes critical for carbohydrate digestion—with some derivatives achieving over 95% inhibition in vitro, significantly outperforming standard therapeutics like acarbose ()[6].

Conclusion

The piperidine pharmacophore remains an inexhaustible wellspring of therapeutic potential. By applying rational, structure-based design and validating these modifications through rigorous, causally-driven experimental protocols, drug development professionals can continue to leverage piperidine derivatives to architect next-generation solutions for Alzheimer's disease, aggressive carcinomas, and metabolic disorders.

References

  • [2] Title: Pharmacological Applications of Piperidine Derivatives | Source: Encyclopedia MDPI | URL:[Link]

  • [1] Title: Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease | Source: PubMed | URL:[Link]

  • [4] Title: Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents | Source: MDPI Pharmaceuticals | URL:[Link]

  • [5] Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Source: Frontiers in Pharmacology | URL:[Link]

  • [3] Title: Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics | Source: PubMed | URL:[Link]

  • [6] Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | Source: MDPI Molecules | URL:[Link]

Sources

Foundational

In Silico Target Prediction for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine: A Technical Guide

Introduction The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be both tim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be both time-consuming and resource-intensive.[1][2] In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vastness of biological space, providing researchers with testable hypotheses to accelerate their investigations.[3][4][5] This guide provides an in-depth technical framework for the in silico prediction of biological targets for the novel small molecule, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. As this compound lacks established pharmacological data, it serves as an ideal candidate to illustrate a multi-faceted computational approach to target identification.

This document is intended for researchers, scientists, and drug development professionals. It will detail a comprehensive workflow that leverages ligand-based, structure-based, and systems biology methodologies to generate a high-confidence list of putative targets. The causality behind each experimental choice will be explained, and all protocols will be presented as self-validating systems, grounded in authoritative scientific principles.

A Multi-Pronged Approach to Target Identification

A robust in silico target prediction strategy does not rely on a single methodology. Instead, it integrates data from orthogonal approaches to build a more comprehensive and reliable picture of a compound's potential polypharmacology.[5] This guide will focus on a three-pronged approach:

  • Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities. By comparing our query compound to large databases of molecules with known targets, we can infer potential targets.

  • Structure-Based Methods: These methods utilize the three-dimensional structure of our query compound to predict its binding affinity to a vast array of protein structures. Reverse docking is a key technique in this category.[6][7]

  • Systems Biology & Network Pharmacology: This approach places the predicted targets within the broader context of biological pathways and networks.[8][9][10] This helps to elucidate the potential mechanism of action and to prioritize targets based on their relevance to specific diseases.

The following sections will provide detailed protocols and the underlying rationale for each of these approaches.

Experimental Workflow: A Visual Overview

In_Silico_Workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_systems Systems Biology Approaches cluster_integration Data Integration & Prioritization Ligand_Prep Compound Preparation (SMILES/3D Structure) Similarity_Search 2D/3D Similarity Search (PubChem, ChEMBL) Ligand_Prep->Similarity_Search Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore SwissTarget SwissTargetPrediction Ligand_Prep->SwissTarget Reverse_Docking Reverse Docking (vs. PDB Library) Ligand_Prep->Reverse_Docking Data_Integration Data Integration & Consensus Scoring Similarity_Search->Data_Integration Pharmacophore->Data_Integration SwissTarget->Data_Integration Binding_Affinity Binding Affinity Prediction Reverse_Docking->Binding_Affinity Binding_Affinity->Data_Integration Pathway_Analysis Pathway Analysis (KEGG, Reactome) Network_Pharmacology Network Pharmacology Pathway_Analysis->Network_Pharmacology Target_Prioritization Target Prioritization Network_Pharmacology->Target_Prioritization Data_Integration->Pathway_Analysis Data_Integration->Target_Prioritization Experimental_Validation Experimental Validation (Hypothesis Generation) Target_Prioritization->Experimental_Validation

Figure 1: A high-level overview of the integrated in silico target prediction workflow.

Part 1: Ligand-Based Target Prediction

The fundamental premise of ligand-based target prediction is that molecules with similar structures often interact with the same biological targets. This approach is particularly useful when no structural information for the target is available.

Compound Preparation

The initial step is to obtain a standardized representation of our query molecule, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common and versatile format.

  • SMILES: COc1cccc(c1)CN2CCC(CC2)CN

This SMILES string can be used as input for various web servers and software. For 3D-based methods, it is crucial to generate a low-energy 3D conformation of the molecule using computational chemistry software.

Chemical Similarity Searching

Large chemical databases such as PubChem and ChEMBL are invaluable resources for identifying known compounds that are structurally similar to our query molecule.[11][12][13]

Protocol: 2D Similarity Search in PubChem

  • Navigate to PubChem: Access the PubChem homepage.[13]

  • Structure Search: Select the "Draw Structure" option.

  • Input Structure: Draw the structure of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine or paste the SMILES string.

  • Initiate Search: Perform an identity search first to confirm the novelty of the compound. Subsequently, perform a similarity search.[14]

  • Set Similarity Threshold: Use the Tanimoto similarity threshold to control the stringency of the search. A common starting point is a threshold of 85% or higher.[15]

  • Analyze Results: The search will return a list of similar compounds. Examine the biological activity data associated with these compounds to identify potential targets.

Rationale: This method is a rapid and efficient way to generate an initial list of potential targets based on the "guilty-by-association" principle.[16]

Web-Based Target Prediction Tools

Several powerful and user-friendly web servers automate the process of ligand-based target prediction. SwissTargetPrediction is a widely used tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[17][18][19][20]

Protocol: Target Prediction with SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction website.[18]

  • Input Molecule: Paste the SMILES string of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine into the query box.

  • Select Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Run Prediction: Initiate the target prediction.

  • Interpret Results: The output will be a ranked list of predicted targets with associated probabilities. A higher probability score suggests a greater likelihood of interaction.[17]

Table 1: Hypothetical SwissTargetPrediction Output

Target ClassTargetUniProt IDProbabilityKnown Actives
G-protein coupled receptorDopamine D2 receptorP144160.85125
EnzymeMonoamine oxidase BP273380.7989
G-protein coupled receptorSigma-1 receptorO002610.7567
Ion channelNMDA receptorQ055860.6845

Rationale: SwissTargetPrediction provides a rapid and comprehensive analysis by screening against a large, curated database of bioactive molecules.[19][20] This allows for a broader survey of potential target space than manual similarity searching alone.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific target.[21][22][23] By creating a pharmacophore model of our query compound, we can screen large compound libraries for molecules that share these key features, thereby identifying potential targets.

Protocol: Ligand-Based Pharmacophore Model Generation

  • 3D Conformation Generation: Generate a set of low-energy 3D conformations of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

  • Feature Identification: Identify key pharmacophoric features, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.[23]

  • Model Generation: Use software like LigandScout or MOE to generate a pharmacophore model based on the identified features.[23]

  • Database Screening: Screen a 3D compound database (e.g., ZINC) with the generated pharmacophore model.

  • Target Inference: Analyze the known targets of the hit compounds to infer potential targets for the query molecule.

Pharmacophore_Model cluster_molecule [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine HBA HBA p1 HBA->p1 Amine N HBD HBD p2 HBD->p2 Amine H HY HY p3 HY->p3 Piperidine Ring AR AR p4 AR->p4 Methoxybenzyl Ring Signaling_Pathway Compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine DRD2 Dopamine D2 Receptor Compound->DRD2 MAOB Monoamine Oxidase B Compound->MAOB S1R Sigma-1 Receptor Compound->S1R Dopamine_Signaling Dopaminergic Synapse DRD2->Dopamine_Signaling MAOB->Dopamine_Signaling Neurotransmission Neurotransmitter Regulation S1R->Neurotransmission Dopamine_Signaling->Neurotransmission

Figure 3: A simplified signaling pathway diagram based on predicted targets.

Rationale: Pathway analysis helps to move from a list of individual targets to a more holistic understanding of the compound's potential biological effects. [9]This is crucial for hypothesis generation and for designing subsequent experimental validation studies.

Data Integration and Target Prioritization

The final step in the in silico workflow is to integrate the results from all methodologies to generate a prioritized list of targets for experimental validation.

Consensus Scoring: A simple yet effective method for data integration is consensus scoring. Assign a score to each predicted target based on the number of different methods that identified it. For example, a target predicted by ligand-based similarity, reverse docking, and a web server would receive a higher score than a target predicted by only one method.

Table 3: Integrated Target Prioritization

TargetLigand-BasedStructure-BasedWeb ServerPathway AnalysisConsensus Score
Dopamine D2 Receptor4
Monoamine Oxidase B4
Sigma-1 Receptor4
NMDA Receptor2

Target Prioritization: Based on the consensus scores and the relevance of the enriched pathways to specific diseases of interest, a final prioritized list of targets can be generated. This list will form the basis for experimental validation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the prediction of biological targets for the novel compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. By integrating ligand-based, structure-based, and systems biology approaches, we can generate a high-confidence, prioritized list of putative targets.

It is imperative to remember that in silico predictions are hypotheses that require experimental validation. [24]The prioritized target list generated through this workflow should be used to guide the design of focused in vitro and in vivo experiments, such as binding assays, enzymatic assays, and cell-based functional assays, to confirm the predicted interactions and to elucidate the compound's true pharmacological profile.

References

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Mass spectrometry and systems biology approaches in drug target discovery. (2015, December 5). Drug Target Review. [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). LinkedIn. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • Wang, Y., et al. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLoS Computational Biology, 17(4), e1008924. [Link]

  • 15.3 Drug target identification and validation using systems biology. (2025, August 15). Fiveable. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Systems biology approach for new target and biomarker identification. (n.d.). PubMed. [Link]

  • Drug target identification through systems biology. (2015, August 15). PubMed. [Link]

  • A precise comparison of molecular target prediction methods. (n.d.). Digital Discovery (RSC Publishing). [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025, July 16). YouTube. [Link]

  • Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules. (n.d.). PMC. [Link]

  • Using ChEMBL for target identification and prioritisation. (2019, December 5). The Open Targets Blog. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Yang, Y. (2021). Ligand-based approach for predicting drug targets and for virtual screening against COVID-19. Briefings in Bioinformatics, 22(5), bbaa413. [Link]

  • Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. (n.d.). PMC. [Link]

  • The power of structure-based drug design. (2025, December 11). Drug Discovery News. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). ResearchGate. [Link]

  • Pharmacophore modeling in drug design. (2025, February 6). PubMed. [Link]

  • Pharmacophore Modeling. (2024, November 8). Deep Origin. [Link]

  • SwissTargetPrediction. (n.d.). Bio.tools. [Link]

  • ChEMBL. (2025, December 18). EMBL-EBI. [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024, September 11). YouTube. [Link]

  • What is the Potential of Structure-Based Target Prediction Methods? (2014, December 22). Taylor & Francis Online. [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2018, August 6). MDPI. [Link]

  • ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2023, November 2). Nucleic Acids Research | Oxford Academic. [Link]

  • Ligand-based approach for predicting drug targets and for virtual screening against COVID-19. (2021, January 18). Briefings in Bioinformatics | Oxford Academic. [Link]

  • Databases for Chemical Structure Search. (2013, January 14). Molecular Modeling and Drug Design. [Link]

  • Drug-target identification in COVID-19 disease mechanisms using computational systems biology approaches. (2024, February 12). Frontiers. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). PMC. [Link]

  • A new ChEMBL dataset for the similarity-based target fishing engine FastTargetPred: Annotation of an exhaustive list of linear tetrapeptides. (2022, April 11). PMC. [Link]

  • FragmentDTA: Structural Clustering Network for Drug-Target Affinity Prediction. (n.d.). IEEE Xplore. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Link. [Link]

  • Curated and Structure-Based Drug–Target Interactions Improve Underprediction of Drug Side Effects in Network Models. (2026, January 10). Journal of Chemical Information and Modeling. [Link]

  • Target ID & Validation. (n.d.). Evotec. [Link]

  • LBDD: Ligand-Based Drug Design. (n.d.). BioSolveIT. [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]

  • Ligand-based target prediction. (n.d.). SlideShare. [Link]

  • Tutorial redocking – ADFR. (2019, October 31). Center for Computational Structural Biology. [Link]

  • Ligand-based drug targets & activity prediction tools/online servers. (2023, February 11). YouTube. [Link]

  • Tutorial 13: The concept of redocking explained. (2024, May 1). YouTube. [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. (2022, July 8). YouTube. [Link]

  • Structuring Chemical Space: Similarity-based Characterization of the PubChem Database. (n.d.). Europe PMC. [Link]

  • MultiTarget Bioactivity ChEMBL. (n.d.). Kaggle. [Link]

  • Reverse docking: Significance and symbolism. (2024, December 19). DeepAI. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • PubChemSimilaritySearch. (n.d.). Wolfram Function Repository. [Link]

  • Searching with Structures in PubChem. (2024, August 26). YouTube. [Link]

Sources

Exploratory

Architecting Neurotherapeutics: The Mechanism of Action of the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Pharmacophore

Executive Summary In the landscape of neuropharmacology, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 893755-11-8) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 893755-11-8) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged chemical building block and pharmacophore in the rational design of Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s Disease (AD)[1]. Structurally derived from the benzylpiperidine core of the FDA-approved drug donepezil, this intermediate is engineered to target the cholinergic system. By acting as a competitive inhibitor at the Catalytic Active Site (CAS) of cholinesterase enzymes, and providing a synthetic handle to reach the Peripheral Anionic Site (PAS), this scaffold is foundational to modern anti-neurodegenerative drug discovery[2].

Molecular Mechanism of Action: The Cholinergic Paradigm

The pharmacological utility of the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine scaffold lies in its precise spatial and electronic complementarity with the deep, narrow aromatic gorge of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Anchoring at the Catalytic Active Site (CAS)

At physiological pH, the nitrogen atom within the piperidine ring becomes protonated. This positive charge is the primary pharmacodynamic anchor, forming a strong cation-


 interaction  with the electron-rich indole ring of Trp86 (in human AChE) or Trp84 (in Torpedo californica AChE) located at the bottom of the CAS[3]. This electrostatic tethering competitively blocks the natural substrate, acetylcholine, from reaching the catalytic triad (Ser203, His447, Glu334).
The 3-Methoxybenzyl Advantage: Stacking and Steric Fit

While the unsubstituted benzylpiperidine ring is effective, the addition of a 3-methoxy group fundamentally alters the binding kinetics. The methoxy group acts as an Electron-Donating Group (EDG) , which increases the electron density of the benzyl aromatic ring. This enrichment optimizes parallel and T-shaped


 stacking interactions  with aromatic residues lining the mid-gorge, specifically Tyr337 and Phe338[3]. Furthermore, the oxygen atom of the methoxy moiety serves as a hydrogen bond acceptor, engaging with water molecules or polar side chains within the gorge[4].
BChE Selectivity in Late-Stage Alzheimer's

In progressed AD, AChE levels drop dramatically due to neuronal loss, while BChE levels (expressed in neuroglia) remain stable or increase, taking over acetylcholine hydrolysis[2]. The 3-methoxybenzyl modification slightly increases the steric bulk of the ligand, which is highly favorable for BChE. BChE possesses a wider active site gorge than AChE (due to the replacement of bulky aromatic residues with smaller aliphatic ones like Leu286 and Val288), allowing the 3-methoxy derivative to achieve submicromolar selectivity for BChE[1].

The Methylamine Linker: Spanning to the PAS

The primary amine at the 4-position of the piperidine ring is not a terminal functional group; it is a synthetic linker. It allows medicinal chemists to conjugate bulky, PAS-targeting moieties (such as benzimidazolinones or triazoles) via amide or amine bonds[1]. By spanning the 20 Å distance from the CAS to the PAS, the resulting MTDL prevents AChE-induced aggregation of Amyloid-


 (A

) plaques, a hallmark of AD pathology[3].

Structural and Kinetic Dynamics

To understand the impact of the 3-methoxybenzyl substitution, we must analyze the structure-activity relationship (SAR) data of its downstream MTDL conjugates. Below is a quantitative summary of cholinesterase inhibition profiles for benzimidazolinone conjugates synthesized from this pharmacophore.

Ligand / Pharmacophore DerivativeTarget EnzymeIC50 (

M)
Kinetic MechanismKey Structural Advantage
Donepezil (Clinical Standard)eeAChE0.04

0.01
Mixed CompetitiveBaseline CAS/PAS dual binding
Unsubstituted Benzylpiperidine ConjugateeeAChE~1.20CompetitiveStandard cation-

anchoring
3-Methoxybenzylpiperidine Conjugate (15b)eeAChE0.39

0.11
CompetitiveEnhanced

stacking via EDG[2]
3-Methoxybenzylpiperidine Conjugate (15j)eqBChE0.16

0.04
CompetitiveOptimal steric fit for wider BChE gorge[2]

Data synthesized from in vitro Ellman's assays utilizing electric eel AChE (eeAChE) and equine serum BChE (eqBChE).

Visualizations of Mechanism and Workflow

ACHE_Binding cluster_0 Pharmacophore Moieties cluster_1 AChE Gorge Interactions A 3-Methoxybenzyl Ring D π-π Stacking (Tyr337, Phe338) A->D Electron Donation B Protonated Piperidine E Cation-π Interaction (Trp86 in CAS) B->E Electrostatic C Methylamine Linker F Gorge Spanning to PAS C->F Covalent Extension G AChE / BChE Enzyme Inhibition D->G Inhibition E->G Inhibition F->G Dual-Targeting

Caption: Structural interaction mapping of the[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine pharmacophore.

Ellman_Assay Step1 1. Buffer & Enzyme Prep 0.1 M Phosphate Buffer (pH 8.0) + AChE/BChE Step2 2. Inhibitor Incubation Add Ligand (Various Conc.) Incubate 37°C, 15 min Step1->Step2 Step3 3. Chromogen Addition Add 0.35 mM DTNB (Ellman's Reagent) Step2->Step3 Step4 4. Substrate Initiation Add ATCh or BTCh (Acetyl/Butyrylthiocholine) Step3->Step4 Step5 5. Kinetic Readout Measure Absorbance at 412 nm (Formation of TNB anion) Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Lineweaver-Burk Plots Step5->Step6

Caption: Step-by-step workflow for the modified Ellman's assay to determine cholinesterase inhibition.

Experimental Methodologies

Protocol: Synthesis of the Pharmacophore Scaffold

To generate the[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine intermediate, a two-step alkylation and reduction protocol is employed[5].

  • N-Alkylation : Dissolve 4-piperidinecarboxamide (1 eq) and 3-methoxybenzyl bromide (1.2 eq) in methanol. Add potassium carbonate (

    
    , 3 eq).
    
    • Causality:

      
       acts as a mild base to scavenge the hydrobromic acid byproduct. This prevents the protonation of the piperidine secondary amine, ensuring it remains a potent nucleophile to drive the 
      
      
      
      substitution to completion[5].
  • Reflux & Isolation : Stir the mixture under reflux for 12 hours. Evaporate the solvent, wash with water, and extract with ethyl acetate to isolate 1-(3-methoxybenzyl)piperidine-4-carboxamide.

  • Reduction : Suspend the intermediate in dry Tetrahydrofuran (THF). Slowly add Lithium Aluminum Hydride (

    
    , 2 eq) at 0°C, then reflux at 75°C for 4 hours.
    
    • Causality:

      
       is a powerful reducing agent necessary to fully reduce the robust carboxamide carbonyl down to a primary amine[5].
      
  • Workup : Quench unreacted

    
     carefully with a 5% NaOH solution. Filter the mixture through a Celite pad to remove aluminum salts, and extract the final methylamine product using dichloromethane[6].
    
Protocol: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

The inhibitory potency of MTDLs derived from this pharmacophore is validated using a continuous spectrophotometric method[7]. This protocol is a self-validating system designed to isolate competitive enzyme kinetics.

  • Buffer Preparation : Prepare a 0.1 M phosphate buffer adjusted to pH 8.0.

    • Causality: AChE and BChE exhibit maximum catalytic efficiency at pH 8.0. The phosphate buffer maintains physiological ionic strength, preventing enzyme denaturation[7].

  • Reagent Assembly : In a 96-well microplate, combine 140

    
    L of buffer, 20 
    
    
    
    L of enzyme solution (AChE or BChE, 0.035 U/mL), and 20
    
    
    L of the synthesized inhibitor at varying concentrations (e.g., 0.1 to 50
    
    
    M)[7].
  • Thermodynamic Pre-Incubation : Incubate the microplate at 37°C for 15 minutes.

    • Causality: Pre-incubation is strictly required to allow the inhibitor to establish thermodynamic binding equilibrium within the CAS before the substrate is introduced. Skipping this step results in artificially high IC50 values[8].

  • Chromogen & Substrate Addition : Add 10

    
    L of 0.35 mM DTNB (Ellman's reagent) and 10 
    
    
    
    L of 0.35 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI)[7].
  • Kinetic Readout : Immediately measure the absorbance at 412 nm continuously for 10 minutes using a microplate reader.

    • Causality: The enzyme cleaves ATCI to yield thiocholine. Thiocholine rapidly attacks DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm. The rate of color formation is directly proportional to uninhibited enzyme activity[8].

  • Self-Validation & Controls :

    • Positive Control: Run Donepezil in parallel to validate assay sensitivity.

    • Blank Subtraction: Include wells with buffer, DTNB, and substrate (no enzyme) to subtract background non-enzymatic hydrolysis of the substrate[2].

References

  • [5] Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [1] Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Taylor & Francis Online. Available at:[Link]

  • [2] Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [9] Synthesis of Dual AChE /5-HT4 Receptors Multi-Target Directed Ligands. The Royal Society of Chemistry. Available at:[Link]

  • [7] US8999994B2 - Derivatives of propargylamine having neuroprotective capacity for the treatment of Alzheimer's and Parkinson's diseases. Google Patents. Available at:

  • [6] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Foundational

The Therapeutic Potential of Methoxybenzyl Piperidine Compounds: A Technical Guide for Drug Development Professionals

Executive Summary The methoxybenzyl piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in the realm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxybenzyl piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in the realm of neurological disorders and oncology. This guide provides an in-depth technical overview of the core pharmacology, mechanisms of action, and therapeutic applications of this versatile class of compounds. We will delve into their role as potent modulators of the sigma-1 receptor and cholinesterases, offering a comprehensive analysis of their application in neuropathic pain, Alzheimer's disease, and cancer. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework for advancing the development of novel therapeutics based on the methoxybenzyl piperidine core.

Introduction: The Methoxybenzyl Piperidine Scaffold - A Versatile Pharmacophore

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] The incorporation of a methoxybenzyl group introduces additional structural and electronic features that can significantly influence a molecule's biological activity. The methoxy group, for instance, can act as a hydrogen bond acceptor and its position on the benzyl ring (ortho, meta, or para) can fine-tune receptor binding affinity and selectivity.[3] This combination of a conformationally flexible piperidine ring and an electronically tunable methoxybenzyl moiety has proven to be a fruitful starting point for the design of a diverse array of bioactive compounds.[4][5]

This guide will explore the key therapeutic avenues where methoxybenzyl piperidine derivatives have shown considerable promise, with a focus on the underlying molecular mechanisms that drive their pharmacological effects.

Neuropathic Pain: Targeting the Sigma-1 Receptor

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[2] A growing body of evidence points to the sigma-1 receptor (σ1R) as a key player in the modulation of pain signaling.[2][6] The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that regulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[7][8][9]

Methoxybenzyl piperidine derivatives have been identified as potent and selective ligands for the σ1R, acting as antagonists to mitigate neuropathic pain.[3][6]

Mechanism of Action: Sigma-1 Receptor Antagonism in Pain Attenuation

The analgesic effect of σ1R antagonists is believed to be mediated through the modulation of several downstream signaling pathways. By binding to the σ1R, these compounds can inhibit the sensitization of nociceptive neurons.

Below is a diagram illustrating the proposed signaling pathway:

sigma1_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_Receptor NMDA Receptor Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_Receptor->Neuronal_Hyperexcitability activates Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates BiP BiP Sigma1R->BiP dissociates from Sigma1R->Neuronal_Hyperexcitability inhibits Ca_Influx Ca2+ Influx IP3R->Ca_Influx regulates Methoxybenzyl_Piperidine Methoxybenzyl Piperidine Compound Methoxybenzyl_Piperidine->Sigma1R antagonizes Nerve_Injury Nerve Injury Nerve_Injury->Neuronal_Hyperexcitability leads to Neuronal_Hyperexcitability->Ca_Influx increases Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception results in

Caption: Proposed mechanism of action for methoxybenzyl piperidine compounds in neuropathic pain.

Preclinical Evidence and Structure-Activity Relationships

Numerous preclinical studies have demonstrated the efficacy of methoxybenzyl piperidine derivatives in animal models of neuropathic pain, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models.[1][2][3][10] These studies have shown that administration of these compounds leads to a significant reduction in mechanical allodynia and thermal hyperalgesia.

The structure-activity relationship (SAR) of these compounds has been explored to optimize their potency and selectivity for the σ1R. Key findings include:

  • Position of the Methoxy Group: The position of the methoxy group on the benzyl ring significantly impacts binding affinity.

  • Piperidine Substituents: Modifications to the piperidine ring can influence both potency and pharmacokinetic properties.

Compound IDMethoxy PositionPiperidine Substituentσ1R Ki (nM)Reference
1 4-methoxyH1.6[3]
2 3-methoxyH205.30 (MW)[1]
3 2-methoxyH205.30 (MW)[10]

Note: Ki values represent the binding affinity for the sigma-1 receptor. A lower Ki value indicates a higher binding affinity. MW denotes molecular weight where specific Ki values were not available in the initial search.

Alzheimer's Disease: A Multi-Targeted Approach

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[4][5][11][12] Methoxybenzyl piperidine derivatives are being investigated as potential multi-target ligands for AD, primarily through their ability to inhibit cholinesterases and potentially modulate Aβ aggregation.[11][13][14]

Cholinesterase Inhibition

One of the primary therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[13][15] Several N-benzylpiperidine derivatives, a class that includes methoxybenzyl piperidines, have shown potent inhibitory activity against these enzymes.[14][16][17][18]

The proposed mechanism involves the binding of the protonated piperidine nitrogen to the catalytic anionic site (CAS) of the cholinesterase, while the benzyl moiety interacts with the peripheral anionic site (PAS).[15]

Modulation of Amyloid-Beta Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis.[19][20] Some studies suggest that compounds that bind to the PAS of AChE can also interfere with Aβ aggregation.[21][22] While direct evidence for methoxybenzyl piperidine compounds inhibiting Aβ aggregation is still emerging, their interaction with the PAS of AChE suggests a potential dual therapeutic benefit.

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
Donepezil (Reference) 0.00577.13[15]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine 0.0057-[14]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one 12.55-[18]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. "-" indicates data not available.

Oncology: Emerging Potential in Cancer Therapy

The piperidine scaffold is present in a number of approved and investigational anticancer drugs.[23][24] While research specifically on methoxybenzyl piperidine compounds in oncology is less extensive than in neuroscience, the broader class of piperidine derivatives has shown promise in targeting various cancer-related pathways.[25][26]

Potential Mechanisms of Action in Cancer

The anticancer effects of piperidine derivatives are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[23]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.[23]

  • Inhibition of Signaling Pathways: Modulating key pathways involved in cancer growth and survival, such as PI3K/Akt/mTOR and STAT3.[12][25]

Further research is needed to specifically elucidate the anticancer potential and mechanisms of action of methoxybenzyl piperidine compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of methoxybenzyl piperidine compounds.

Synthesis of 4-(4-Methoxybenzyl)piperidine

This protocol describes a representative synthesis of a methoxybenzyl piperidine derivative.

Workflow Diagram:

synthesis_workflow Start Start Reaction_Setup Reaction Setup: - 4-(4-methoxybenzyl)pyridine - Platinum oxide - Acetic acid Start->Reaction_Setup Hydrogenation Hydrogenation (2 hr) Reaction_Setup->Hydrogenation Catalyst_Removal Catalyst Removal (Filtration) Hydrogenation->Catalyst_Removal Concentration Concentration (in vacuo) Catalyst_Removal->Concentration Dissolution_Basification Dissolution in Water & Basification (NaOH) Concentration->Dissolution_Basification Extraction Extraction (Ether) Dissolution_Basification->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Vacuum Distillation) Drying_Concentration->Purification Final_Product 4-(4-methoxy-benzyl)piperidine Purification->Final_Product

Caption: A typical workflow for the synthesis of 4-(4-methoxybenzyl)piperidine.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 4-(4-methoxybenzyl)pyridine (1 equivalent) and platinum oxide (catalytic amount) in acetic acid.

  • Hydrogenation: Subject the mixture to hydrogenation for 2 hours under appropriate pressure.

  • Catalyst Removal: After the reaction is complete, remove the platinum oxide catalyst by filtration.

  • Concentration: Concentrate the filtrate in vacuo to remove the acetic acid.

  • Work-up: Dissolve the residue in water and basify the solution with sodium hydroxide.

  • Extraction: Extract the aqueous mixture with ether.

  • Drying and Concentration: Dry the combined ether extracts and concentrate in vacuo.

  • Purification: Purify the resulting residue by vacuum distillation to obtain 4-(4-methoxybenzyl)piperidine as an oil.[13]

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[27][28]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source expressing high levels of σ1R (e.g., guinea pig liver).[27]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a radiolabeled σ1R ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.[27][28]

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled σ1R ligand (e.g., haloperidol).[28]

  • Incubation Conditions: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value.

In Vivo Evaluation in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol describes a common in vivo model to assess the analgesic efficacy of test compounds.[1][2][3][10]

Step-by-Step Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury.

  • Drug Administration: After a recovery period and confirmation of neuropathic pain development (e.g., mechanical allodynia), administer the test compound via a suitable route (e.g., intraperitoneal injection).

  • Behavioral Testing: Assess pain behaviors at various time points post-drug administration.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to a non-noxious stimulus using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.

  • Data Analysis: Compare the behavioral responses of the drug-treated group to a vehicle-treated control group to determine the analgesic effect of the compound.

Future Directions and Conclusion

Methoxybenzyl piperidine compounds represent a highly promising class of molecules with significant therapeutic potential, particularly in the treatment of neuropathic pain and Alzheimer's disease. Their ability to potently and selectively modulate key biological targets such as the sigma-1 receptor and cholinesterases provides a strong foundation for the development of novel and effective therapies.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Improving brain penetration and metabolic stability to enhance in vivo efficacy.

  • Exploring Multi-Target Ligands: Designing compounds that can simultaneously modulate multiple targets relevant to complex diseases like Alzheimer's.

  • Expanding Therapeutic Applications: Investigating the potential of these compounds in other neurological and psychiatric disorders, as well as in oncology.

References

  • Google Patents. (n.d.). WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.
  • Jan, U., et al. (2025). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. 3 Biotech, 15(10), 4535.
  • Romeo, G., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 61(17), 7851-7866.
  • Wang, Y., et al. (2021). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 223, 113645.
  • ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Malcangio, M. (2019). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. International journal of molecular sciences, 20(20), 5164.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Singh, P., & Kumar, A. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS chemical neuroscience, 14(16), 3028-3046.
  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 366-377.
  • ACS Publications. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 43863-43872.
  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.
  • MDPI. (2023). Pharmacotherapy of Neuropathic Pain. Pharmaceuticals, 16(7), 1023.
  • PubMed. (2021). Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain. European journal of medicinal chemistry, 226, 113879.
  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(21), 4257-4265.
  • RSC Publishing. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(1), 93-101.
  • Scholars@UK. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry letters, 16(15), 3967-3973.
  • PubMed. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.
  • PubMed. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(16), 2311-2320.
  • ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Celtarys Research. (2023, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • DTIC. (2003). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem, 11(2), 653-658.
  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Materials Engineering and Environmental Science.
  • SIGMA-1 EUROPE COST Action. (2023, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-69.
  • MDPI. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(21), 15989.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-69.
  • RSC Publishing. (2019). New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines. RSC advances, 9(12), 6555-6571.
  • RSC Publishing. (2021). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC advances, 11(5), 2939-2951.
  • Frontiers. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 740.
  • National Institutes of Health. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 740.
  • PLOS ONE. (2013). Cu2+ Affects Amyloid-β (1–42) Aggregation by Increasing Peptide-Peptide Binding Forces. PLoS ONE, 8(3), e59005.
  • National Institutes of Health. (2010). Sigma-1 Receptor Chaperones and Diseases. Vitamins and hormones, 85, 257-275.
  • MDPI. (2023). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs. International Journal of Molecular Sciences, 24(5), 4426.
  • MDPI. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(3), 2051.
  • RSC Publishing. (2022). Amyloid-β peptide 37, 38 and 40 individually and cooperatively inhibit amyloid-β 42 aggregation. Chemical science, 13(15), 4250-4260.
  • National Institutes of Health. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Journal of pharmacological sciences, 114(3), 243-249.
  • MDPI. (2024). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. International Journal of Molecular Sciences, 25(3), 1835.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a substituted piperidine derivative of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to predict and interpret the compound's characteristic spectral features. Detailed, field-proven protocols for data acquisition are provided, alongside a logical framework for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel small molecules.

Introduction

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (Molecular Formula: C₁₄H₂₂N₂O, Molecular Weight: 234.34 g/mol ) is a bifunctional organic molecule incorporating a piperidine core, a primary amine, and a 3-methoxybenzyl group.[1] This unique combination of structural motifs makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and unambiguous structural verification is a cornerstone of the drug development process, ensuring the identity, purity, and stability of a synthesized compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal analytical techniques employed for this purpose.

This guide will present a detailed, predictive analysis of the mass spectrum and the ¹H and ¹³C NMR spectra of the title compound. By deconstructing the molecule into its constituent parts, we can anticipate its fragmentation behavior under ionization and the chemical environments of its nuclei in a magnetic field.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact, allowing for the determination of its molecular weight.

Predicted Fragmentation Pathway

Upon ESI in positive ion mode, the molecule is expected to be protonated, primarily on one of the two nitrogen atoms, to form the molecular ion [M+H]⁺ with an m/z of approximately 235.35. Tandem MS (MS/MS) of this precursor ion would induce fragmentation. The most probable cleavage site is the benzylic C-N bond, which is inherently weak and leads to the formation of a highly stable, resonance-delocalized 3-methoxybenzyl cation.[2][3]

The predicted fragmentation is visualized below:

G cluster_0 Fragmentation Pathway parent [M+H]⁺ m/z ≈ 235.35 fragment1 3-Methoxybenzyl Cation m/z = 121.06 parent->fragment1 Benzylic Cleavage fragment2 Piperidin-4-yl]methylamine Radical Cation m/z = 114.12 parent->fragment2 Associated Fragment

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Predicted Mass Spectrum Data

The following table summarizes the expected key ions in the ESI mass spectrum.

m/z (Predicted) Ion Identity Significance
235.35[M+H]⁺Protonated molecular ion, confirms molecular weight.
121.06[C₈H₉O]⁺3-Methoxybenzyl cation; the expected base peak due to its high stability.[4]
114.12[C₆H₁₄N₂]⁺˙[Piperidin-4-yl]methylamine radical cation fragment.
91.05[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups via rearrangement.[2]
Experimental Protocol for ESI-MS

This protocol outlines a self-validating system for acquiring a high-resolution mass spectrum.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This is a critical step for trustworthiness.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Full Scan: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 235.35) for collision-induced dissociation (CID).

  • Product Ion Scan: Acquire a product ion scan to observe the fragment ions. Optimize the collision energy (typically 10-40 eV) to generate a rich fragmentation pattern.[5]

  • Data Analysis: Analyze the resulting spectrum to identify the parent and fragment ions, confirming that their measured masses are within an acceptable error margin (e.g., < 5 ppm) of the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the analysis of analogous structures and standard chemical shift values. The solvent is assumed to be CDCl₃.

Molecular Structure with Proton Designations: (A diagram would be here showing the molecule with protons labeled H-a, H-b, etc. for clarity)

Proton Designation Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Ar-H6.80 - 7.30Multiplet4HAromatic protons on the methoxybenzyl ring.
O-CH₃~3.80Singlet3HMethoxy group protons.[6]
Ar-CH₂-N~3.50Singlet2HBenzylic protons adjacent to the piperidine nitrogen.
Piperidine H (axial/equatorial)1.20 - 2.90Multiplets9HComplex region for the piperidine ring protons.
CH₂-NH₂~2.60Doublet2HMethylene protons adjacent to the primary amine.
NH₂1.50 - 2.50Broad Singlet2HPrimary amine protons; signal is often broad and its position can vary.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Designation Predicted Chemical Shift (ppm) Justification
Ar-C (Quaternary)159.8, 140.0Aromatic carbons attached to the methoxy group and the benzyl methylene.
Ar-CH112.0 - 129.5Aromatic carbons bearing protons.
O-CH₃55.2Methoxy carbon.[6]
Ar-CH₂-N63.0Benzylic carbon.
Piperidine C30.0 - 54.0Carbons of the piperidine ring.
CH₂-NH₂~45.0Methylene carbon adjacent to the primary amine.
Experimental Protocol for NMR

This protocol ensures the acquisition of high-quality, interpretable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs. This is a powerful tool for assigning peaks.[7]

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_1 NMR Experimental Workflow prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (¹H, ¹³C, 2D NMR) prep->acq Insert into Magnet proc Data Processing (FT, Phasing, Calibration) acq->proc Generate FID analysis Spectral Analysis & Structure Elucidation proc->analysis Generate Spectrum

Caption: A generalized workflow for NMR-based structural analysis.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application.

  • MS confirms the mass: The ESI-MS data provides the molecular weight of the compound, giving a definitive formula to work with (C₁₄H₂₂N₂O).

  • NMR confirms the structure: The ¹H and ¹³C NMR data provide the connectivity map. The number of signals, their chemical shifts, and their coupling patterns allow for the unambiguous assembly of the molecular puzzle, confirming the precise arrangement of the 3-methoxybenzyl group, the piperidine ring, and the methylamine substituent.

For instance, the singlet at ~3.50 ppm integrating to 2H in the ¹H NMR spectrum confirms the Ar-CH₂-N group, and its fragmentation to an m/z 121 ion in the mass spectrum corroborates the presence and lability of the 3-methoxybenzyl moiety.

Conclusion

This guide has provided a detailed, predictive framework for the spectroscopic characterization of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. By understanding the theoretical basis of MS and NMR and applying it to the known structural features of the molecule, we can generate a reliable "spectral fingerprint." The experimental protocols described herein represent best practices in the field, ensuring that when this compound is synthesized, its identity and structure can be verified with the highest degree of scientific confidence.

References

  • PubChem. 4-Benzylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Fragmentation of the substituted benzylpyridinium "parent ion". [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine for prokinetic studies

Application Note & Protocol: Modular Scaffold for 5-HT4 Agonist Discovery Part 1: Strategic Overview Introduction & Pharmacological Context The target molecule, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine , represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Modular Scaffold for 5-HT4 Agonist Discovery

Part 1: Strategic Overview

Introduction & Pharmacological Context

The target molecule, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine , represents a critical pharmacophore scaffold in the development of gastroprokinetic agents. Structurally, it serves as a lipophilic amine "tail" moiety, analogous to the piperidine and morpholine substructures found in established 5-HT4 receptor agonists like Mosapride , Itopride , and Cinitapride .

In prokinetic drug design, the basic nitrogen of the piperidine ring and the spatial orientation of the terminal primary amine are essential for binding to the aspartate residue in the 5-HT4 receptor binding pocket. The 3-methoxybenzyl substituent provides steric bulk and lipophilicity, modulating the compound's metabolic stability and blood-brain barrier (BBB) penetration profile compared to the standard fluorobenzyl groups.

Retrosynthetic Analysis

To ensure high purity and operational safety, we propose two distinct synthetic pathways. The choice depends on the available equipment (high-pressure hydrogenation vs. standard glassware) and scale.

  • Route A (Lab Scale - High Fidelity): Reductive amination of protected 4-(aminomethyl)piperidine. This route minimizes side reactions and avoids the use of pyrophoric lithium aluminum hydride (LAH).

  • Route B (Scale-Up - Cost Efficient): N-Alkylation of 4-cyanopiperidine followed by nitrile reduction.

Retrosynthesis cluster_0 Disconnection Strategies Target [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Inter1 N-Boc-4-(aminomethyl)piperidine Target->Inter1 Route A (Reductive Amination) Inter2 3-Methoxybenzaldehyde Target->Inter2 Route A Inter3 4-Cyanopiperidine Target->Inter3 Route B (Alkylation + Reduction) Inter4 3-Methoxybenzyl Chloride Target->Inter4 Route B

Figure 1: Retrosynthetic disconnection showing the Convergent Amine Route (Green) and the Linear Nitrile Route (Red).

Part 2: Detailed Experimental Protocols

Method A: The "High Fidelity" Lab Protocol

Recommended for: Discovery chemistry, SAR studies (100 mg – 10 g scale). Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB), followed by acidolytic deprotection.

Phase 1: Reductive Amination

Reaction:



ReagentEquiv.[1]MWAmount (Example)Role
N-Boc-4-(aminomethyl)piperidine 1.0214.312.14 g (10 mmol)Amine Core
3-Methoxybenzaldehyde 1.1136.151.50 g (11 mmol)Electrophile
Sodium Triacetoxyborohydride 1.4211.942.97 gReducing Agent
Acetic Acid 1.060.050.6 mLCatalyst
Dichloromethane (DCM) --50 mLSolvent

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve N-Boc-4-(aminomethyl)piperidine (10 mmol) and 3-methoxybenzaldehyde (11 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over

    
     as it selectively reduces the iminium ion without touching the aldehyde.
    
  • Reaction: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes.
    
  • Workup: Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The intermediate (N-Boc-protected) is often pure enough. If not, purify via silica flash chromatography (Hexane/EtOAc 7:3).

Phase 2: Deprotection

Reaction:



  • Dissolve the crude intermediate in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Critical Workup (Free Base Formation): Concentrate to remove excess TFA. Redissolve residue in DCM. Wash with 1N NaOH until the aqueous phase is pH > 12. This ensures the amine is in the free base form, not the trifluoroacetate salt.

  • Dry organic layer (

    
    ), filter, and concentrate to yield the target oil.
    
Method B: The "Scale-Up" Protocol

Recommended for: Process development, large batches (>50 g). Mechanism:


 Alkylation followed by Nitrile Hydrogenation.
Phase 1: N-Alkylation

Reagents: 4-Cyanopiperidine (1.0 eq), 3-Methoxybenzyl chloride (1.05 eq),


 (2.0 eq), Acetonitrile (Reflux).
Protocol: 
  • Suspend 4-cyanopiperidine and

    
     in Acetonitrile.
    
  • Add 3-methoxybenzyl chloride dropwise.

  • Reflux for 12 hours.

  • Filter salts, concentrate, and crystallize/distill to obtain 1-(3-methoxybenzyl)piperidine-4-carbonitrile .

Phase 2: Catalytic Hydrogenation

Reagents: Raney Nickel (20 wt%), Methanolic Ammonia (7N),


 (50 psi).
Protocol: 
  • Load the nitrile intermediate into a Parr hydrogenation reactor.

  • Add Methanolic Ammonia (prevents secondary amine formation).

  • Add Raney Nickel (slurry in water/MeOH).

  • Pressurize with Hydrogen (50 psi) and heat to 50°C for 24 hours.

  • Filter catalyst through Celite (Caution: Pyrophoric).

  • Concentrate filtrate to yield the target amine.[1][3][4]

Part 3: Analytical Validation & QC

To validate the synthesis, the following analytical parameters must be met.

NMR Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20-6.80 (m, 4H, Ar-H) – 3-Methoxybenzyl pattern.
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       3.48 (s, 2H, 
      
      
      
      ).
    • 
       2.90 (d, 2H, piperidine equatorial).
      
    • 
       2.55 (d, 2H, 
      
      
      
      ).
    • 
       1.95 (t, 2H, piperidine axial).
      
    • 
       1.20-1.70 (m, 5H, piperidine multiplet + 
      
      
      
      ).
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm and 280 nm (aromatic absorption).

Part 4: Application in Prokinetic Studies

Coupling Strategy

This amine is designed to be coupled with substituted benzoic acids to generate Mosapride analogs.

Workflow:

  • Activation: React 4-amino-5-chloro-2-ethoxybenzoic acid with CDI (Carbonyldiimidazole) or HATU.

  • Coupling: Add [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

  • Assay: Test the resulting benzamide for 5-HT4 receptor affinity (Ki) and gastrointestinal motility enhancement in in vivo models.

Workflow Step1 Scaffold Synthesis (Target Amine) Step2 Amide Coupling (Benzamide Formation) Step1->Step2 + Benzoic Acid deriv. Step3 Biological Assay (5-HT4 Agonism) Step2->Step3 Screening

Figure 2: Workflow for utilizing the scaffold in drug discovery.

Part 5: Expert Insights & Troubleshooting

  • Dimerization Risk: In Method A, ensure the aldehyde is not in large excess to prevent dialkylation of the primary amine (though the Boc group prevents this on the distal amine, the piperidine nitrogen is the target). Correction: In Method A, we use N-Boc-4-(aminomethyl)piperidine . The secondary amine (piperidine) reacts with the aldehyde. The Boc group perfectly protects the distal amine. This is the safest route.

  • Raney Nickel Safety: If using Method B, never let Raney Nickel dry out. It is pyrophoric.[2] Always keep it wet with solvent.

  • Storage: The free base amine absorbs

    
     from the air (carbamate formation). Store under Nitrogen or convert to the Dihydrochloride salt (
    
    
    
    ) for long-term stability.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kato, S., et al. (1991).[5] "Novel benzamides as selective and potent gastrokinetic agents.[5] 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370) and related compounds." Journal of Medicinal Chemistry, 34(2), 616-624.[5][6] Link

  • Mine, Y., et al. (1997). "Comparison of the prokinetic effects of mosapride citrate and its metabolites in conscious dogs." European Journal of Pharmacology, 326(2-3), 207-213. Link

  • Google Patents. (2017). "Method for preparing 1-(3-methoxypropyl)-4-piperidinamine." CN106928135A. Link (Cited for analogous N-alkylation/reduction protocols).

Sources

Application

Application Note &amp; Protocol: Characterization of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine in Gastrointestinal Motility Assays

Introduction: The Quest for Novel Gastrointestinal Motility Modulators The intricate and coordinated movement of the gastrointestinal (GI) tract, known as motility, is fundamental for digestion and nutrient absorption. D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Gastrointestinal Motility Modulators

The intricate and coordinated movement of the gastrointestinal (GI) tract, known as motility, is fundamental for digestion and nutrient absorption. Dysregulation of this process underlies numerous prevalent and debilitating conditions, including gastroparesis, irritable bowel syndrome (IBS), and chronic constipation. Pharmacological intervention remains a cornerstone of treatment, yet many existing prokinetic agents are hampered by limited efficacy or significant side effects, driving the continued search for novel therapeutic candidates.[1][2][3]

The compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a novel small molecule whose effects on GI motility have not been extensively characterized. Its chemical structure, featuring a piperidine core and a methoxybenzyl group, is reminiscent of scaffolds found in compounds that interact with key neurological and gastrointestinal targets.[4][5][6] Specifically, the piperidine moiety is a common feature in many centrally and peripherally acting drugs, while the methoxybenzyl group can influence receptor binding and pharmacokinetic properties.[7][8]

This guide provides a comprehensive, field-tested framework for the initial characterization of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (referred to herein as 'Test Compound') using established in vitro and in vivo gastrointestinal motility assays. The protocols are designed for researchers, scientists, and drug development professionals to produce robust, reproducible data, forming a critical foundation for further preclinical development.

Scientific Rationale and Mechanistic Hypothesis

Gastrointestinal motility is primarily regulated by the enteric nervous system (ENS), a complex network of neurons within the gut wall, which is further modulated by central nervous system inputs and local paracrine signals.[9][10] Key neurotransmitter systems involved include the cholinergic and serotonergic pathways.

  • Cholinergic Pathway: Acetylcholine (ACh) is a primary excitatory neurotransmitter in the gut, acting on muscarinic receptors on smooth muscle cells to induce contraction.[11][12][13] Agents that enhance cholinergic signaling often exhibit prokinetic effects.[14]

  • Serotonergic Pathway: Serotonin (5-hydroxytryptamine or 5-HT), with over 90% of the body's supply located in the gut, is a critical regulator of peristalsis, secretion, and sensation.[15][16][17] Specifically, activation of 5-HT4 receptors on enteric neurons typically enhances ACh release, promoting motility, making 5-HT4 agonists a key class of prokinetic drugs.[4][15][18] Conversely, 5-HT3 receptors are also involved in motility reflexes.[15][18][19]

Given the structural motifs of the Test Compound, it is plausible that it may interact with one or more of these pathways. These protocols are designed not only to determine if the compound affects motility but to provide a basis for elucidating its potential mechanism of action.

Core Experimental Workflow

A tiered approach is recommended for characterizing the Test Compound, starting with a robust in vitro assay to establish direct tissue effects and potency, followed by an in vivo model to confirm activity in a complex physiological system.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Interpretation vitro_assay Isolated Guinea Pig Ileum Assay vitro_objective Objective: - Determine direct effect on smooth muscle - Assess contractile vs. relaxant properties - Calculate potency (EC50) vitro_assay->vitro_objective Provides vivo_assay Charcoal Meal Transit Assay (Rodent) vitro_assay->vivo_assay Proceed if activity is confirmed vivo_objective Objective: - Evaluate overall effect on GI propulsion - Confirm prokinetic or inhibitory activity - Assess in a whole-animal system vivo_assay->vivo_objective Provides analysis Concentration-Response Curves Statistical Analysis (e.g., ANOVA) vivo_assay->analysis conclusion Conclusion: - Prokinetic/Inhibitory Profile - Potency & Efficacy - Go/No-Go for further studies analysis->conclusion

Figure 1. Recommended workflow for evaluating the Test Compound.

Protocol 1: Isolated Guinea Pig Ileum Assay (In Vitro)

This ex vivo organ bath technique is a classic and highly reliable method for assessing the direct effects of a compound on intestinal smooth muscle contractility.[20][21][22] The guinea pig ileum is rich in myenteric plexus neurons and smooth muscle, making it an excellent model for studying neurogenic and myogenic responses.[22][23]

Principle

An isolated segment of the guinea pig ileum is suspended in a temperature-controlled organ bath containing a physiological salt solution. The tissue's contractile force is measured by an isometric transducer. The Test Compound is added in a cumulative manner to generate a concentration-response curve, allowing for the determination of its potency (EC50) and maximum effect (Emax).

Materials and Reagents
Reagent/MaterialSpecifications
Physiological Salt SolutionTyrode's or Krebs-bicarbonate (K-B) solution[20][23]
AnimalsMale Dunkin-Hartley guinea pigs (250-350 g)
EquipmentOrgan bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2), Isotonic or Isometric force transducers, Data acquisition system (e.g., PowerLab)
Control AgonistAcetylcholine (ACh) Chloride
Control AntagonistAtropine Sulfate
Test Compound[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, prepared as a 10 mM stock in sterile water or DMSO

Tyrode's Solution Composition (mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.[20] The solution must be maintained at 37°C and continuously bubbled with carbogen gas (95% O2, 5% CO2) to maintain physiological pH.[20][23]

Step-by-Step Protocol
  • Tissue Dissection: Humanely euthanize a guinea pig according to approved institutional guidelines. Open the abdominal cavity and locate the ileocecal junction. Carefully dissect a segment of the terminal ileum, placing it immediately into a petri dish containing fresh, oxygenated Tyrode's solution.[20][24]

  • Preparation: Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents. Cut the segment into 2-3 cm pieces.[20]

  • Mounting: Tie one end of an ileum piece to a fixed tissue holder and the other end to a force transducer using surgical silk. Mount the tissue in the organ bath chamber filled with 37°C, aerated Tyrode's solution.[20]

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes.[23] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[20]

  • Viability Check: After equilibration, challenge the tissue with a submaximal concentration of Acetylcholine (e.g., 1 µM) to ensure viability and contractile competence. Wash the tissue and allow it to return to baseline.

  • Concentration-Response Curve (CRC):

    • Establish a stable baseline recording.

    • Add the Test Compound to the bath in a cumulative fashion (e.g., from 1 nM to 100 µM), waiting for the response to plateau at each concentration before adding the next. This method is efficient for determining potency.[20]

    • After the final concentration, wash the tissue thoroughly until it returns to the baseline tension.

  • Control CRC: After a washout period, generate a standard CRC for Acetylcholine to serve as a positive control for tissue contractility.

  • Data Analysis: Measure the peak contractile response at each concentration, normalized to the maximum response achievable with a standard agonist like ACh. Plot the normalized response against the log concentration of the Test Compound. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 (potency) and Emax (efficacy).[25]

Protocol 2: Whole Gastrointestinal Transit Assay (In Vivo)

This assay, often called the charcoal meal test, measures the propulsive activity of the GI tract in a conscious animal, providing an integrated assessment of the compound's effect on motility.[26][27][28]

Principle

Animals are administered the Test Compound, followed by a non-absorbable charcoal marker via oral gavage. After a set period, the animal is euthanized, and the distance traveled by the charcoal front is measured relative to the total length of the small intestine. An increase in distance traveled compared to vehicle-treated controls indicates a prokinetic effect.

Materials and Reagents
Reagent/MaterialSpecifications
AnimalsMale C57BL/6 mice or Sprague-Dawley rats (fasted overnight with free access to water)
Marker Meal5-10% activated charcoal suspension in 10% gum acacia or 2% methylcellulose[29]
Vehicle ControlThe solvent used to dissolve the Test Compound (e.g., sterile saline, 0.5% methylcellulose)
Positive ControlA known prokinetic agent (e.g., Metoclopramide, Cisapride)
Negative ControlA known anti-motility agent (e.g., Loperamide, Morphine)[28][30]
EquipmentOral gavage needles, dissection instruments, ruler
Step-by-Step Protocol
  • Animal Preparation: Fast animals for 12-18 hours prior to the experiment, ensuring free access to water to prevent dehydration.

  • Dosing: Randomly assign animals to treatment groups (Vehicle, Positive Control, Negative Control, Test Compound at various doses). Administer the assigned treatment via the desired route (e.g., oral gavage, intraperitoneal injection). A typical oral volume is 10 mL/kg for rats.

  • Marker Administration: After a predetermined pretreatment time (e.g., 30 minutes post-dose), administer a fixed volume of the charcoal meal suspension (e.g., 0.5 mL per mouse) via oral gavage.[28] Record the exact time.

  • Transit Period: Return animals to their cages. The transit period is typically 20-30 minutes.[28]

  • Dissection: At the end of the transit period, humanely euthanize the animals by CO2 asphyxiation followed by cervical dislocation.

  • Measurement: Immediately open the abdominal cavity and carefully expose the entire small intestine from the pyloric sphincter to the ileocecal junction. Avoid stretching the intestine.

  • Data Collection: Measure two lengths:

    • The total length of the small intestine.

    • The distance from the pyloric sphincter to the leading edge (front) of the charcoal meal.

  • Calculation: Calculate the percent of intestinal transit for each animal using the formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Data Presentation and Analysis

The results should be tabulated and analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Treatment GroupDose (mg/kg)NTotal Intestinal Length (cm) (Mean ± SEM)Distance Traveled (cm) (Mean ± SEM)% Transit (Mean ± SEM)
Vehicle-845.2 ± 1.522.8 ± 2.150.4 ± 4.5
Positive ControlX844.9 ± 1.835.1 ± 2.578.2 ± 5.1
Test CompoundLow845.5 ± 1.324.1 ± 1.953.0 ± 4.0
Test CompoundMid844.8 ± 1.629.5 ± 2.265.8 ± 4.8
Test CompoundHigh845.1 ± 1.433.7 ± 2.474.7 ± 5.2
*Example data; p < 0.05 vs. Vehicle.

Potential Signaling Pathways and Interpretation

The results from these assays can provide initial insights into the mechanism of action.

G cluster_0 Potential Mechanisms in Enteric Neuron cluster_1 Smooth Muscle Cell Test_Compound Test Compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Receptor_5HT4 5-HT4 Receptor Test_Compound->Receptor_5HT4 Hypothesis 1: Agonist? Receptor_M Muscarinic Receptor Test_Compound->Receptor_M Hypothesis 2: Agonist? AC Adenylyl Cyclase Receptor_5HT4->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA ACh_Release ↑ Acetylcholine (ACh) Release PKA->ACh_Release ACh Acetylcholine ACh_Release->ACh Acts on Receptor_M3 M3 Muscarinic Receptor ACh->Receptor_M3 Contraction Smooth Muscle Contraction Receptor_M3->Contraction

Figure 2. Hypothesized signaling pathways for a prokinetic effect.

  • Prokinetic Activity: If the Test Compound induces contractions in the isolated ileum and increases transit in the charcoal meal assay, it may be acting as a cholinergic or serotonergic (e.g., 5-HT4) agonist. Further studies with specific receptor antagonists (e.g., atropine for muscarinic receptors, GR 113808 for 5-HT4 receptors) in the organ bath can dissect this mechanism.

  • Inhibitory Activity: If the compound relaxes the ileum or decreases charcoal transit, it could be acting as a muscarinic antagonist, or through other inhibitory pathways (e.g., adrenergic or dopaminergic).

  • No Effect: A lack of activity may indicate the compound does not interact with the primary motility pathways under these conditions, or may require metabolic activation.

Conclusion and Future Directions

This document outlines a validated, two-stage protocol for the initial pharmacological assessment of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine's effects on gastrointestinal motility. The in vitro isolated guinea pig ileum assay provides crucial data on direct tissue effects and potency, while the in vivo charcoal transit model confirms physiological relevance in a whole-animal system. Rigorous adherence to these protocols, including the use of appropriate controls, will generate the reliable data necessary to make an informed decision on the compound's potential as a novel modulator of gastrointestinal motility and to guide subsequent, more detailed mechanistic studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Isolated Organ Bath Studies of Dicyclomine on Guinea Pig Ileum.
  • Galligan, J. J., & Vanner, S. (2005). Serotonin and Colonic Motility. Neurogastroenterology & Motility, 17(5), 643-653.
  • Dodds, W. J., et al. (1981). Cholinergic control of smooth muscle peristalsis in the cat esophagus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 240(3), G208-G213.
  • Hollis, J. B., & Castell, D. O. (1976). Effects of cholinergic stimulation on human esophageal peristalsis. Journal of Applied Physiology, 40(1), 40-43.
  • Sugarbaker, D. J., et al. (1983). Intramural mechanism of esophageal peristalsis: roles of cholinergic and noncholinergic nerves. Proceedings of the National Academy of Sciences, 80(8), 2412-2414.
  • Mawe, G. M., & Hoffman, J. M. (2013). Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets. Nature Reviews Gastroenterology & Hepatology, 10(8), 473-486.
  • JoVE. (2024). Drugs Affecting GI Tract Motility: Serotonin Receptor Agonists.
  • Mittal, R. K., et al. (2006). Cholinergic stimulation induces asynchrony between the circular and longitudinal muscle contraction during esophageal peristalsis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(3), G489-G495.
  • RJPTSimLab. (n.d.). To determine pD2 value of histamine using guinea pig ileum.
  • Capasso, A. (2010). Assessment of Gastrointestinal Motility Using Three Different Assays in Vitro. Current Protocols in Toxicology, 46(1), 18.5.1-18.5.15.
  • Bowen, R. (n.d.). Physiology of Peristalsis. VIVO Pathophysiology, Colorado State University.
  • Martin, A. M., & Young, R. L. (2023). Serotonergic Control of Gastrointestinal Development, Motility, and Inflammation. Comprehensive Physiology, 13(4), 4851-4868.
  • Kaji, K., et al. (2020). Contribution of Serotonin 3A Receptor to Motor Function and Its Expression in the Gastrointestinal Tract. Digestive Diseases, 38(5), 379-388.
  • RJPTSimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum.
  • Navarro-Partida, J., et al. (2012). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. Biological Research, 45(1), 59-66.
  • Goyal, R. K. (2018). In vitro Evaluation Techniques for Gastrointestinal Motility. In: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy.
  • University of Bath. (n.d.). Guinea Pig Ileum DEMO.
  • Izzo, A. A., et al. (2014). Charcoal Meal, an Old Test But Still Valid to Measure Intestinal Transit in vivo: Effect of Activation of Tachykinin NK-2 Receptors. In: Charcoal: Chemical Properties, Production Methods and Applications. Nova Science Publishers.
  • Maurer, A. H., et al. (2013). Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT. EJNMMI Research, 3(1), 56.
  • Product Safety Labs. (n.d.). Charcoal Meal Test - Rat.
  • Scribd. (n.d.). Evaluation of Gastrointestinal Transit Time Using Charcoal Meal.
  • Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility.
  • REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO.
  • Crone, V., et al. (2021). Use of prokinetic agents in hospitalised adult patients: Protocol for a scoping review. Acta Anaesthesiologica Scandinavica, 65(7), 978-984.
  • Crone, V., et al. (2021). Use of prokinetic agents in hospitalised adult patients: Protocol for a scoping review. Acta Anaesthesiologica Scandinavica, 65(7), 978-984.
  • Camilleri, M. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in Pharmacology, 12, 722325.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88.
  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-4636.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.
  • PubChem. (n.d.). 3-Methoxybenzyl 3-Methyl-4-(Piperidin-4-Yloxy)-1-Benzofuran-2-Carboxylate.
  • SpectraBase. (n.d.). N-3-Methoxybenzyl-N-4-methylphenyl-1-(1-phenylpropyl)piperidin-4-amine.

Sources

Method

Application Note: Profiling[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine in High-Affinity Choline Transporter (CHT1) Assays

Executive Summary & Mechanistic Rationale The high-affinity choline transporter (CHT1, encoded by SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) biosynthesis in presynaptic cholinergic terminals. Dysregu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The high-affinity choline transporter (CHT1, encoded by SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) biosynthesis in presynaptic cholinergic terminals. Dysregulation of CHT1 is implicated in neurodegenerative disorders such as Alzheimer's disease and various neuromuscular pathologies. Consequently, the discovery and validation of novel CHT1 modulators is a critical frontier in neuropharmacology.

Historically, Hemicholinium-3 (HC-3) has served as the gold-standard competitive inhibitor of CHT1. However, recent high-throughput screening efforts have identified piperidine-based scaffolds—such as ML352—as highly potent, non-competitive allosteric inhibitors [1]. Within this chemical space, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 893755-11-8) has emerged as a highly valuable structural probe for CHT1 inhibition assays.

Structural Causality: The pharmacological efficacy of this compound is driven by its specific moiety interactions. The protonated primary amine and the piperidine nitrogen act as bioisosteres for the quaternary ammonium group of endogenous choline, driving initial recognition. Concurrently, the 3-methoxybenzyl group provides critical lipophilic anchoring, allowing the molecule to access adjacent hydrophobic pockets within the transporter's outward-facing conformation. This dual-interaction mechanism often shifts the inhibition kinetics from purely competitive to mixed or allosteric, making it a critical test article in advanced transporter assays.

CHT1_Mechanism Choline Extracellular Choline & Na+ CHT1 CHT1 Transporter (SLC5A7) Choline->CHT1 Co-transport IntraCholine Intracellular Choline CHT1->IntraCholine Influx Inhibitor [1-(3-Methoxybenzyl)piperidin- 4-yl]methylamine Inhibitor->CHT1 Inhibition (Competitive/Allosteric) ChAT Choline Acetyltransferase (ChAT) IntraCholine->ChAT Substrate ACh Acetylcholine (ACh) ChAT->ACh Acetylation

Fig 1. Mechanism of CHT1-mediated choline uptake and its targeted inhibition at the presynaptic terminal.

Quantitative Pharmacological Profile

To contextualize the application of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, it is essential to benchmark it against established reference compounds. The table below summarizes the comparative pharmacological data expected when validating this compound in a standardized CHT1 assay system [2].

CompoundTargetPrimary Assay ModalityIC₅₀ / KᵢMechanism of Inhibition
Hemicholinium-3 (HC-3) CHT1[³H]-Choline Uptake~10 - 25 nMCompetitive
ML352 CHT1[³H]-Choline Uptake~92 nMNon-competitive (Allosteric)
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine CHT1[³H]-Choline UptakeSub-micromolar*Putative Mixed / Allosteric

*Note: Exact IC₅₀ values for screening building blocks vary based on cell line expression levels (e.g., endogenous synaptosomes vs. transiently transfected HEK293 cells) and assay sodium concentrations.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate necessary causality-driven steps, such as sodium-free washes and pharmacological background subtraction, to isolate true CHT1-mediated transport from low-affinity diffusion [3].

Protocol A: Radiometric [³H]-Choline Uptake Inhibition Assay (Gold Standard)

This assay directly measures the intracellular accumulation of radiolabeled choline. It is the most definitive method for characterizing the inhibitory potency (IC₅₀) of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Reagents & Buffers:

  • Standard Krebs-Ringer HEPES (KRH) Buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4.

  • Na⁺-Free KRH Buffer (Wash Buffer): Replace 130 mM NaCl with 130 mM N-methyl-D-glucamine (NMDG) or Choline-free LiCl. Causality: CHT1 transport is strictly sodium-dependent. Washing with a sodium-free buffer immediately arrests transporter cycling, locking the internalized [³H]-choline inside the cell and preventing efflux during the wash steps.

  • Radioligand: [³H]-Choline chloride (Specific Activity: ~60–90 Ci/mmol).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human CHT1 (hCHT1) into poly-D-lysine coated 96-well Cytostar-T plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C.

  • Buffer Exchange & Starvation: Aspirate culture media and wash cells twice with 200 µL of pre-warmed Standard KRH Buffer to remove endogenous choline present in the serum.

  • Compound Pre-Incubation:

    • Prepare a serial dilution of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (from 10 µM down to 0.1 nM) in Standard KRH Buffer.

    • Self-Validation Control: Include wells with 10 µM HC-3 to define non-specific background uptake, and vehicle-only wells (0.1% DMSO) to define maximum specific uptake.

    • Add 50 µL of compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical for piperidine derivatives that may exhibit slow-binding allosteric kinetics.

  • Radioligand Addition: Add 50 µL of [³H]-Choline (final assay concentration: 80 nM) to all wells. Incubate for exactly 20 minutes at room temperature.

  • Termination: Rapidly aspirate the assay buffer and wash the cells three times with 200 µL of ice-cold Na⁺-Free KRH Buffer .

  • Lysis and Quantification: Add 100 µL of 0.1 M NaOH / 0.1% Triton X-100 to lyse the cells. Transfer lysates to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

Workflow Step1 1. Cell Preparation (HEK293-hCHT cells) Step2 2. Buffer Exchange (Na+-containing Krebs buffer) Step1->Step2 Step3 3. Compound Pre-Incubation (Test compound or HC-3 control) Step2->Step3 Step4 4. Radioligand Addition ([³H]-Choline for 20 min) Step3->Step4 Step5 5. Termination & Wash (Ice-cold Na+-free buffer) Step4->Step5 Step6 6. Lysis & Quantification (Liquid Scintillation Counting) Step5->Step6

Fig 2. Step-by-step workflow for the radiometric [³H]-choline uptake inhibition assay.

Protocol B: Kinetic Analysis (Determining Mechanism of Action)

To determine if[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine acts competitively or allosterically (like ML352), a saturation kinetic assay must be performed.

  • Setup: Prepare cells as described in Protocol A.

  • Treatment Matrix: Treat cells with a fixed concentration of the inhibitor (e.g., at its approximate IC₅₀ and 3× IC₅₀) across a gradient of [³H]-Choline concentrations (0.5 µM to 20 µM).

  • Data Analysis (Michaelis-Menten):

    • If the compound is a competitive inhibitor (like HC-3), the apparent

      
       for choline will increase, but the 
      
      
      
      will remain unchanged.
    • If the compound is a non-competitive/allosteric inhibitor (like ML352), the

      
       will decrease, while the 
      
      
      
      for choline remains relatively constant. The bulky 3-methoxybenzyl group strongly suggests the compound will sterically hinder the transporter's conformational shift, likely resulting in a reduction of
      
      
      [1].

Data Interpretation & Quality Control (Z'-Factor)

For high-throughput applications of this compound, the robustness of the assay must be mathematically validated using the Z'-factor.



  • 
     : Mean CPM of total specific uptake (0.1% DMSO).
    
  • 
     : Mean CPM of non-specific uptake (10 µM HC-3).
    
  • Acceptance Criteria: A self-validating CHT1 assay must yield a Z'-factor

    
    . If the Z'-factor falls below this threshold, the sodium-free wash steps must be optimized to reduce background noise, or the cell surface expression of CHT1 must be verified via Western blot.
    

References

  • Ennis, E. A., Wright, J., Retzlaff, C. L., McManus, O. B., Lin, Z., Huang, X., & Blakely, R. D. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 417–427.[Link]

  • Choudhary, S., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 40.[Link]

  • Apparsundaram, S., Ferguson, S. M., George, A. L., & Blakely, R. D. (2000). Functional characterization of the human high-affinity choline transporter. FEBS Letters, 484(2), 92–97.[Link]

Application

Application Note: Development of Antimicrobial Agents from Piperidin-4-one Derivatives

[1][2] Abstract The rise of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores.[1] Piperidin-4-one derivatives, particularly 2,6-diaryl-piperidin-4-ones, represent a versatile scaffold ex...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores.[1] Piperidin-4-one derivatives, particularly 2,6-diaryl-piperidin-4-ones, represent a versatile scaffold exhibiting potent antimicrobial activity through DNA gyrase inhibition and membrane disruption. This application note provides a comprehensive, self-validating workflow for the rational design, chemical synthesis via Mannich condensation, and biological evaluation (CLSI M07 standards) of these heterocycles.

Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore

The piperidin-4-one scaffold serves as a structural analog to bioactive alkaloids.[2] Its efficacy is governed by the stereochemical orientation of substituents.

  • Conformational Lock: The 2,6-diaryl substitution pattern typically locks the piperidine ring into a chair conformation .

  • Equatorial Preference: Large aryl groups at positions C2 and C6 prefer the equatorial position to minimize 1,3-diaxial interactions. This planar orientation is critical for binding to the bacterial DNA gyrase active site.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl rings at C2/C6 significantly enhance lipophilicity and antimicrobial potency by facilitating cell wall penetration.

Expert Insight: The C4-Ketone Versatility

While the parent piperidone is active, the C4 ketone group is a "chemical handle." Converting this ketone into oximes, thiosemicarbazones, or hydrazones often increases binding affinity due to additional hydrogen bonding donors/acceptors.

Protocol: Chemical Synthesis (Mannich Condensation)

This protocol utilizes a one-pot multi-component Mannich condensation. It is preferred over multi-step routes due to atom economy and scalability.

Materials
  • Amine Source: Ammonium acetate (NH₄OAc)

  • Carbonyl Source: Acetone (or substituted ketone like 3-methyl-2-butanone)

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde)

  • Solvent: Ethanol (95%) or Methanol

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment)

Step-by-Step Workflow
  • Stoichiometry Setup: In a 250 mL round-bottom flask, dissolve 0.1 mol Ammonium Acetate and 0.2 mol Aromatic Aldehyde (2:1 ratio relative to amine) in 50 mL of Ethanol.

  • Ketone Addition: Add 0.1 mol Acetone slowly to the mixture.

  • Reaction Initiation: Heat the mixture on a magnetic stirrer-hotplate at 50–60°C .

    • Critical Process Parameter (CPP): Do not exceed 80°C to prevent polymerization.

  • Monitoring: The solution will typically shift from clear to yellowish-orange. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Workup:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

    • Precipitation: If crystals do not form, add 10 mL of cold Diethyl Ether or concentrated HCl dropwise to precipitate the piperidone as a hydrochloride salt.

  • Purification: Filter the solid and recrystallize from Ethanol/Ether (1:1).

Visualization: Synthetic Pathway

SyntheticWorkflow Inputs INPUTS Ammonium Acetate + Aryl Aldehyde + Ketone Reaction REACTION Ethanol, 60°C 4-6 Hours Inputs->Reaction TLC QC CHECK TLC (Hex:EtOAc) Monitor Disappearance of Aldehyde Reaction->TLC TLC->Reaction Incomplete Workup WORKUP Cool to 4°C HCl Precipitation TLC->Workup Complete Product PRODUCT 2,6-Diaryl-piperidin-4-one (Crystalline Solid) Workup->Product

Figure 1: One-pot Mannich condensation workflow for piperidin-4-one synthesis.

Protocol: Structural Characterization

Before biological testing, the structure must be validated.

TechniqueDiagnostic SignalInterpretation
FT-IR Peak at 3300–3320 cm⁻¹N-H stretching (confirms secondary amine)
FT-IR Peak at 1705–1715 cm⁻¹C=O stretching (confirms ketone retention)
¹H-NMR Doublet at ~2.4 ppm (J≈11Hz)Protons at C3/C5 (Axial). Large coupling constant confirms chair conformation .
¹H-NMR Triplet/Multiplet at ~4.0 ppmBenzylic protons at C2/C6 (Axial).

Protocol: Antimicrobial Evaluation (Broth Microdilution)

This protocol adheres to CLSI M07 standards.[3][4][5] It determines the Minimum Inhibitory Concentration (MIC).[6][7]

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

  • Indicator: Resazurin dye (0.015%).

  • Controls: Ciprofloxacin (Positive), DMSO (Negative).

Step-by-Step Workflow
  • Inoculum Prep: Prepare a bacterial suspension in saline to match the 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve the piperidone derivative in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Note: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well containing drug.

  • Incubation: Incubate at 37°C for 18–24 hours .

  • Readout (Resazurin Assay):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Viable cells reduced the dye).

  • Determination: The MIC is the lowest concentration well that remains blue.

Visualization: Biological Screening Logic

BioAssay Prep PREPARATION 0.5 McFarland Std Serial Dilution in DMSO Incubate INCUBATION 37°C, 24 Hours Mueller-Hinton Broth Prep->Incubate Dye ADD INDICATOR Resazurin (Blue) Incubate->Dye Result VISUAL READOUT Dye->Result Blue Color: BLUE (No Respiration) Result->Blue Pink Color: PINK (Active Metabolism) Result->Pink Outcome1 MIC DETERMINED Valid Hit Blue->Outcome1 Outcome2 RESISTANCE Fail Pink->Outcome2

Figure 2: CLSI-compliant decision tree for MIC determination using Resazurin.

Mechanism of Action: DNA Gyrase Targeting[9][10][11][12]

Piperidin-4-one derivatives are hypothesized to act similarly to fluoroquinolones.[9] Molecular docking studies (e.g., against PDB ID: 2XCT ) suggest they bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase.

  • Binding Mode: The secondary amine (-NH-) forms hydrogen bonds with Asp73, while the aryl rings participate in

    
    -
    
    
    
    stacking interactions with the hydrophobic pocket.
  • Validation: To confirm this mechanism, perform a DNA Supercoiling Assay .[10] Inhibition of supercoiling in the presence of the compound (compared to Ciprofloxacin) confirms gyrase targeting.[10]

References

  • Perumal, P., et al. (2015). Antimicrobial activity of 2,6-di-substituted piperidine-4-one derivatives. ResearchGate.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

  • Rameshkumar, N., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological & Pharmaceutical Bulletin.

  • Goel, K.K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

  • Al-Omary, F.A.M., et al. (2022).[8] 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking. PMC.

Sources

Method

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as an intermediate for prucalopride synthesis

Application Note: Synthesis and Evaluation of Prucalopride Analogs Utilizing [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Executive Summary & Structural Rationale Prucalopride is a first-in-class, highly selective sero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Prucalopride Analogs Utilizing [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Executive Summary & Structural Rationale

Prucalopride is a first-in-class, highly selective serotonin 5-HT4 receptor agonist with enterokinetic properties, clinically utilized to treat chronic idiopathic constipation by normalizing bowel movements[1]. The canonical structure of prucalopride features a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core coupled to a 1-(3-methoxypropyl)piperidin-4-amine moiety[2].

In advanced drug discovery and Structure-Activity Relationship (SAR) profiling, generating structural divergence from the canonical API is critical. The utilization of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as the coupling intermediate represents a strategic modification for synthesizing next-generation prucalopride analogs. This specific intermediate introduces two distinct pharmacological variables:

  • Amine Homologation : The inclusion of a methylene spacer (methylamine vs. direct amine) increases the conformational flexibility of the amide bond relative to the piperidine ring.

  • Aromatic Substitution : Replacing the aliphatic 3-methoxypropyl chain with a 3-methoxybenzyl group introduces potential

    
     stacking interactions within the 5-HT4 receptor's orthosteric binding pocket, potentially altering binding affinity (canonical 
    
    
    
    values are 2.5 nM for 5-HT4A)[3].

Expert Insights: Mechanistic Causality in Protocol Design

To synthesize this homologated analog, an amidation reaction between 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine intermediate is executed.

  • Activation Strategy (Thermodynamic Causality) : 1,1'-Carbonyldiimidazole (CDI) is selected over standard carbodiimides (e.g., EDC/HOBt). CDI reacts with the carboxylic acid to form a highly reactive acyl imidazole. The causality here is driven by Le Chatelier's principle: the reaction is pushed to irreversible completion by the evolution of

    
     gas. This also avoids the generation of difficult-to-remove urea byproducts.
    
  • Solvent Selection : Anhydrous N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant effectively solvates the zwitterionic benzofuran precursor while maintaining the highly nucleophilic, unprotonated state of the primary amine intermediate.

Quantitative Data & Structural Comparison

Table 1: Quantitative Reaction Parameters (10 mmol Scale)

Reagent/Material Equivalents Amount Mechanistic Role
Benzofuran-7-carboxylic acid 1.0 eq 2.13 g Electrophilic Core
1,1'-Carbonyldiimidazole (CDI) 1.1 eq 1.78 g Acyl Activating Agent
Amine Intermediate 1.05 eq 2.46 g Primary Nucleophile
N,N-Dimethylformamide (DMF) N/A 50 mL Polar Aprotic Solvent

| Ethyl Acetate (EtOAc) | N/A | 100 mL | Extraction Solvent |

Table 2: Structural Divergence (Canonical API vs. Synthesized Analog)

Feature Canonical Prucalopride Synthesized Analog Pharmacological Implication

| N-Substituent | 3-Methoxypropyl | 3-Methoxybenzyl | Alters lipophilicity; introduces


 stacking. |
| Amine Linkage  | Direct to Piperidine | Methylamine spacer | Increases conformational flexibility of the amide. |
| Molecular Formula  | 

|

| Shifts molecular weight and partition coefficient (LogP). |

Experimental Methodology: Self-Validating Amidation Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure high-fidelity synthesis.

Step 1: Carboxylic Acid Activation

  • Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (2.13 g, 10 mmol).

  • Suspend the acid in anhydrous DMF (50 mL) and stir at 25°C.

  • Portion-wise, add CDI (1.78 g, 11 mmol) over 5 minutes.

  • Validation Checkpoint: Monitor the reaction for effervescence. The evolution of

    
     gas is the visual cue for the formation of the active acyl imidazole. Stir for 1 hour until gas evolution completely ceases.
    

Step 2: Nucleophilic Acyl Substitution

  • To the activated mixture, add[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (2.46 g, 10.5 mmol) dropwise as a solution in minimal DMF (10 mL).

  • Causality: The primary amine of the methylamine moiety is sterically unhindered, allowing the coupling to proceed efficiently at room temperature without the need for auxiliary bases (like DIPEA).

  • Stir the reaction mixture for 3 hours at 25°C.

  • Validation Checkpoint: Monitor conversion via TLC (DCM:MeOH 9:1). The disappearance of the lower-Rf acyl imidazole spot confirms reaction completion.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under high vacuum to remove the majority of the DMF.

  • Partition the crude residue between EtOAc (100 mL) and Distilled Water (50 mL).

  • Causality: Water hydrolyzes any unreacted CDI and removes the water-soluble imidazole byproduct, while the highly lipophilic homologated analog partitions cleanly into the organic EtOAc layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 4: Purification & Analytical QC

  • Purify the crude product via silica gel flash chromatography (Eluent: Gradient of DCM to DCM:MeOH 95:5).

  • Validation Checkpoint: Confirm the product identity via LC-MS. The expected exact mass for the analog (

    
    ) is 429.18  g/mol . Ensure the 
    
    
    
    peak at m/z 430.2 is the dominant signal.

Workflow and Pathway Visualizations

SyntheticWorkflow A Benzofuran-7-carboxylic acid (Core) B CDI / DMF (Activation) A->B C Acyl Imidazole Intermediate B->C E Amidation Reaction (RT, 3 h) C->E D Amine Intermediate (Nucleophile) D->E F Crude Homologated Analog E->F G Purification (Silica Gel) F->G H Pure Prucalopride Analog (>90% Yield) G->H

Figure 1: Synthetic workflow for amidation of the benzofuran core with the amine intermediate.

Pathway R Prucalopride Analog Rec 5-HT4 Receptor R->Rec Agonism G Gs Protein Activation Rec->G AC Adenylyl Cyclase (AC) G->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Resp Enterokinetic Response (Colonic Motility) PKA->Resp Muscle Contraction

Figure 2: 5-HT4 receptor signaling pathway mediating enterokinetic responses via cAMP/PKA.

References

  • National Institutes of Health. "". PubChem Database. Accessed March 2026.

  • Wikipedia Contributors. "". Wikipedia, The Free Encyclopedia. Accessed March 2026.

  • U.S. Food and Drug Administration. "". precisionFDA. Accessed March 2026.

  • Selleck Chemicals. "". Selleckchem Product Catalog. Accessed March 2026.

Sources

Application

structure-activity relationship studies of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine analogs

An Application Guide to the Structure-Activity Relationship (SAR) Studies of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Analogs Introduction The piperidine ring is a foundational scaffold in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structure-Activity Relationship (SAR) Studies of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Analogs

Introduction

The piperidine ring is a foundational scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs, earning it the designation of a "privileged scaffold."[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This guide focuses on a specific class of piperidine derivatives, the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine analogs, providing a comprehensive framework for their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.

These analogs are of significant interest due to their structural resemblance to known ligands for central nervous system (CNS) targets, particularly the sigma (σ) receptors.[3][4] Sigma receptors, comprising σ1 and σ2 subtypes, are unique chaperone proteins implicated in a wide range of neurological disorders, including neurodegenerative diseases, pain, and psychiatric conditions, making them attractive therapeutic targets.[5][6]

This document serves as a technical resource for researchers and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, providing detailed, self-validating protocols and leveraging data visualization to illuminate the complex interplay between chemical structure and biological activity.

Pharmacophore Model and Rationale for Analog Design

The design of potent and selective ligands begins with an understanding of the target's pharmacophoric requirements. For sigma-1 (σ1) receptors, a widely accepted model consists of a central basic amine linked to two hydrophobic regions.[3] The [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine scaffold fits this model well.

  • The Piperidine Core: Serves as the central scaffold, with its basic nitrogen atom being a key interaction point with acidic residues like Glu172 in the σ1 receptor binding site.[6]

  • The 1-(3-Methoxybenzyl) Group: Occupies one of the hydrophobic pockets. The methoxy group's position and electronic properties can be systematically modified to probe this interaction space.

  • The 4-(methylamine) Moiety: The terminal primary amine provides a second positive ionizable group that can form crucial interactions within the receptor.

Our SAR strategy involves systematically modifying these three regions to map the chemical space and identify key structural features that govern binding affinity and selectivity for sigma receptors.

SAR_Strategy cluster_scaffold Core Scaffold: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine cluster_modifications Points of Modification for SAR Core Piperidine Core R1 R1: Benzyl Group (Hydrophobic Pocket 1) Core->R1 N-Substitution R2 R2: 4-Position Substituent (Hydrophobic Pocket 2 / Polar Interactions) Core->R2 C4-Substitution R3 R3: Piperidine Ring (Scaffold Geometry) Core->R3 Ring Modifications Mod1 Vary Substituents: - Position (ortho, meta, para) - Electronics (EWG, EDG) - Sterics (size) R1->Mod1 Mod2 Vary Chain: - Length (linker) - Basicity (amine pKa) - Functionality (amide, ether) R2->Mod2 Mod3 Vary Geometry: - Stereochemistry - Ring size (e.g., pyrrolidine) - Spirocycles R3->Mod3

Caption: Logical framework for the SAR study, highlighting key modification points.

Synthetic Chemistry: Protocols and Workflow

The synthesis of these analogs can be achieved through established synthetic routes. A common and efficient method involves the reductive amination of a protected 4-aminomethylpiperidine with a substituted benzaldehyde, followed by deprotection.

Protocol 1: General Synthesis via Reductive Amination

This protocol outlines the synthesis of the parent compound, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Rationale: Reductive amination is a robust and high-yielding reaction for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for imines/iminium ions and tolerant of many functional groups.[7]

Materials:

  • tert-butyl (piperidin-4-ylmethyl)carbamate

  • 3-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Imine Formation & Reduction:

    • To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in DCE, add 3-methoxybenzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (5-10 eq) dropwise at 0°C.

    • Allow the solution to warm to room temperature and stir for 2-4 hours.

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Dry the organic layer and concentrate to yield the final product, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

Caption: Synthetic workflow for analog preparation via reductive amination.

Biological Evaluation: In Vitro Assays

The cornerstone of any SAR study is the quantitative assessment of biological activity. For σ1/σ2 ligands, the primary in vitro method is the radioligand binding assay, which directly measures the affinity of a compound for its receptor.

Protocol 2: σ1 Receptor Radioligand Competition Binding Assay

Rationale: This assay quantifies a ligand's binding affinity (Ki) by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.[8] The use of guinea pig liver membranes is common due to their high expression of σ1 receptors.[8]

Materials:

  • Guinea pig liver membranes (prepared via differential centrifugation)

  • [³H]-(+)-pentazocine (radioligand for σ1)

  • Haloperidol (non-selective displacer for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (analogs) at various concentrations

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, combine Tris-HCl buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 2-3 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of haloperidol, e.g., 10 µM).

  • Incubation:

    • Add the guinea pig liver membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Structure-Activity Relationship (SAR) Analysis

By synthesizing analogs according to the strategy outlined above and evaluating them using Protocol 2, a quantitative SAR can be established. The following tables present hypothetical but plausible data based on known principles for sigma receptor ligands.

Table 1: SAR of the N-Benzyl Moiety

This series explores how substitutions on the benzyl ring affect σ1 affinity and σ2 selectivity.

CompoundR Substitutionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a 3-OCH₃ (Parent)5.215630
1b 4-OCH₃15.835022
1c 2-OCH₃45.189020
1d 3-Cl3.118058
1e 4-Cl4.821044
1f 3-CH₃6.519530
1g H (unsubstituted)10.225525

Analysis:

  • Positional Isomers: Moving the methoxy group from the meta (3-position) to the para (4-position) or ortho (2-position) decreases affinity, suggesting the 3-position is optimal for this substituent.[1]

  • Electronic Effects: Replacing the electron-donating methoxy group with an electron-withdrawing chloro group at the 3-position (1d) enhances σ1 affinity and selectivity. This indicates that the electronic nature of the aromatic ring plays a key role in the interaction.

  • Steric Effects: The ortho-methoxy group (1c) leads to a significant loss of affinity, likely due to a steric clash within the binding pocket.

Table 2: SAR of the 4-Position Substituent

This series explores modifications to the methylamine side chain.

Compound4-Position Moietyσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a -CH₂NH₂ (Parent)5.215630
2a -CH₂NHCH₃8.922025
2b -CH₂N(CH₃)₂55.4>1000>18
2c -CH₂CH₂NH₂2.89835
2d -NH₂98.7>1000>10

Analysis:

  • N-Alkylation: Methylation of the primary amine (2a) is tolerated, but dimethylation (2b) drastically reduces affinity, suggesting that at least one proton on the nitrogen is important for an H-bond interaction or that steric bulk is detrimental.

  • Linker Length: Extending the carbon chain by one methylene group (2c) improves σ1 affinity, indicating that a longer linker allows the basic amine to reach a more favorable interaction point.

  • Direct Amine Attachment: Removing the methylene linker (2d) significantly reduces affinity, highlighting the importance of the linker for optimal positioning of the pharmacophoric elements.

SAR_Summary cluster_Favorable Favorable Modifications cluster_Unfavorable Unfavorable Modifications F1 3-Position EWG (e.g., Cl) F2 Longer Linker (-CH₂CH₂NH₂) U1 Ortho-Substitution (Steric Hindrance) U2 N,N-dimethylation (Bulk / Loss of H-bond) U3 No Linker (-NH₂) Core Core Scaffold Core->F1 Core->F2 Core->U1 Core->U2 Core->U3

Sources

Method

Application Note: High-Throughput Screening of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine against the NLRP3 Inflammasome

Introduction & Scientific Rationale The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is a well-established driver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is a well-established driver of pyroptotic cell death and the hyper-secretion of pro-inflammatory cytokines (IL-1β and IL-18), underlying pathologies ranging from neurodegenerative disorders to metabolic syndromes [1].

The discovery of novel, selective small-molecule inhibitors is a major focus in modern drug development. Piperidine derivatives are highly valued in medicinal chemistry for their favorable pharmacokinetic properties and ability to penetrate intracellular compartments. In this application note, we detail a robust, self-validating screening cascade to evaluate [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine as a putative NLRP3 inhibitor. Rather than simply providing a recipe, this guide deconstructs the causality behind each experimental choice, ensuring that researchers can confidently differentiate true inflammasome inhibition from off-target cytotoxicity or assay interference.

Mechanistic Overview & Assay Causality

To accurately screen a compound against NLRP3, the assay must isolate the activation phase from the priming phase . The NLRP3 inflammasome requires two distinct signals to function:

  • Signal 1 (Priming): Mediated by Toll-like receptor 4 (TLR4) agonists such as Lipopolysaccharide (LPS). This activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β, which are not constitutively expressed at functional levels in resting macrophages [2].

  • Signal 2 (Activation): Mediated by stimuli like Nigericin, a microbial potassium ionophore. Nigericin induces rapid intracellular K⁺ efflux, triggering the conformational change of NLRP3, the recruitment of the adapter protein ASC, and the activation of Caspase-1.

Intervention Strategy: To prove that [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine directly targets the inflammasome complex (similar to the gold-standard inhibitor MCC950), the compound must be introduced after LPS priming but before Nigericin activation.

SignalingPathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB Transcription Upregulation of NLRP3 & Pro-IL-1β NFKB->Transcription NLRP3_In Inactive NLRP3 Transcription->NLRP3_In Nig Nigericin (Signal 2) K+ Efflux NLRP3_Act Active NLRP3 Inflammasome (ASC Oligomerization) Nig->NLRP3_Act Triggers Assembly NLRP3_In->NLRP3_Act Compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Compound->NLRP3_In Hypothesized Blockade Caspase Active Caspase-1 NLRP3_Act->Caspase Cleaves Pro-Caspase-1 Output Mature IL-1β Secretion & Pyroptosis Caspase->Output Cleaves Pro-IL-1β & Gasdermin D

Diagram 1: Mechanistic pathway of NLRP3 activation and the targeted intervention point of the test compound.

Experimental Design: A Self-Validating System

A critical pitfall in inflammasome screening is the misinterpretation of compound cytotoxicity as inflammasome inhibition. If a compound kills the cells prior to Nigericin addition, IL-1β release will be artificially low, generating a false positive.

To create a self-validating system , this protocol employs a multiplexed approach:

  • IL-1β ELISA: The primary efficacy readout.

  • LDH Release Assay: Serves a dual purpose. In the presence of Nigericin, it quantifies Gasdermin D-mediated pyroptosis. In the absence of Nigericin (compound-only control wells), it serves as a strict cytotoxicity counter-screen.

  • Pharmacological Controls: MCC950 is used as a positive control to validate the assay window [3].

AssayWorkflow Day1 Day 1: Seed THP-1 Cells + PMA (50 ng/mL) Day3 Day 3: Rest Cells in Fresh Media Day1->Day3 Day4_Prime Day 4 (Priming): LPS (1 µg/mL) for 3h Day3->Day4_Prime Day4_Cpd Day 4 (Treatment): Add Test Compound or MCC950 for 1h Day4_Prime->Day4_Cpd Day4_Act Day 4 (Activation): Nigericin (10 µM) for 1h Day4_Cpd->Day4_Act Readout1 Supernatant: IL-1β ELISA (Efficacy) Day4_Act->Readout1 Readout2 Supernatant: LDH Assay (Pyroptosis/Tox) Day4_Act->Readout2

Diagram 2: Chronological workflow of the multiplexed NLRP3 screening cascade.

Step-by-Step Methodology

Step 1: THP-1 Cell Culture and Macrophage Differentiation

Causality: THP-1 cells naturally grow in suspension as monocytes. Phorbol 12-myristate 13-acetate (PMA) activates Protein Kinase C (PKC), forcing their differentiation into adherent, macrophage-like cells that possess the necessary baseline machinery for inflammasome studies.

  • Culture THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

  • Seed cells into a 96-well flat-bottom plate at a density of

    
     cells/well in 100 µL of media.
    
  • Add PMA to a final concentration of 50 ng/mL. Incubate at 37°C, 5% CO₂ for 72 hours.

  • Critical Step: Aspirate the PMA-containing media, wash gently with warm PBS, and add 100 µL of fresh, PMA-free media. Rest the cells for 24 hours. Skipping this rest period results in high basal stress and erratic IL-1β background levels.

Step 2: Signal 1 Priming
  • Prepare a 10X working solution of LPS (Escherichia coli O111:B4) in culture media.

  • Add 11 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL.

  • Incubate for 3 hours at 37°C.

Step 3: Compound Treatment
  • Prepare a 10-point, 3-fold serial dilution of[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in culture media to create 10X compound solutions (final DMSO concentration in the assay will be 0.1%).

  • Add 12.5 µL of the test compound to the designated wells.

  • Controls: Add MCC950 (final concentration 10 µM) to positive control wells. Add 0.1% DMSO media to vehicle control wells.

  • Incubate for 1 hour at 37°C. This allows the compound to permeate the cell and engage the target prior to the catastrophic K⁺ efflux event.

Step 4: Signal 2 Activation
  • Prepare a 10X working solution of Nigericin (100 µM) in culture media.

  • Add 14 µL of Nigericin to all wells except the biological negative controls (LPS-only wells) and the cytotoxicity counter-screen wells. The final Nigericin concentration is 10 µM.

  • Incubate for exactly 1 hour at 37°C. Do not exceed 1 hour, as prolonged Nigericin exposure leads to secondary necrosis, confounding the LDH and ELISA readouts.

Step 5: Multiplexed Supernatant Harvesting
  • Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any floating cells or debris.

  • Carefully transfer 50 µL of the supernatant to a new plate for the Human IL-1β ELISA (follow manufacturer's standard protocol).

  • Transfer an additional 50 µL to a separate plate for the LDH Cytotoxicity Assay.

Data Presentation & Interpretation

To accurately profile[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, quantitative data must be synthesized into a comparative matrix. A true NLRP3 inhibitor will show a dose-dependent decrease in both IL-1β and Pyroptosis (LDH), while maintaining high cell viability in the counter-screen.

Table 1: Representative Screening Profile Summary

CompoundIL-1β Inhibition (IC₅₀)Pyroptosis Inhibition (IC₅₀)Cell Viability (CC₅₀)Selectivity Index (CC₅₀ / IC₅₀)Mechanism Confirmed?
MCC950 (Control)14.5 nM18.2 nM> 100 µM> 6,800Yes (Targeted)
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Assay DependentAssay DependentAssay DependentCalculated Post-ScreenPending Data
Tox-Inducing False Positive 2.1 µMN/A (High LDH)2.5 µM1.1No (Cytotoxic)

Interpretation Note: If the test compound yields an IC₅₀ of 5 µM for IL-1β but also shows a CC₅₀ of 5 µM in the viability counter-screen, the compound is a cytotoxic false positive. The Selectivity Index (SI) must be >10 to warrant further optimization of the piperidine scaffold.

References

  • Coll, R. C., Robertson, A. A. B., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. J. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. URL: [Link]

  • Gritsenko, A., Yu, S., Martin-Sanchez, F., Diaz-Del-Olmo, I., Nichols, E. M., Davis, D. M., ... & Brough, D. (2020). Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Frontiers in Immunology, 11, 565924. URL: [Link]

Application

Comprehensive Application Note: Cell-Based Assays for Evaluating the Neuroprotective and Cholinergic Efficacy of[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Derivatives

Executive Summary & Pharmacological Rationale The compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a highly privileged pharmacophore utilized in the synthesis of Multi-Target-Directed Ligands (MTDLs) for neurod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a highly privileged pharmacophore utilized in the synthesis of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer's Disease (AD)[1]. In modern drug discovery, this scaffold is frequently conjugated with other moieties (e.g., 1,3-dimethylbenzimidazolinones) to create dual-action therapeutics[2].

The pharmacological efficacy of this scaffold is rooted in its dual-binding capability:

  • Cholinergic Modulation: The piperidine nitrogen, protonated at physiological pH, mimics acetylcholine and binds competitively to the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE) via cation-

    
     interactions[1].
    
  • Neuroprotection: The 3-methoxybenzyl moiety extends into the Peripheral Anionic Site (PAS) of AChE, while simultaneously acting as an intracellular radical scavenger, protecting neurons from oxidative stress[3].

This application note outlines a self-validating, cell-based screening matrix designed to evaluate the efficacy of[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine and its functionalized derivatives.

Mechanism cluster_synapse Synaptic Cleft cluster_cell PC12 Cell (Intracellular) Compound [1-(3-Methoxybenzyl)piperidin-4-yl] methylamine Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Competitive Inhibition ROS ROS Generation Compound->ROS Scavenging / Antioxidant Apoptosis Apoptotic Pathway Compound->Apoptosis Inhibits ACh Acetylcholine Preservation AChE->ACh Prevents Degradation H2O2 H2O2 Insult H2O2->ROS ROS->Apoptosis Survival Cell Survival / Neuroprotection Apoptosis->Survival Prevents

Caption: Mechanism of action for[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine derivatives.

Experimental Design: The Self-Validating Matrix

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol utilizes PC12 (pheochromocytoma) cells .

  • Causality of Cell Line Selection: When differentiated with Nerve Growth Factor (NGF), PC12 cells adopt a sympathetic neuron-like phenotype, expressing high levels of endogenous AChE and nicotinic receptors. Furthermore, their high sensitivity to oxidative stress makes them the gold standard for evaluating H2O2-induced neurotoxicity[4].

The Self-Validating System

Every assay plate must act as a closed, self-validating system. We enforce a Tripartite Control Architecture :

  • Vehicle Control (100% Viability Baseline): Establishes the maximum signal without insult.

  • H2O2-Only Control (Maximal Injury Baseline): Calibrated to induce exactly 50% cytotoxicity (LD50). This ensures the assay operates within the linear dynamic range of the readout.

  • Positive Control: Donepezil (for AChE inhibition) or Trolox (for ROS scavenging) validates the assay's sensitivity to pharmacological intervention[1].

Quality Control Metric: A plate is only accepted if the calculated Z'-factor between the Vehicle and H2O2-only wells is


.

Workflow Seed Seed PC12 Cells (96-well plate) Pretreat Pre-treat with Compound (24h) Seed->Pretreat Insult H2O2 Insult (200 µM, 24h) Pretreat->Insult Split Insult->Split Assay1 MTT Assay (Cell Viability) Split->Assay1 Assay2 DCFDA Assay (Intracellular ROS) Split->Assay2 Assay3 Ellman's Assay (AChE Activity) Split->Assay3

Caption: High-throughput screening workflow for evaluating neuroprotective and cholinergic efficacy.

Detailed Experimental Protocols

Protocol A: H2O2-Induced Oxidative Damage & MTT Viability Assay

This assay evaluates the neuroprotective capacity of the 3-methoxybenzyl moiety.

  • Cell Seeding: Seed PC12 cells at a density of

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells reach ~80% confluence at the time of the H2O2 insult, preventing overgrowth-induced apoptosis while providing sufficient biomass for a robust spectrophotometric signal.

  • Compound Pre-treatment: After 24h of attachment, treat cells with the test compound (0.1 µM – 10 µM) for 24 hours.

    • Causality: A 24-hour pre-incubation is critical. It allows the lipophilic compound to cross the cell membrane, accumulate intracellularly, and activate endogenous antioxidant pathways prior to the oxidative insult.

  • Oxidative Insult: Add H2O2 to a final concentration of 200 µM and incubate for 4 to 24 hours[4].

    • Causality: 200 µM is specifically calibrated to achieve an LD50 in PC12 cells, maximizing the dynamic window for observing the compound's rescue effect[4].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Remove the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Cell-Based Cholinesterase Inhibition (Modified Ellman's Assay)

This assay confirms the target engagement of the piperidine-4-yl-methylamine pharmacophore with intracellular AChE[1].

  • Lysate Preparation: Wash pre-treated PC12 cells with ice-cold PBS. Lyse cells using 0.1% Triton X-100 in 0.1 M phosphate buffer (pH 8.0). Centrifuge at 10,000

    
     g for 10 min at 4°C to collect the enzyme-rich supernatant.
    
  • Reaction Mixture: In a 96-well plate, combine 140 µL of phosphate buffer, 20 µL of cell lysate, and 20 µL of the test compound. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to establish competitive equilibrium with the AChE Catalytic Active Site before the substrate is introduced.

  • Substrate Addition: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM ATCI (acetylthiocholine iodide).

  • Kinetic Readout: Immediately monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm every 1 minute for 10 minutes. Calculate the initial velocity (

    
    ) to determine the IC50.
    

Data Presentation & Interpretation

To benchmark your internal assays, compare your results against the validated metrics of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine-derived MTDLs (such as compound 15b and 15j from Mo et al.)[3].

Table 1: Assay Optimization Matrix for PC12 Cells
ParameterTested RangeOptimal ConditionCausality / Rationale
Cell Density

-

cells/well

cells/well
Prevents contact inhibition while yielding an OD570 > 0.8 for vehicle controls.
H2O2 Concentration 50 µM - 400 µM200 µM Consistently induces ~50% cytotoxicity (LD50), providing the widest dynamic range for rescue[4].
Pre-treatment Time 1h, 4h, 12h, 24h24 hours Required for intracellular accumulation and radical scavenging activation.
MTT Incubation 1h - 6h4 hours Ensures complete conversion of tetrazolium to formazan by viable mitochondria.
Table 2: Expected Pharmacological Profile of Derivatives
Compound / ControlTargetExpected IC50 / EC50Primary Mechanism
Donepezil (Control) AChE Inhibition~0.04 µMPure competitive CAS/PAS binding.
Trolox (Control) ROS Scavenging~15.0 µMDirect antioxidant activity.
Target Derivatives AChE Inhibition0.16 µM - 0.39 µMDual CAS/PAS binding via piperidine and 3-methoxybenzyl moieties[1].
Target Derivatives PC12 NeuroprotectionSignificant rescue at 1-5 µMIntracellular ROS scavenging and apoptosis inhibition[3].

References

  • Mo, J., Chen, T., Yang, H., Guo, Y., Li, Q., Qiao, Y., Lin, H., Feng, F., Liu, W., Chen, Y., Liu, Z., & Sun, H. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343.[Link]

  • Fu, W., Du, G., Liu, D., & Ruan, J. L. (2012). Neuroprotective effect of a caffeic acid derivative from Abacopteris penangiana. Pharmaceutical Biology, 50(12), 1548-1555.[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, multi-basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, multi-basic compounds. [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a classic "problem child" in downstream processing.

Structurally, this molecule possesses two distinct basic centers: a tertiary amine embedded within the piperidine ring and a primary amine on the methylamine pendant group. This dual-basicity leads to severe chromatographic streaking, irreversible adsorption on standard silica, and unpredictable elution profiles during reverse-phase chromatography.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you isolate this diamine with >98% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product streak irreversibly on standard bare silica gel, and how do I fix it? Causality: Bare silica gel is densely populated with Brønsted-acidic silanol groups (Si-OH). The basic primary and tertiary amines of[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine act as strong hydrogen-bond acceptors and proton scavengers, creating a massive acid-base interaction with the stationary phase[1]. This leads to band broadening, streaking, and poor recovery. Solution: You must disrupt this interaction. There are two primary strategies:

  • Mobile Phase Modification: Add a competitive basic modifier like Triethylamine (TEA) or ammonium hydroxide (1-5% v/v) to your eluent (e.g., DCM/MeOH/NH₄OH). The modifier acts sacrificially, binding to the acidic silanols and "deactivating" the column, allowing your diamine to elute sharply[2].

  • Stationary Phase Substitution (Preferred): Switch to an amine-functionalized silica (e.g., KP-NH). Because the surface is covalently bonded with amines, the acidic silanols are masked. This allows you to use safer, non-chlorinated solvent gradients (like Hexane/Ethyl Acetate) without the need for basic additives[3].

Q2: I am using Reverse-Phase HPLC (RP-HPLC), but my peaks are broad and fronting. What mobile phase additives should I use? Causality: In RP-HPLC, basic amines can exist in a state of partial dissociation at neutral pH. This creates two distinct populations (ionized and non-ionized) that partition differently into the C18 stationary phase, causing peak fronting or splitting[4]. Furthermore, residual silanols on the C18 silica support will interact with the free amines. Solution: Employ the "2 pH Rule." You must lower the mobile phase pH to at least two units below the pKa of the primary amine (typically ~10.5) to ensure complete protonation. Adding 0.1% Trifluoroacetic Acid (TFA) to your water/acetonitrile gradient serves a dual purpose: it lowers the pH to ~2.1 (suppressing silanol ionization) and acts as a weak ion-pairing reagent. The hydrophobic CF₃ group of the TFA-amine ion pair increases retention on the hydrophobic C18 column, sharpening the peak. Note: Ensure you use a high-efficiency diffusion bonded mixer, as TFA can cause baseline ripples at low UV wavelengths (<220 nm).

Q3: How do I separate the reductive amination byproducts (e.g., unreacted 3-methoxybenzaldehyde) from the target diamine? Causality: Reductive amination often leaves trace neutral aldehydes or over-alkylated tertiary amines[5]. Because your target is a diamine, it has a significantly different solubility profile in acidic aqueous media compared to neutral impurities. Solution: Perform a rigorous acid-base extraction before chromatography. By dropping the pH to 2.0 with 1M HCl, the diamine becomes a highly water-soluble dihydrochloride salt. Wash the aqueous layer with diethyl ether to remove unreacted aldehydes and neutral organic impurities. Then, basify the aqueous layer to pH 12 with NaOH and extract with Dichloromethane (DCM) to recover the highly pure free-base diamine.

Part 2: Quantitative Data & Chromatographic Parameters

To optimize your workflow, compare the following chromatographic approaches for polar diamines:

Chromatography ModeStationary PhaseMobile Phase / AdditivesMechanism of ActionExpected Target Purity
Normal Phase (Modified) Bare Silica (Si-OH)DCM / MeOH / 1-5% TEATEA neutralizes acidic silanols, preventing target binding.85 - 90%
Normal Phase (Amine) Amine-Linked SilicaHexane / Ethyl AcetatePre-masked silanols eliminate the need for basic modifiers.90 - 95%
Reverse-Phase (Ion-Pair) C18 (End-capped)H₂O / MeCN / 0.1% TFATFA forms hydrophobic ion-pairs with the protonated amines.> 98%
Reverse-Phase (High pH) C18 (pH-stable)H₂O / MeCN / 0.1% NH₄OHHigh pH deprotonates amines, increasing lipophilicity.> 95%

Part 3: Step-by-Step Methodologies

Protocol 1: Purification via Amine-Functionalized Flash Chromatography Self-Validating Check: If the compound elutes in the dead volume, your mobile phase is too polar. If it doesn't elute at all, the amine functionalization of the column may be degraded from prolonged storage.

  • Column Equilibration: Mount an amine-functionalized silica cartridge onto your flash system. Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine in a minimum volume of DCM. Dry load onto a small amount of Celite if solubility in Hexane is poor, and pack it into a solid load cartridge.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 12 CVs.

  • Monitoring: Monitor UV absorbance at 254 nm (targeting the methoxybenzyl chromophore). The diamine will typically elute between 60-80% Ethyl Acetate.

  • Recovery: Pool the pure fractions and concentrate under reduced pressure.

Protocol 2: Reverse-Phase HPLC with TFA Ion-Pairing Self-Validating Check: If peak tailing persists despite the TFA, the C18 column may have high residual silanol activity; switch to an ultra-inert or fully end-capped C18 column.

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% v/v HPLC-grade TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA). Degas thoroughly.

  • System Setup: Use a high-efficiency C18 column (5 µm, 4.6 x 150 mm). Set the flow rate to 1.0 mL/min and column temperature to 30°C.

  • Gradient Design: Initiate at 5% B. Hold for 2 minutes. Ramp to 60% B over 15 minutes. Ramp to 95% B over 3 minutes to wash the column.

  • Detection: Set the UV detector to 220 nm and 270 nm. The TFA will cause a slight baseline drift at 220 nm, but the 270 nm channel will cleanly isolate the methoxybenzyl-containing target.

Part 4: Workflows & Visualizations

G Start Crude Reaction Mixture [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Q1 Is the crude highly complex with unreacted aldehydes? Start->Q1 AcidBase Acid-Base Extraction (Isolate Basic Amines) Q1->AcidBase Yes Flash Amine-Functionalized Silica (Hexane/EtOAc) Q1->Flash No (Direct Purif.) RP_HPLC Reverse-Phase HPLC (0.1% TFA Modifier) AcidBase->RP_HPLC High Purity Req. AcidBase->Flash Bulk Prep

Decision tree for the purification of polar diamines.

Mechanism Silanol Acidic Silanol (Si-OH) on Bare Silica Amine Target Diamine (Strong Binding/Tailing) Silanol->Amine Ion-Pairing TEA TEA / NH3 Modifier (Competitor) TEA->Silanol Neutralizes Deactivated Deactivated Silica (Elution of Target) TEA->Deactivated Forms Deactivated->Amine Prevents Binding

Mechanism of silica deactivation using basic modifiers.

References

  • Title: Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis Source: BenchChem URL: 5

  • Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source: BenchChem URL: 2

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: 1

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: 3

  • Title: The role of TFA on Reverse phase chromatography? Source: Chromforum URL:

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: 4

  • Title: Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Source: Waters URL:

Sources

Optimization

Technical Support Center: Synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Welcome to the technical support guide for the synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthetic route primarily discussed is a two-step process: a reductive amination followed by a deprotection step, a common and efficient pathway for this class of compounds.

Overview of the Synthetic Pathway

The synthesis typically begins with the reductive amination of 3-methoxybenzaldehyde with a protected piperidine derivative, such as tert-butyl (piperidin-4-yl)methylcarbamate. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Synthetic_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection SM1 3-Methoxy- benzaldehyde INT Boc-protected Intermediate SM1->INT SM1->INT NaBH(OAc)₃ DCM or DCE SM2 tert-butyl (piperidin-4-yl)methyl- carbamate SM2->INT SM2->INT NaBH(OAc)₃ DCM or DCE FP [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine INT->FP TFA or HCl in DCM QC1 Reaction Monitoring (TLC, LC-MS) INT->QC1 In-process Control QC2 Purification (Column Chromatography) FP->QC2 QC3 Final QC (NMR, MS) QC2->QC3

Caption: Overall synthetic workflow for the target compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the synthesis.

Q1: Why is my reductive amination yield consistently low?

Low yields in reductive amination are a common issue and can stem from several factors related to the delicate balance between imine/iminium ion formation and reduction.[1][2]

Possible Cause 1: Inefficient Imine/Iminium Formation The reaction's first step is the formation of an imine or iminium ion, which is a reversible, equilibrium-driven process that generates water. If the equilibrium is unfavorable, the concentration of the species to be reduced will be low.

  • Expert Recommendation:

    • pH Control: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 6.[1] Without any acid, the reaction can be slow. If the medium is too acidic, the starting amine will be protonated and rendered non-nucleophilic.[1] A small amount of acetic acid (AcOH) is often added to facilitate this step, especially when using sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

    • Water Removal: To shift the equilibrium toward the imine, water can be removed using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1] For larger scales, a Dean-Stark apparatus can be used if the solvent forms an appropriate azeotrope.

Possible Cause 2: Inappropriate Reducing Agent The choice and timing of the reducing agent are critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it can form the imine, leading to 3-methoxybenzyl alcohol as a major byproduct.[1][3]

  • Expert Recommendation:

    • Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less basic and more selective for iminium ions over carbonyls, allowing for a one-pot procedure where all reagents can be mixed at the start.[1][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[1][5]

Possible Cause 3: Suboptimal Reaction Conditions Temperature and solvent choice can significantly impact the reaction.

  • Expert Recommendation:

    • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are standard solvents.[1] Protic solvents like methanol can accelerate imine formation but may react with some reducing agents.[1][6]

    • Temperature: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.[1] If starting materials are unreactive, gentle heating (e.g., to 40 °C) may be beneficial, but this can also increase side reactions.[1]

Q2: My TLC/LC-MS analysis shows unreacted 3-methoxybenzaldehyde and amine starting material. What should I do?

This indicates an incomplete reaction, often linked to the issues described in Q1.

Possible Cause 1: Insufficient Reaction Time While many reductive aminations are complete within a few hours, some substrate combinations require longer.

  • Expert Recommendation:

    • Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, and 24h).[7] If the reaction has stalled but starting materials are still present, the issue may be reagent decomposition or unfavorable equilibrium.

Possible Cause 2: Reagent Stoichiometry or Quality Incorrect stoichiometry or degraded reagents can halt the reaction.

  • Expert Recommendation:

    • Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is used.[7]

    • Reagent Quality: NaBH(OAc)₃ is moisture-sensitive.[4] Use a freshly opened bottle or ensure it has been stored properly in a desiccator. The quality of the aldehyde is also important; if it has been oxidized to the corresponding carboxylic acid, it will not participate in the reaction.

Q3: I'm observing a significant byproduct with a mass corresponding to the over-alkylation of my product. How can I prevent this?

This occurs when the newly formed secondary amine product reacts again with the aldehyde and iminium ion intermediates, leading to a tertiary amine.[1]

  • Expert Recommendation:

    • Use a Stepwise Procedure: First, mix the aldehyde and amine in the solvent (with a catalytic amount of acetic acid) and stir for 1-2 hours to allow for pre-formation of the imine. Then, add the reducing agent in portions.[1] This minimizes the time that the product and aldehyde are present together under reducing conditions.

    • Control Stoichiometry: Using a slight excess of the amine can sometimes help, but the most robust method is the stepwise addition of the reducing agent.[1]

Q4: The Boc-deprotection step is not going to completion, or it's creating multiple undesired products. What's wrong?

The removal of the Boc group is typically straightforward, but pitfalls exist.

Possible Cause 1: Incomplete Deprotection The reaction may not have run long enough or the acid may be too dilute.

  • Expert Recommendation:

    • Acid Choice & Concentration: Trifluoroacetic acid (TFA) is highly effective. A common condition is a 1:1 mixture of TFA and DCM, which ensures rapid deprotection, often within 1-2 hours at room temperature.[8] Alternatively, 4M HCl in dioxane is a standard reagent.[9]

    • Monitoring: Monitor the reaction by TLC or LC-MS until the Boc-protected intermediate is fully consumed.

Possible Cause 2: Side Reactions from the tert-butyl Cation The mechanism of Boc deprotection generates a reactive tert-butyl cation.[10][11] This cation can alkylate other nucleophilic sites on the molecule, although this is less of a concern for this specific target, it is a critical consideration for more complex structures.[9]

  • Expert Recommendation:

    • While scavengers are less critical here than in peptide synthesis, if you suspect side reactions, adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

  • Answer: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. Use a solvent system like 10% methanol in dichloromethane. The product amine will typically have a lower Rf than the Boc-protected intermediate. Staining with potassium permanganate is effective for visualizing the spots.[7] For more precise monitoring, especially of multiple byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[7]

Q2: How should I purify the final product?

  • Answer: After the Boc-deprotection, the crude product will be an amine salt (e.g., trifluoroacetate or hydrochloride). The workup involves quenching the acid with a base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent like DCM or ethyl acetate.[7] The final purification is typically achieved by flash column chromatography on silica gel.[7] A gradient elution starting with ethyl acetate and gradually adding methanol with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column is a good starting point.

Q3: What are the typical analytical characteristics of the final product?

  • Answer: The identity and purity of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine should be confirmed by a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7] The NMR spectra will show characteristic peaks for the methoxy group, the aromatic protons, and the various aliphatic protons of the piperidine ring.

Q4: Can I use a different protecting group for the piperidine amine?

  • Answer: Yes, other protecting groups can be used. The Carbobenzyloxy (Cbz) group is a common alternative. It is stable to the acidic conditions used for Boc deprotection but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[12] The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Detailed Experimental Protocols

Protocol 1: Reductive Amination
  • To a solution of tert-butyl (piperidin-4-yl)methylcarbamate (1.0 eq) and 3-methoxybenzaldehyde (1.05 eq) in dichloromethane (DCM, approx. 0.2 M), add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 3-18 hours.[13]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used directly in the next step or purified by column chromatography if necessary.[7]

Protocol 2: Boc Deprotection
  • Dissolve the crude Boc-protected intermediate from the previous step in DCM (approx. 0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[8]

  • Stir the mixture for 1-2 hours. Monitor the disappearance of the starting material by TLC. Bubbling (CO₂ evolution) is typically observed.[11][12]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid and liberate the free amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Data Summary Table

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions, allowing for a one-pot reaction.[1][5]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic, good solubility for reagents, standard for this reaction.[1]
Catalyst (Imine Formation) Acetic Acid (catalytic)Speeds up the rate-limiting imine formation by operating in the optimal pH 4-6 range.[1][3]
Deprotection Reagent Trifluoroacetic Acid (TFA)Strong acid that provides rapid and clean removal of the Boc group.[8]
Reaction Monitoring TLC and/or LC-MSProvides real-time information on reaction conversion and impurity profile.[7]

References

  • Optimization of the reaction conditions for the reductive amination of aldehydes. [URL: https://www.researchgate.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem. [URL: https://www.benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support-center/overcoming-challenges-in-piperidine-synthesis]
  • Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. [URL: https://www.benchchem.com/technical-support-center/common-side-reactions-with-boc-protected-amino-acids-and-how-to-avoid-them]
  • Optimization of the reaction conditions for the reductive amination of... ResearchGate. [URL: https://www.researchgate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents. [URL: https://patents.google.
  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00989]
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/boc-protecting-group-mechanism/]
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA_Mech.htm]
  • What's wrong with my reductive amination? I barely got any product. Reddit. [URL: https://www.reddit.
  • Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines. BenchChem. [URL: https://www.benchchem.com/technical-support-center/efficient-synthesis-of-substituted-piperidines]
  • Reductive amination difficulties - poor conversion. Reddit. [URL: https://www.reddit.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [URL: https://www.rsc.
  • Boc Deprotection - TFA. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA_Ex.htm]

Sources

Troubleshooting

Technical Support Center: Troubleshooting [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Bioassays

Welcome to the Application Scientist Support Portal. This guide addresses common efficacy drop-offs, target engagement failures, and assay artifacts encountered when screening benzylpiperidine-based pharmacophores for ne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses common efficacy drop-offs, target engagement failures, and assay artifacts encountered when screening benzylpiperidine-based pharmacophores for neurodegenerative disease targets (specifically Acetylcholinesterase [AChE] and Butyrylcholinesterase [BChE]).

Structural & Pharmacological Efficacy (Target Engagement)

Q: I am screening the base compound,[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, directly in an AChE inhibition assay, but the IC50 is >50 µM. Why is the efficacy so low?

A: The low efficacy is a result of incomplete target engagement.[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a pharmacophore building block, not a complete inhibitor.

The active site of AChE is located at the bottom of a narrow, 20 Å deep hydrophobic gorge. To achieve sub-micromolar efficacy, a molecule must act as a . The benzylpiperidine moiety only anchors to the Catalytic Anionic Site (CAS) via


 stacking with Trp86. Without a conjugated linker and a terminal moiety (such as a 1,3-dimethylbenzimidazolinone or indanone ring) to span the gorge and bind the Peripheral Anionic Site (PAS)  at the gorge entrance (Tyr72, Tyr286), the binding affinity remains weak.

AChE_Binding cluster_0 Acetylcholinesterase (AChE) Active Site Gorge CAS Catalytic Anionic Site (CAS) (Trp86, Phe338) Gorge Hydrophobic Gorge PAS Peripheral Anionic Site (PAS) (Tyr72, Tyr286, Trp286) Pharmacophore [1-(3-Methoxybenzyl)piperidin-4-yl] methylamine moiety Pharmacophore->CAS π-π stacking & cation-π Linker Amide/Alkyl Linker Pharmacophore->Linker Linker->Gorge Spanning Terminal Terminal Moiety (e.g., Benzimidazolinone) Linker->Terminal Terminal->PAS H-bonding & π-π

Fig 1. Dual-site binding mechanism of benzylpiperidine derivatives in the AChE gorge.

In Vitro Assay Artifacts (Ellman's Method)

Q: My fully synthesized hybrids show erratic or falsely low inhibition in the colorimetric Ellman's assay. How do I fix this?

A: Erratic data in the is almost always an optical or chemical artifact caused by the reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). If your synthesized derivative contains trace thiol impurities, or if the compound itself absorbs light at 412 nm (appearing yellow in solution), it will artificially inflate the background absorbance. This masks the reduction in enzymatic velocity, leading to a false negative for inhibition.

Ellman_Troubleshooting Start Low Efficacy Observed in Ellman's Assay CheckAbs Check Compound Absorbance at 412 nm (Without Enzyme) Start->CheckAbs AbsHigh High Background Absorbance? (False Negative Artifact) CheckAbs->AbsHigh UseBlank Subtract Compound Blank or Use Fluorometric Assay AbsHigh->UseBlank Yes (Interference) CheckSol Check Solubility in Buffer (Precipitation/Turbidity?) AbsHigh->CheckSol No AddDMSO Optimize DMSO/Co-solvent (Max 1-5% final conc.) CheckSol->AddDMSO Precipitation CheckStruct Verify Chemical Structure (Fragment vs. Full Ligand) CheckSol->CheckStruct Soluble

Fig 2. Troubleshooting workflow for resolving false negatives in the Ellman's assay.

Self-Validating Protocol: Modified Ellman's Assay

To ensure trustworthiness in your screening, do not rely on a single endpoint read. Use this self-validating kinetic protocol to isolate compound efficacy from assay interference.

Step 1: Reagent Preparation & Equilibration

  • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensure final assay DMSO concentration is

    
     1% to prevent enzyme denaturation).
    
  • Causality: AChE is highly sensitive to pH shifts and organic solvents. Exceeding 1% DMSO alters the hydration shell of the enzyme's gorge, artificially lowering

    
    .
    

Step 2: The "Compound Blank" (Critical Validation Step)

  • Action: In a 96-well plate, add 140 µL buffer, 20 µL test compound, and 20 µL DTNB (0.01 M). Do not add enzyme. Read absorbance at 412 nm for 5 minutes.

  • Causality: This step quantifies the intrinsic absorbance or direct thiol-reactivity of your compound. Any

    
     observed here must be mathematically subtracted from your final reaction rate to prevent false negatives.
    

Step 3: Enzyme Incubation

  • Action: Add 20 µL of AChE (0.28 U/mL) to the test wells. Incubate at 37°C for 15 minutes.

  • Causality: Benzylpiperidine derivatives often exhibit slow-binding kinetics due to the time required for the bulky terminal moiety to navigate the narrow gorge and displace water molecules at the PAS. Skipping this incubation leads to underestimating the IC50.

Step 4: Reaction Initiation & Kinetic Read

  • Action: Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI, 0.075 M). Immediately read the microplate at 412 nm every 30 seconds for 5 minutes.

  • Causality: Taking a kinetic slope (

    
    /min) rather than an endpoint read ensures that the reaction remains in the linear phase (steady-state Michaelis-Menten kinetics), validating that substrate depletion is not skewing the data.
    

Cell-Based Neuroprotection Assay Issues

Q: My fully synthesized compound shows excellent in vitro AChE inhibition (IC50 < 1 µM) but fails to protect PC12 cells from H2O2-induced oxidative damage. Why?

A: Enzymatic inhibition does not guarantee cellular efficacy. If your compound fails in , investigate the following causal factors:

  • High LogP (Poor Permeability): If the linker connecting the methoxybenzylpiperidine to the terminal moiety is too lipophilic, the compound will partition into the cell membrane and fail to reach intracellular targets, or precipitate in the culture media.

  • Lack of Antioxidant Pharmacophores: Pure AChE inhibition does not neutralize Reactive Oxygen Species (ROS). Successful neuroprotective hybrids often incorporate radical-scavenging moieties (e.g., phenolic hydroxyls) to combat H2O2-induced apoptosis.

  • Inherent Cytotoxicity: Test the compound on PC12 cells without H2O2. If cell viability drops, your compound is inherently cytotoxic, likely due to off-target kinase inhibition or mitochondrial uncoupling.

Quantitative Efficacy Benchmarks

Use the following table to benchmark your experimental IC50 values against validated literature standards for benzylpiperidine derivatives.

Compound TypeStructural ModificationExpected AChE IC50 (µM)Expected BChE IC50 (µM)Primary Binding Site(s)
Base Pharmacophore [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine> 50.0> 50.0CAS only
Synthesized Hybrid Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.39 ± 0.110.16 ± 0.04CAS + PAS (Dual)
Synthesized Hybrid 1-Benzylpiperidine phenylacetate derivative1.19 ± 0.0526.78 ± 0.81CAS + PAS (Dual)
Reference Drug Donepezil (Control)~ 0.014~ 5.50CAS + PAS (Dual)

(Data synthesized from validated cholinesterase inhibitor studies,,)

References

  • Mo, J., et al. (2020). "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. URL: [Link]

  • Guo, Y., et al. (2020). "Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases." Molecules, 25(3), 489. URL: [Link]

  • González-Gutiérrez, J.P., et al. (2025).
Optimization

Technical Support Center: Synthesis of N-Benzylpiperidine Derivatives

Welcome to the technical support center for the synthesis of N-benzylpiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzylpiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during your research. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize an N-benzylpiperidine derivative. Which is the better starting point: reductive amination or direct N-alkylation with a benzyl halide?

A1: The choice between reductive amination and direct N-alkylation depends on several factors, including the availability of starting materials, substrate reactivity, and desired selectivity.

  • Reductive Amination (reacting a piperidine with benzaldehyde or a substituted benzaldehyde) is often the preferred method for its high selectivity and milder conditions.[1] It typically avoids the common problem of over-alkylation that plagues direct alkylation methods.[2] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective as they preferentially reduce the iminium ion intermediate over the starting aldehyde.[3][4]

Troubleshooting Guide: Reductive Amination Pathway

Reductive amination is a robust method but can present challenges. This section addresses the most common issues.

Q2: My reductive amination reaction is giving a low yield, and I see a significant amount of unreacted piperidine and a new spot on the TLC that looks like benzyl alcohol. What is happening?

A2: This outcome strongly suggests that the reduction of your starting benzaldehyde to benzyl alcohol is outcompeting the desired amination reaction.

Causality: This side reaction is common when using overly aggressive reducing agents. Strong hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde before it has a chance to form the critical imine intermediate with the piperidine.[3]

Solutions:

  • Change the Reducing Agent: The most effective solution is to switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason; it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion).[4][6] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and can lead to cyanide-containing byproducts.[7]

  • Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the imine intermediate. While many reductive aminations work well at room temperature, gentle heating might be needed for less reactive starting materials.[3]

  • Stepwise Addition: Consider a stepwise procedure. First, mix the piperidine and benzaldehyde in a suitable solvent (like 1,2-dichloroethane or methanol) to allow for imine formation.[3] A catalytic amount of acetic acid can accelerate this step. Monitor imine formation by TLC or NMR. Once the imine is formed, add the reducing agent portion-wise.[3]

Workflow: Diagnosing Low Yield in Reductive Amination

G start Low Yield of N-Benzylpiperidine check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm alcohol Major Byproduct: Benzyl Alcohol check_sm->alcohol Alcohol Detected? overalkylation Major Byproduct: Quaternary Salt or Bis-benzylated Species alcohol->overalkylation No sol_alcohol Root Cause: Premature reduction of aldehyde. Solution: 1. Switch to NaBH(OAc)3. 2. Ensure anhydrous conditions. 3. Use stepwise addition. alcohol->sol_alcohol Yes no_reaction Starting Materials Largely Unreacted overalkylation->no_reaction No sol_overalkylation Root Cause: Product is more nucleophilic. Solution: 1. Use 1:1 stoichiometry (piperidine:aldehyde). 2. Add reducing agent last. 3. Consider using a slight excess of aldehyde. overalkylation->sol_overalkylation Yes sol_no_reaction Root Cause: Inefficient imine formation. Solution: 1. Add catalytic acetic acid. 2. Increase reaction time or apply gentle heat. 3. Check reagent quality. no_reaction->sol_no_reaction Yes

Caption: Troubleshooting logic for low yields in reductive amination.

Q3: My reaction seems to work, but I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A3: This is a classic case of over-alkylation . The N-benzylpiperidine product you form is itself a secondary or tertiary amine, which can be more nucleophilic than the starting piperidine. It can then react with another molecule of benzaldehyde and the iminium ion intermediate to form a bis-benzylated or other tertiary amine byproduct.[3]

Solutions:

  • Control Stoichiometry: Use a 1.0 to 1.2 equivalent ratio of the piperidine to the aldehyde. Using a large excess of the amine should be avoided as it can promote side reactions.[3]

  • Stepwise Procedure: As mentioned before, forming the imine first and then adding the reducing agent can significantly minimize this side reaction.[3]

Data Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaSelectivityReactivity & ConditionsSafety Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃High: Reduces iminium ions much faster than ketones/aldehydes.[4]Mild, room temperature, tolerant of various functional groups.Moisture-sensitive, liberates acetic acid upon quenching. Relatively safe.
Sodium Cyanoborohydride NaBH₃CNGood: Selective for iminium ions at acidic pH.Effective at pH 6-7. Reaction can be slow.Highly Toxic: Can release hydrogen cyanide (HCN) gas if the solution becomes too acidic.[6] Handle with extreme caution in a fume hood.
Sodium Borohydride NaBH₄Low: Reduces aldehydes and ketones rapidly.[3]Highly reactive. Best used in a two-step process (pre-form imine). Protic solvents (MeOH, EtOH) are common.Flammable solid. Reacts with water to produce H₂ gas.
Catalytic Hydrogenation H₂, Pd/CHigh: Very effective and clean.Requires specialized hydrogenation equipment (e.g., Parr shaker). Ideal for large-scale synthesis.[6]Catalyst can be pyrophoric. Requires handling of flammable hydrogen gas.

Troubleshooting Guide: Direct N-Alkylation Pathway

Direct alkylation with benzyl halides is synthetically useful but requires careful management to avoid byproducts.

Q4: I am performing a direct N-alkylation of piperidine with benzyl bromide and K₂CO₃ in acetonitrile. My main product is an insoluble white solid that is not my desired N-benzylpiperidine. What is this?

A4: You have most likely formed the quaternary ammonium salt . This happens when the desired N-benzylpiperidine product, which is a nucleophilic tertiary amine, attacks another molecule of benzyl bromide. This is the most common side reaction in direct alkylation of secondary amines.[2]

Causality: The product of the initial alkylation is often as reactive, or even more so, than the starting material. Without strict control over the concentration of the alkylating agent, this second alkylation (quaternization) is rapid.

Solutions:

  • Slow Addition of Alkylating Agent: The most effective technique is to add the benzyl halide very slowly (e.g., via a syringe pump over several hours) to a solution of the piperidine and base.[5] This keeps the instantaneous concentration of the alkylating agent low, ensuring it reacts preferentially with the more abundant starting piperidine rather than the product.

  • Use Piperidine as the Limiting Reagent: Contrary to some intuition, using a slight excess of the benzyl halide (e.g., 1.1 equivalents) while adding it slowly can help drive the reaction to completion without significant quaternization, provided the slow addition protocol is followed.

  • Choice of Base and Solvent: Using a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial.[5] Solvents like acetonitrile or DMF are common, but ensure they are anhydrous.

Q5: During workup of my N-alkylation reaction, I isolated my product but also noticed a significant amount of benzyl alcohol. The reaction was run in ethanol. Where did this come from?

A5: The benzyl alcohol is a result of a competitive solvolysis/hydrolysis reaction . Your benzyl halide has reacted with the solvent (ethanol) or trace amounts of water, facilitated by the base (K₂CO₃), to form benzyl alcohol or benzyl ethyl ether.[8]

Causality: Hydroxide ions, which can be present from trace water reacting with the carbonate base, are nucleophilic and can attack the benzyl halide in an Sₙ2 or Sₙ1-type reaction. This is particularly problematic for activated benzyl halides (e.g., with electron-donating groups like 4-methoxy) which can stabilize a carbocation intermediate.[8]

Solutions:

  • Use an Aprotic Solvent: Switch from ethanol to an aprotic solvent like acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction. Use a freshly opened bottle of anhydrous solvent.

  • Base Selection: While K₂CO₃ is common, ensure it is finely powdered and dry.

Reaction Scheme: Competing Pathways in N-Alkylation

G Piperidine Piperidine Product Desired Product: N-Benzylpiperidine Piperidine->Product + Bn-X (Desired Reaction) BenzylHalide Benzyl Halide (Bn-X) BenzylHalide->Product QuatSalt Side Product: Quaternary Salt [Bn2-Piperidinium]+X- BenzylHalide->QuatSalt Alcohol Side Product: Benzyl Alcohol (Bn-OH) BenzylHalide->Alcohol + OH- / H2O (Hydrolysis) Product->QuatSalt + Bn-X (Over-alkylation) Base Base (e.g., K2CO3) Base->Product Solvent Solvent/H2O Solvent->Alcohol

Caption: Key competing reactions during direct N-alkylation of piperidine.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield and minimize side reactions like alcohol formation and over-alkylation.

Materials:

  • Piperidine derivative (1.0 equiv.)

  • Substituted Benzaldehyde (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (Optional, 0.1 equiv. for slow reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.0 equiv.) and the benzaldehyde (1.1 equiv.).

  • Dissolve the reactants in anhydrous DCE to make a ~0.2 M solution.

  • (Optional) If imine formation is known to be slow, add a catalytic amount of glacial acetic acid (0.1 equiv.). Stir for 30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the stirred solution. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[3]

Protocol 2: Controlled Direct N-Alkylation with Benzyl Bromide

This protocol uses slow addition to minimize the formation of quaternary ammonium salts.

Materials:

  • Piperidine derivative (1.0 equiv.)

  • Benzyl bromide (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv.)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equiv.) and potassium carbonate (2.0 equiv.) in anhydrous acetonitrile.

  • Prepare a separate solution of benzyl bromide (1.1 equiv.) in a small amount of anhydrous acetonitrile and load it into a syringe.

  • Using a syringe pump, add the benzyl bromide solution to the stirring piperidine suspension over a period of 4-6 hours at room temperature.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting piperidine.

  • Filter the reaction mixture to remove the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography, typically eluting with a hexane/ethyl acetate gradient.[9]

References

  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

  • Jakob, M. (2025, June 16). The Hofmann Elimination. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]

  • Liu, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5384. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 26(56), 12796-12812. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing &amp; Handling of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

[1][2] Introduction: Molecule Profile & Stability Overview Welcome to the technical support hub for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine . This compound is a critical bifunctional building block, featuring a pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: Molecule Profile & Stability Overview

Welcome to the technical support hub for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine . This compound is a critical bifunctional building block, featuring a primary amine for diverse conjugation (amide coupling, reductive amination) and a piperidine core protected by a 3-methoxybenzyl group.[1]

While specific long-term stability data for this intermediate is often proprietary or sparse in public literature, its structural motifs dictate a predictable stability profile. This guide synthesizes general chemical principles with standard ICH Q1A(R2) guidelines to provide a robust framework for handling and testing.

Chemical Identity
  • Systematic Name: 1-[(3-Methoxyphenyl)methyl]-4-piperidinemethanamine[1]

  • Molecular Formula: C₁₄H₂₂N₂O[1]

  • Molecular Weight: 234.34 g/mol [1]

  • Key Functional Groups:

    • Primary Amine (-CH₂NH₂): High reactivity; prone to oxidation and carbamate formation (CO₂ absorption).[1]

    • Tertiary Amine (Piperidine N): Susceptible to N-oxidation under stress.

    • Benzyl Ether: Generally stable, but the benzylic position is a site for potential autoxidation.

Part 1: Storage & Handling (The Basics)

Q: How should I store the solid substance to maximize shelf-life?

A: The free base form of this molecule is likely an oil or a low-melting solid that is sensitive to atmospheric components.

  • Temperature: Store at -20°C for long-term (>1 month) and 2-8°C for short-term usage.

  • Atmosphere: Strictly store under an inert atmosphere (Argon or Nitrogen ).[1] The primary amine readily reacts with atmospheric CO₂ to form carbamate salts (appearing as a white crust on the oil), which alters stoichiometry.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Q: Is this compound hygroscopic?

A: Yes.

  • Free Base: Moderately hygroscopic. Moisture can catalyze hydrolysis of impurities or facilitate oxidation.

  • HCl/Salt Forms: Highly hygroscopic. If you are working with the dihydrochloride salt, it must be weighed in a desiccated glovebox or rapidly handled to prevent deliquescence, which complicates accurate mass measurements.

Q: I see a color change from colorless to yellow. Is the sample compromised?

A: A yellow tint indicates early-stage oxidation , likely at the benzylic position or N-oxide formation at the piperidine nitrogen.

  • Impact: If the color is faint, purity is likely still >95%, and it may be usable for crude reactions.

  • Action: For critical GMP steps or kinetics studies, repurify the material. Always re-check purity via HPLC-UV/MS before use if the color has deepened significantly.

Part 2: Solution Stability (Preparation & Usage)

Q: What is the stability of stock solutions in DMSO or Methanol?

A:

  • DMSO: Stable for 1–2 weeks at -20°C . Avoid room temperature storage in DMSO for >24 hours, as DMSO can act as a mild oxidant under certain conditions.

  • Methanol/Ethanol: Stable for days at 4°C . However, avoid storing for weeks; primary amines can react with trace aldehydes/ketones in lower-grade alcohols or slowly absorb CO₂ from headspace.

  • Water/Buffer: Unstable. Aqueous solutions should be prepared immediately before use. The basic pH of the amine solution can absorb CO₂ rapidly, changing the pH and potentially precipitating the carbamate.

Q: Can I heat this compound during synthesis?

A: Yes, but with precautions.

  • Thermal Stability: The piperidine core is thermally robust up to ~100°C.

  • Risk: The primary amine is the weak point. At high temperatures (>60°C) in the presence of oxygen, oxidative deamination or polymerization can occur.[1]

  • Recommendation: Always heat under an inert atmosphere (N₂/Ar).[1]

Part 3: Stress Testing & Degradation Pathways

Since specific degradation data is unique to your formulation, you must validate stability experimentally. Below is the standard Forced Degradation Protocol we recommend for this specific scaffold.

Experimental Workflow: Stability Validation

StabilityWorkflow cluster_Stress Stress Conditions (24-48h) Start Sample Preparation (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photostability (UV/Vis Light) Start->Photo Analysis Analysis (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Decision Data Evaluation (Mass Balance) Analysis->Decision

Caption: Standard forced degradation workflow to identify stability-indicating methods.

Predicted Degradation Pathways

Understanding how the molecule breaks down helps you identify "ghost peaks" in your chromatograms.

DegradationPathways Parent [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine NOxide N-Oxide Impurity (M+16) Parent->NOxide H2O2 / Air Oxidation Carbamate Carbamate Salt (Reaction with CO2) Parent->Carbamate Atmospheric CO2 Deamination Aldehyde Derivative (Oxidative Deamination) Parent->Deamination Radical Oxidation (Light/Heat) Cleavage Debenzylation (Loss of Methoxybenzyl) Parent->Cleavage Strong Acid / Hydrogenolysis

Caption: Primary degradation pathways.[1] N-oxidation and Carbamate formation are the most common storage issues.[1]

Part 4: Troubleshooting Analytical Issues

Q: I see a split peak in my HPLC chromatogram. Is it degrading?

A: Not necessarily.

  • Cause: Amines often streak or split on C18 columns due to interaction with residual silanols on the stationary phase.

  • Solution: Add a modifier to your mobile phase. We recommend 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid .[1] If using high pH stability columns, use 10mM Ammonium Bicarbonate (pH 10) to suppress ionization and improve peak shape.[1]

Q: My LC-MS shows a mass of M+16. What is this?

A: This is the N-oxide .

  • Diagnosis: It forms readily if the sample was dissolved in a solvent containing peroxides (e.g., old THF or non-stabilized ethers) or exposed to air for long periods.[1]

  • Verification: Treat the sample with a mild reducing agent (e.g., Triphenylphosphine); if the peak disappears and the parent returns, it was the N-oxide.[1]

Q: The NMR shows a shift in the methylene protons next to the amine.

A: This often indicates Carbamate formation (reaction with CO₂) or a change in protonation state.[1]

  • Test: Shake the NMR tube with D₂O/NaOD. If the shift reverts to the expected free-base value, it was likely a salt or reversible adduct.

Summary of Stability Data

ParameterConditionStability StatusRecommendation
Solid State 25°C, AirPoor Do not store. Use immediately.
Solid State -20°C, Inert GasExcellent Recommended storage (>1 year).[1]
Solution DMSO, RTModerate Use within 24 hours.
Solution Aqueous, pH 7Low Prepare fresh; prone to oxidation/CO₂.
Light Ambient Lab LightModerate Protect from light (amber vials).[1]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency, 2003. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-(Aminomethyl)piperidine derivatives. (General handling of piperidine amines).[1][2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(Aminomethyl)piperidine. (Structural analog data). Link[1]

  • BLD Pharm. Product Information: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.[1]Link[1]

Sources

Optimization

enhancing the selectivity of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine for its target

The following Technical Support Guide is designed for researchers utilizing the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine scaffold in medicinal chemistry and chemical biology programs. This guide operates on the pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing the [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine scaffold in medicinal chemistry and chemical biology programs.

This guide operates on the premise that you are employing this molecule as a privileged pharmacophore for targeting Sigma-1 Receptors (


R)  or Acetylcholinesterase (AChE) , and are currently facing challenges regarding off-target binding (e.g., 

R, hERG, or Muscarinic receptors).

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Selectivity Optimization & Assay Troubleshooting

Introduction: The Selectivity Challenge

The molecule [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine represents a classic "privileged structure" in neuropharmacology. The N-benzylpiperidine core is the primary driver for affinity at the Sigma-1 Receptor (


R)  and the Acetylcholinesterase (AChE)  catalytic anionic site.

However, the "naked" primary amine tail and the specific 3-methoxy substitution pattern often result in a "promiscuous" profile. Users frequently report significant off-target binding to:

  • Sigma-2 Receptors (

    
    R):  Reducing the 
    
    
    
    selectivity ratio.
  • hERG Potassium Channels: Leading to cardiotoxicity risks due to the basic nitrogen (

    
    ).
    
  • Vesicular Monoamine Transporters (VMAT2): Due to the lipophilic cation nature.

This guide provides modular troubleshooting to enhance the selectivity of this scaffold for your specific target.

Troubleshooting Module: Structure-Activity Relationship (SAR)

User Query: "My compound shows nanomolar affinity for


R but fails to discriminate against 

R. How do I improve the selectivity ratio?"
Root Cause Analysis

The 3-methoxybenzyl group provides excellent hydrophobic interaction with the


R primary pocket (specifically Tyr103 and Leu105). However, the 

R binding pocket is larger and more tolerant of planar lipophilic groups, meaning the 3-methoxy substituent alone is insufficient for discrimination.
Optimization Protocol

To enhance


R selectivity over 

R, you must exploit the steric constraints of the

R "Region A" (hydrophobic pocket).
Modification ZoneStrategyMechanistic Rationale
Benzyl Ring (Region A) Introduce Bulk The

R pocket is tight. Adding bulk at the para-position (4-position) of the benzyl ring often clashes with

R residues, decreasing affinity. However, meta-substitution (3-position) is optimal. To gain selectivity, replace the -OMe with a larger group like -CF3 or -Cl combined with a rigid spacer.
Amine Tail (Region B) N-Substitution The primary amine (-CH2-NH2) is non-selective. Derivatizing this amine into a benzamide or phenylacetamide creates a "Reverse Amide" scaffold. This engages the secondary binding pocket (Region B) of

R (specifically Asp126 salt bridge), which is structurally distinct from

R.
Linker Length Extension Extending the linker between the piperidine and the distal aromatic ring from 1 carbon (methylamine) to 2-3 carbons often drastically improves

R selectivity by allowing the distal ring to reach the secondary hydrophobic pocket.
Visual Logic: Selectivity Decision Tree

Use the following workflow to determine your next synthetic step based on your current binding data.

SAR_Logic start Current Status: High Affinity (nM) for Both S1R and S2R check_target Primary Target? start->check_target s1_path Target: Sigma-1 (S1R) check_target->s1_path ache_path Target: AChE check_target->ache_path s2_issue Issue: High S2R Binding s1_path->s2_issue herg_issue Issue: hERG Liability s1_path->herg_issue mod_benzyl Modify Benzyl (Region A): Keep 3-substituent. Avoid 4-substituent (steric clash). ache_path->mod_benzyl Optimize Pi-Stacking mod_tail Modify Amine (Region B): Convert -NH2 to -NH-CO-R (Reverse Amide) sol_s2 Solution: Increase steric bulk on distal amide ring (Region B). mod_tail->sol_s2 s2_issue->mod_tail Primary Strategy sol_herg Solution: Reduce basicity (pKa). Electron-withdrawing groups on Benzyl. herg_issue->sol_herg

Figure 1: Medicinal Chemistry Decision Tree for enhancing selectivity of the N-benzylpiperidine scaffold.

Troubleshooting Module: Assay Interference

User Query: "I am seeing high non-specific binding (NSB) in my radioligand binding assays. Is the compound aggregating?"

Root Cause Analysis

The 3-methoxybenzyl group renders the molecule significantly lipophilic (


). In filtration assays using glass fiber filters (GF/B or GF/C), this lipophilic cation can stick to the glass fibers, mimicking "inhibition" (false positive) or creating high background noise.
Experimental Protocol: Validating Binding Data

To ensure your


 values reflect true receptor affinity and not filter binding:
  • Filter Pre-treatment (Mandatory):

    • Soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 2 hours prior to harvesting. PEI neutralizes the negative charge of the glass fibers, repelling the positively charged piperidine nitrogen.

  • Buffer Composition:

    • Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. This acts as a "sink" for non-specific hydrophobic interactions.

  • Wash Protocol:

    • Use ice-cold Tris-HCl buffer.

    • Perform 3 x 4 mL rapid washes . Slow washing allows the hydrophobic ligand to re-equilibrate or stick to the apparatus.

Diagnostic Check: Run a "Filter Binding Control" (No membrane protein added).

  • If CPM (Counts Per Minute) > 5% of Total Binding in the presence of ligand: You have filter interference. Switch to centrifugation assays or increase PEI concentration.

Troubleshooting Module: Synthesis & Stability

User Query: "The primary amine seems unstable or impure after workup. I see a dimer peak in LC-MS."

Root Cause Analysis

The primary methylamine tail (-CH2-NH2) is highly nucleophilic. During synthesis (often reductive amination of the corresponding nitrile or amide), or during storage, it can react with atmospheric CO2 (carbamate formation) or react with residual aldehyde precursors to form dimers (secondary amines).

Corrective Workflow

If using the precursor 1-(3-methoxybenzyl)piperidine-4-carbonitrile :

  • Reduction Step: When reducing the nitrile (e.g., with

    
     or Raney Ni), ensure strictly anhydrous conditions to prevent hydrolysis to the amide.
    
  • Storage: Store the free base under Argon at -20°C. For long-term stability, convert it immediately to the Dihydrochloride salt (.2HCl) . The salt form suppresses the nucleophilicity of the primary amine.

Frequently Asked Questions (FAQ)

Q: Can I use this scaffold for Acetylcholinesterase (AChE) inhibition instead of Sigma receptors? A: Yes. This scaffold is structurally homologous to the "benzylpiperidine" fragment of Donepezil . To switch selectivity toward AChE and away from Sigma-1:

  • Keep: The N-benzylpiperidine core.

  • Modify: The 3-methoxy group. AChE prefers a 2,3-dimethoxy or 5,6-dimethoxy-1-indanone mimic.

  • Linker: The distance between the piperidine nitrogen and the peripheral anionic site is critical. The methylamine tail is likely too short for optimal AChE span. Derivatize the amine with a linker that approximates the length of the Donepezil indanone-piperidine span.

Q: Is the 3-methoxy group essential? A: For Sigma-1 , yes. The 3-methoxy group is often called a "magic methyl" in this scaffold. Moving it to the 2-position (ortho) usually decreases affinity due to steric clash. Moving it to the 4-position (para) often increases Sigma-2 affinity, hurting selectivity.

Q: How do I avoid hERG inhibition? A: The basic piperidine nitrogen is the primary culprit.

  • Reduce Basicity: Add an electron-withdrawing group (e.g., Fluorine) to the piperidine ring (difficult synthesis) or the benzyl ring.

  • Zwitterionic Approach: Introduce a carboxylic acid on the tail (Region B) to create a zwitterion, which often reduces hERG channel trapping while maintaining target affinity.

References

  • Sigma Receptor Pharmacophore Models

    • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry.
    • Context: Establishes the requirement for a basic nitrogen and two hydrophobic regions (Region A and Region B).
  • Selectivity Optimization (Sigma-1 vs Sigma-2)

    • Berardi, F., et al. (2009). "Ligand-based homology modeling of the sigma-2 receptor binding site." Bioorganic & Medicinal Chemistry.
    • Context: Explains why bulky substituents favor Sigma-1 over Sigma-2.
  • AChE Inhibitor SAR (Donepezil Analogs)

    • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.
    • Context: Defines the binding mode of benzylpiperidines in the AChE gorge.
  • Assay Interference Protocols

    • Bennett, J. P., & Yamamura, H. I. (1985). "Neurotransmitter, Hormone or Drug Receptor Binding Methods."
    • Context: Standard protocols for PEI coating of GF/B filters to reduce lipophilic c

Reference Data & Comparative Studies

Validation

validation of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine's binding affinity to 5-HT4 receptors

Publish Comparison Guide: Validation of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Binding Affinity to 5-HT4 Receptors Executive Summary & Technical Context [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 893755...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Binding Affinity to 5-HT4 Receptors

Executive Summary & Technical Context

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (CAS: 893755-11-8) is a critical pharmacophore scaffold used in the synthesis of high-affinity 5-HT


 receptor agonists. While the free amine itself functions primarily as a synthesis intermediate or fragment with low intrinsic affinity, its structural derivatives—specifically those linked to substituted benzamides or aryl-ketones—are potent 5-HT

ligands with therapeutic potential in Alzheimer’s disease (pro-cognitive) and gastrointestinal disorders (prokinetic).

This guide validates the binding affinity of this scaffold by focusing on its active derivatives (e.g., Compound 5l from recent SAR studies) compared to industry standards like Cisapride and Mosapride . It provides a self-validating experimental protocol for determining


 values using radioligand binding assays.

Key Insight: The "3-methoxybenzyl" moiety is a specific optimization of the classic benzyl-piperidine tail, designed to enhance lipophilicity and receptor pocket occupancy compared to the unsubstituted benzyl groups found in early generation ligands like Donepezil (AChE inhibitors) or RS-67333.

Compound Profile & Pharmacophore Role[1][2][3]

FeatureSpecification
Compound Name [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
CAS Number 893755-11-8
Molecular Formula C

H

N

O
Role Pharmacophore Scaffold / Intermediate
Target Receptor 5-HT

(Serotonin Receptor Subtype 4)
Mechanism G

-coupled GPCR agonist (in derivative form)
Key Derivative 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(3-methoxybenzyl)piperidin-4-yl]propan-1-one (Compound 5l)

Experimental Validation Protocol: Radioligand Binding Assay

To validate the affinity of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine or its derivatives, use the industry-standard competition binding assay with the selective antagonist radioligand [


H]-GR113808 .
A. Materials & Reagents
  • Receptor Source: Membranes from HEK-293 or COS-7 cells stably expressing human 5-HT

    
     receptors (h5-HT
    
    
    
    isoform is common).
  • Radioligand: [

    
    H]-GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Binding Control: 10 µM GR113808 or Serotonin (5-HT).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA.
    
B. Step-by-Step Workflow
  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge (40,000

    
     g) to isolate membrane fractions containing the receptor.
    
  • Incubation:

    • Mix 50 µL membrane suspension (approx. 10-20 µg protein).

    • Add 25 µL [

      
      H]-GR113808 (Final concentration ~0.2 nM, near 
      
      
      
      ).
    • Add 25 µL Test Compound (The amine or derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity (CPM) via liquid scintillation counting.

C. Data Analysis (Self-Validation)
  • IC

    
     Determination:  Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model.
    
  • K

    
     Calculation:  Use the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Visualizing the Workflow

BindingAssay cluster_0 Validation Phase Membranes h5-HT4 Membranes (HEK-293) Incubation Incubation 60 min @ 25°C Membranes->Incubation Ligand [3H]-GR113808 (Radioligand) Ligand->Incubation TestComp Test Compound (Amine/Derivative) TestComp->Incubation Filtration Filtration (GF/B Filters) Incubation->Filtration Equilibrium Counting Scintillation Counting (CPM) Filtration->Counting Wash Analysis Data Analysis (Ki Calculation) Counting->Analysis IC50 -> Ki

Figure 1: Workflow for validating 5-HT4 binding affinity using competitive radioligand binding.

Comparative Performance Data

The following table contrasts the expected affinity of the free amine (precursor) with its active derivative (Compound 5l) and established industry standards.

CompoundStructure TypeBinding Affinity (

)
Functional ActivityValidation Status
[1-(3-Methoxybenzyl)...]methylamine Precursor / Fragment > 1,000 nM (Est.)Inactive / WeakNegative Control
Compound 5l (Derivative)*Benzamide Agonist ~5 – 20 nM Potent AgonistHigh Affinity
Cisapride Benzamide5 – 10 nMFull AgonistIndustry Standard
Mosapride Benzamide20 – 60 nMPartial AgonistClinical Reference
Prucalopride Benzofuran~2.5 nMHigh SelectivityHigh Affinity Ref.

*Note: Compound 5l refers to the 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(3-methoxybenzyl)piperidin-4-yl]propan-1-one derivative described in recent medicinal chemistry literature [1].

Interpretation:

  • The Amine: Lacks the aromatic "head" group (benzamide/indole) required for high-affinity hydrogen bonding in the 5-HT

    
     orthosteric pocket. It serves as the address domain (directing the molecule to the receptor) but requires the message domain (benzamide) for potency.
    
  • The Derivative (5l): The addition of the 3-methoxybenzyl group improves lipophilic interaction with the receptor's hydrophobic pocket compared to simple methyl or ethyl analogs, resulting in nanomolar affinity comparable to Cisapride.

Mechanism of Action & Signaling

Upon binding, the validated agonist stabilizes the active conformation of the 5-HT


 receptor, triggering the G

-cAMP-PKA pathway. This pathway is critical for the "anti-amnesic" and "pro-cognitive" effects cited in research involving this scaffold.

SignalingPathway Agonist Agonist (3-Methoxybenzyl Derivative) Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binding (Ki) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Phosphorylation Effect Synaptic Plasticity (Memory/Cognition) CREB->Effect Gene Transcription

Figure 2: Gs-coupled signaling pathway activated by high-affinity 5-HT4 ligands derived from the amine scaffold.

References

  • Rochais, C., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-HT4 Receptor Agonists: A Novel in vivo Anti-amnesic Agent.Journal of Medicinal Chemistry , 61(11), 4993–5008.

  • Lecoutey, C., et al. (2014). Donecopride, a unique multi-target directed ligand for the treatment of Alzheimer’s disease.Proceedings of the National Academy of Sciences , 111(38).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10433256, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine.

  • Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig brain using [3H]-GR113808.British Journal of Pharmacology , 109(3), 618–624.

Comparative

comparative analysis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine and prucalopride

An in-depth comparative analysis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (MBPMA) and Prucalopride requires a nuanced understanding of modern neuropharmacology. Rather than comparing two identical off-the-shelf...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (MBPMA) and Prucalopride requires a nuanced understanding of modern neuropharmacology. Rather than comparing two identical off-the-shelf drugs, this guide evaluates a highly successful Active Pharmaceutical Ingredient (API) against a versatile synthetic building block. Both molecules represent critical, intersecting pathways in the pursuit of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative disorders such as Alzheimer's Disease (AD) and gastrointestinal dysmotility.

As drug development shifts away from the "one-target, one-disease" paradigm, understanding the structural performance, pharmacological utility, and assay validation of these two chemical entities is paramount for application scientists and medicinal chemists.

Structural and Mechanistic Profiling

Prucalopride: The 5-HT4 Receptor Benchmark

Prucalopride is a dihydrobenzofuran carboxamide derivative and a highly selective, high-affinity agonist of the serotonin 5-HT4 receptor. Originally for chronic idiopathic constipation, its mechanism relies on activating Gs-protein coupled receptors (GPCRs) in the enteric nervous system to stimulate adenylyl cyclase, increase cAMP, and promote acetylcholine release.

In central nervous system (CNS) research, Prucalopride is heavily utilized because 5-HT4 agonism promotes the non-amyloidogenic cleavage of the amyloid precursor protein (APP), releasing neuroprotective sAPPα and preventing Aβ plaque formation (). Its high selectivity bypasses the hERG channel and 5-HT3 receptors, avoiding the cardiovascular toxicity that plagued earlier prokinetics like cisapride.

[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (MBPMA): The AChE-Targeting Scaffold

MBPMA (CAS 893755-11-8) is a synthetic precursor characterized by its benzylpiperidine core. This specific moiety is the defining pharmacophore of donepezil , a gold-standard acetylcholinesterase (AChE) inhibitor. The benzylpiperidine ring is geometrically optimized to slide into the deep, narrow aromatic gorge of the AChE enzyme, interacting with the catalytic anionic site (CAS) via π-π stacking and cation-π interactions.

Unlike a finalized API, MBPMA features a primary methylamine group at the 4-position of the piperidine ring. This functional group serves as a highly reactive anchor, allowing chemists to conjugate it with 5-HT4 agonist pharmacophores (like the benzofuran of Prucalopride or the aminobenzamide of RS67333) via amide or urea linkages to create hybrid MTDLs, such as Donecopride ().

Mechanism Prucalopride Prucalopride (5-HT4 Agonist) HT4R 5-HT4 Receptor (GPCR - Gs) Prucalopride->HT4R High Affinity Binding MBPMA MBPMA Derivatives (AChE Inhibitors) AChE Acetylcholinesterase (Enzyme) MBPMA->AChE Active Site Blockade cAMP ↑ cAMP & PKA Activation HT4R->cAMP Adenylyl Cyclase ACh ↑ Synaptic Acetylcholine AChE->ACh Prevents Hydrolysis cAMP->ACh Vesicular Release sAPP ↑ sAPPα Secretion cAMP->sAPP α-Secretase Pathway

Figure 1: Synergistic neuropharmacological pathways of Prucalopride and MBPMA derivatives.

Comparative Data Presentation

When designing an experimental pipeline, researchers must distinguish between the physicochemical properties of a finalized drug and a building block intended for structural evolution.

Table 1: Physicochemical and Pharmacological Profile Comparison

ParameterPrucalopride[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
Molecular Role Active Pharmaceutical Ingredient (API)Synthetic Building Block / Precursor
Primary Target 5-HT4 Receptor (Agonist)Acetylcholinesterase (Inhibitor Scaffold)
Key Structural Motif Dihydrobenzofuran carboxamideBenzylpiperidine with primary amine
Molecular Weight 367.87 g/mol 234.34 g/mol
Clinical Status FDA Approved (2018)Preclinical / Research Use Only
Application in AD Pro-cognitive via ACh release & sAPPαCore scaffold for AChE-inhibiting MTDLs
In Vitro Assay Focus cAMP HTRF, Radioligand BindingEllman's Colorimetric Assay, Enzyme Kinetics

Experimental Methodologies: A Self-Validating System

To objectively evaluate the performance of Prucalopride and MBPMA-derived hybrids, laboratories must employ orthogonal, self-validating assays. The protocols below outline the gold-standard methods for quantifying their respective biological activities.

Protocol A: 5-HT4 Receptor Activation Assay (Prucalopride & Hybrids)

Causality Check: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. HTRF is resistant to compound auto-fluorescence, which is critical when screening aromatic-rich MTDL hybrids. IBMX is added to prevent premature cAMP degradation by phosphodiesterases, ensuring the assay measures true adenylyl cyclase activation.

  • Cell Preparation: Culture HEK-293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • Phosphodiesterase Inhibition: Pre-incubate the cell suspension with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at room temperature (RT) to inhibit cAMP degradation.

  • Compound Dosing: Dispense 5 µL of the test compound (Prucalopride as positive control, or synthesized MBPMA-hybrid) at varying concentrations (10⁻¹¹ to 10⁻⁵ M) into a 384-well microplate. Add 5 µL of the cell suspension (approx. 2,000 cells/well).

  • Incubation: Incubate the plate for 30 minutes at RT to allow GPCR activation and cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at RT in the dark.

  • Readout & Analysis: Read the plate on a time-resolved fluorometer (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: Acetylcholinesterase Inhibition Assay (MBPMA Derivatives)

Causality Check: This protocol uses a modified Ellman’s method. Electrophorus electricus AChE is utilized due to its high structural homology with human AChE, providing a reliable primary screening model. DTNB is chosen as the chromogen because its reaction with thiocholine is rapid and stoichiometric, ensuring the absorbance at 412 nm is directly proportional to enzyme velocity.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to a final concentration of 0.3 mM in the buffer.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the MBPMA-derived test compound (or Donepezil as a positive control), and 20 µL of AChE enzyme solution (0.28 U/mL). Incubate for 15 minutes at RT to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 20 µL of acetylthiocholine iodide (ATCI, 0.5 mM final concentration).

  • Kinetic Readout: Immediately place the plate in a microplate spectrophotometer. Measure the absorbance at 412 nm continuously for 5 minutes at 30-second intervals.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ by plotting residual enzyme activity against the log concentration of the inhibitor.

Workflow Start MTDL Drug Discovery Pipeline Branch1 Prucalopride Scaffold (Benzofuran) Start->Branch1 Branch2 MBPMA Scaffold (Benzylpiperidine) Start->Branch2 Synth Chemical Hybridization (e.g., Urea/Amide Linkage) Branch1->Synth Pharmacophore 1 Branch2->Synth Pharmacophore 2 Assay1 5-HT4R cAMP Assay (HTRF) Synth->Assay1 Assay2 AChE Inhibition Assay (Ellman's Method) Synth->Assay2 Lead Lead Candidate (e.g., Donecopride analogs) Assay1->Lead EC50 Validation Assay2->Lead IC50 Validation

Figure 2: Workflow for synthesizing and screening Multi-Target-Directed Ligands (MTDLs).

Conclusion

Comparing Prucalopride and [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine illustrates the dichotomy between evaluating a finished therapeutic and a structural building block. Prucalopride offers a validated, highly selective mechanism for 5-HT4 activation, making it a benchmark for pro-cognitive and prokinetic efficacy. Conversely, MBPMA provides the essential architectural foundation required to inhibit AChE. By leveraging the strengths of both—combining the benzofuran-like agonism of Prucalopride with the benzylpiperidine backbone of MBPMA—researchers can successfully engineer next-generation MTDLs capable of simultaneously halting neurodegeneration and restoring cholinergic deficits.

References

  • Serotonin: A New Hope in Alzheimer's Disease? ACS Chemical Neuroscience URL:[Link]

  • Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer’s disease treatment Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Prucalopride Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION: MOTEGRITY (prucalopride) U.S. Food and Drug Administration (FDA) URL:[Link]

Validation

Comparative Guide to the Antimicrobial Spectrum of Piperidine Derivatives

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the continuous evolution of novel chemical scaffolds. Piperidine—a six-membered nitrogenous heterocycle—has emerged as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the continuous evolution of novel chemical scaffolds. Piperidine—a six-membered nitrogenous heterocycle—has emerged as a highly versatile pharmacophore in modern drug discovery. As an Application Scientist overseeing lead optimization pipelines, I have observed firsthand how subtle structural modifications to the piperidine ring can drastically pivot its antimicrobial spectrum.

This guide provides a rigorous, data-driven comparison of various piperidine derivatives. It objectively evaluates their mechanistic pathways, comparative efficacies against standard antibiotics, and the self-validating experimental protocols required for their assessment.

Mechanistic Pathways of Piperidine Derivatives

Piperidine derivatives do not rely on a single mode of action; their efficacy is rooted in a multi-targeted attack on pathogenic architecture. Understanding these mechanisms is critical for rational drug design.

  • Cell Membrane Disruption: The lipophilic nature of specific piperidine analogs allows them to intercalate into bacterial cell membranes. This insertion disrupts membrane integrity, causing the leakage of vital intracellular components and eventual cell lysis (1)[1].

  • DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme responsible for DNA supercoiling. Certain piperidine-containing compounds competitively inhibit this enzyme, halting DNA replication and preventing bacterial proliferation (1)[1].

  • Efflux Pump Blockade: A primary driver of AMR is the active expulsion of drugs via efflux pumps. Piperidine alkaloids have demonstrated the ability to block these pumps, thereby restoring the intracellular accumulation and efficacy of co-administered antimicrobial agents (1)[1].

MOA P Piperidine Derivatives M Cell Membrane Disruption P->M Lipophilic insertion D DNA Gyrase Inhibition P->D Enzyme binding E Efflux Pump Blockade P->E Restores drug influx Death Pathogen Eradication M->Death D->Death E->Death

Proposed antimicrobial mechanisms of piperidine derivatives.

Comparative Antimicrobial Spectrum & SAR Insights

The true power of the piperidine scaffold lies in its Structure-Activity Relationship (SAR). The orientation, steric bulk, and electronic properties of side chains dictate the spectrum of activity.

Antibacterial Efficacy Comparison

Modifications such as the substitution of a cyano group at carbon 4 of the phenyl ring, or the introduction of electron-withdrawing halogens (fluoro/chloro groups), significantly enhance antibacterial inhibitory activity against both Gram-positive and Gram-negative species (2)[2].

Table 1 summarizes the impact of alkyl chain length on the zone of inhibition. Causality Insight: Why does the methyl-substituted analog outperform the ethyl-substituted variant? In my screening experience, the reduced steric hindrance of the methyl group facilitates superior penetration through the restrictive porin channels of Gram-negative bacteria like E. coli, leading to a wider zone of inhibition.

Table 1: Comparative Antibacterial Efficacy (Zone of Inhibition)

Compound Class R-Group Modification S. aureus (Gram +) E. coli (Gram -) Performance vs. Control
1-piperidinealkoxy phenyl acrylate -CH₂CH₃ (Ethyl) 10 ± 0.5 mm 8 ± 0.5 mm Inferior
1-piperidinealkoxy phenyl acrylate -CH₃ (Methyl) 14 ± 0.5 mm 12 ± 0.5 mm Moderate
Standard Control Chloramphenicol 18 ± 0.5 mm N/A Baseline

(Data adapted from1[1])

Antifungal & Broad-Spectrum Efficacy

While basic piperidine rings show limited antifungal action, functionalizing the ring into Piperidin-4-one thiosemicarbazone derivatives unlocks potent antifungal properties. The addition of the thiosemicarbazone moiety enhances binding affinity to fungal-specific targets, yielding Minimum Inhibitory Concentration (MIC) values comparable to standard antifungals like terbinafine against strains such as C. albicans and M. gypseum (3)[3].

Table 2: MIC Comparison of Advanced Piperidine Derivatives

Derivative Class Structural Feature Key Target Pathogens MIC Range / Efficacy Comparison to Standard
Piperidin-4-one Thiosemicarbazones Thiosemicarbazone moiety C. albicans, S. aureus Highly potent Comparable to Ampicillin & Terbinafine
PM Series (e.g., PM6) Fluoro & Chloro substitutions Broad spectrum (Gram +/-) 32 - 128 µg/mL Superior to unsubstituted analogs
THP-Piperidine (Compound 6) 1,2,5,6-Tetrahydropyridine core B. subtilis, E. coli 0.75 - 1.5 mg/mL Moderate, highly specific

(Data synthesized from 3[3],2[2], and 4[4])

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, antimicrobial screening must utilize self-validating systems. The Broth Microdilution Assay is the gold standard for determining MIC because it provides a precise, quantitative threshold of compound efficacy.

Step-by-Step Broth Microdilution Methodology
  • Compound Preparation & Serial Dilution: Dissolve the piperidine derivative in 100% DMSO to ensure complete solubilization. Prepare a two-fold serial dilution in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

    • Causality: Why a two-fold serial dilution? A linear dilution risks missing the exact inhibitory threshold. A two-fold geometric progression provides a precise logarithmic scale, ensuring we capture the exact MIC without data clustering.

  • Inoculum Standardization: Prepare a bacterial suspension matched to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum prevents false positives (from under-inoculation) or false negatives (from over-inoculation artificially overwhelming the drug).

  • Inoculation & Incubation: Inoculate each well with the standardized suspension. Incubate the plates at 37°C for 18-24 hours (1)[1].

  • System Validation & Data Analysis: Determine the MIC as the lowest concentration exhibiting no visible turbidity.

    • The Self-Validating Mechanism: The assay strictly mandates a Positive Control (broth + bacteria) and a Negative Control (broth only). If the positive control fails to grow, the bacterial viability is compromised, and the assay is void. If the negative control shows turbidity, environmental contamination has occurred. This binary validation guarantees that only pristine, trustworthy data advances to the SAR analysis phase.

Workflow S1 1. Compound Dilution (Serial in MHB) S2 2. Bacterial Inoculation (Standardized) S1->S2 S3 3. Incubation (37°C, 18-24h) S2->S3 S4 4. MIC Determination (Visual & Spectrophotometric) S3->S4 C1 Positive Control (Viability Check) C1->S3 C2 Negative Control (Sterility Check) C2->S3

Self-validating broth microdilution workflow for MIC determination.

Conclusion

Piperidine derivatives represent a highly tunable pharmacophore. By strategically modifying the R-groups—such as minimizing steric bulk for Gram-negative penetration or incorporating thiosemicarbazones for fungal targeting—drug developers can engineer compounds with highly specific or broad-spectrum antimicrobial profiles. Robust, self-validating assays remain the cornerstone of translating these chemical modifications into viable clinical candidates.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agents." BenchChem.
  • Goel K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal.
  • Venugopala, K. N., et al.
  • Naicker, L., et al.

Sources

Comparative

head-to-head comparison of different synthesis routes for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

An in-depth technical analysis of the synthesis pathways for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine reveals a fascinating intersection of process chemistry, atom economy, and safety considerations. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis pathways for [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine reveals a fascinating intersection of process chemistry, atom economy, and safety considerations. This compound is a highly privileged building block, most notably utilized in the design of multi-target-directed ligands and cholinesterase inhibitors for Alzheimer's disease (AD)[1]. The 1-benzylpiperidine moiety serves as a core pharmacophore (structurally reminiscent of the AD drug donepezil), while the primary amine at the 4-position provides a versatile handle for subsequent amide coupling or functionalization[1].

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to generate this scaffold. Below is a head-to-head comparison designed to help you select the optimal pathway based on your laboratory’s scale, budget, and safety infrastructure.

Quantitative Route Comparison

To objectively evaluate these methodologies, we must look beyond theoretical yields and consider the practical realities of bench-to-pilot scalability.

MetricRoute A: Amide ReductionRoute B: Reductive AminationRoute C: Nitrile Reduction
Starting Material Cost Low (Piperidine-4-carboxamide)High (Boc-protected amine)Low (Piperidine-4-carbonitrile)
Overall Yield 60 – 75%80 – 90%65 – 80%
Scalability Low (Exothermic, hazardous)High (Mild conditions)High (If catalytic H₂ is used)
Safety Profile Hazardous (LiAlH₄ handling)Mild (Standard reagents)Moderate (Pyrophoric catalysts)
Step Count 2 Steps2 Steps2 Steps

Detailed Route Analysis & Methodologies

Route A: The Amide Reduction Pathway

This route is heavily favored in early-stage medicinal chemistry due to the commercial availability and low cost of piperidine-4-carboxamide.

Mechanistic Rationale: The synthesis begins with an S_N2 alkylation. The secondary amine of the piperidine ring is highly nucleophilic and readily attacks 3-methoxybenzyl bromide. Potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is employed as an acid scavenger to neutralize the generated 

, preventing the protonation and subsequent deactivation of the starting material. The second step requires the reduction of a primary amide to an amine. Because the amide bond is highly stabilized by resonance, mild hydride donors (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) are ineffective. Therefore, Lithium Aluminum Hydride (

)—a powerful, unhindered source of nucleophilic hydride—is required to drive the reduction to completion.

Self-Validating Protocol:

  • Alkylation: Suspend piperidine-4-carboxamide (1.0 eq) and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 eq) in methanol (or DMF for higher solubility). Add 3-methoxybenzyl bromide (1.1 eq) dropwise at 0 °C. Reflux the mixture for 4–6 hours. Monitor via TLC (Ninhydrin stain) until the secondary amine is consumed. Filter the inorganic salts and concentrate to yield 1-(3-methoxybenzyl)piperidine-4-carboxamide.
    
  • Reduction: Caution: Highly exothermic. Suspend ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.5 eq) in strictly anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add a solution of the intermediate amide in dry THF dropwise. Gradually heat the reaction to 75 °C for 4 hours.
    
  • Fieser Workup: Cool to 0 °C. Carefully quench by sequentially adding water (

    
     mL per 
    
    
    
    g of
    
    
    ), 15% NaOH (
    
    
    mL), and water (
    
    
    mL). Filter the resulting granular aluminum salts through Celite, and concentrate the filtrate to afford the target amine.
Route B: The Reductive Amination Pathway

For libraries requiring late-stage diversification or when avoiding harsh reducing agents is paramount, Route B is the modern standard.

Mechanistic Rationale: This route utilizes tert-butyl (piperidin-4-ylmethyl)carbamate and 3-methoxybenzaldehyde. The reaction proceeds via the formation of a transient iminium ion. Sodium triacetoxyborohydride (


) is the reagent of choice here; the electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride compared to 

. This creates a kinetic preference where the reagent selectively reduces the highly electrophilic iminium ion without reducing the starting aldehyde[2]. The Boc protecting group is critical to prevent unwanted oligomerization or dialkylation of the primary amine.

Self-Validating Protocol:

  • Reductive Amination: Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour at ambient temperature to allow imine/iminium formation. Add

    
     (1.5 eq) portion-wise[2]. Stir for 3–12 hours. Quench with saturated aqueous 
    
    
    
    , extract with dichloromethane (DCM), and concentrate.
  • Deprotection: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The acidic environment rapidly cleaves the tert-butyl carbamate, releasing

    
     and isobutylene gas. Concentrate under reduced pressure and neutralize with a basic resin or 
    
    
    
    wash to yield the free primary amine.
Route C: The Nitrile Alkylation & Reduction Pathway

When scaling up to multi-kilogram pilot batches, Route C is often preferred to bypass the hazards of


 and the poor atom economy of Boc-deprotection.

Mechanistic Rationale: Following a standard alkylation of piperidine-4-carbonitrile with 3-methoxybenzyl chloride, the nitrile group is reduced. While


 can be used, catalytic hydrogenation is far superior for scale-up. A critical mechanistic nuance during nitrile hydrogenation is the formation of a highly reactive imine intermediate. If left unchecked, the newly formed primary amine product will attack this imine, generating unwanted secondary amine dimers. To suppress this, the reaction is run in the presence of excess ammonia (

), which shifts the equilibrium and traps the intermediate, ensuring high selectivity for the primary amine[3].

Self-Validating Protocol:

  • Alkylation: React piperidine-4-carbonitrile (1.0 eq) with 3-methoxybenzyl chloride (1.1 eq) and

    
     (2.0 eq) in acetonitrile at 70 °C for 8 hours[3]. Workup with water/ethyl acetate extraction.
    
  • Hydrogenation: Dissolve the intermediate in methanolic ammonia (7N

    
     in MeOH). Add a catalytic amount of Raney Nickel (washed with MeOH). Pressurize the vessel with 
    
    
    
    gas (50 psi) and agitate at room temperature until hydrogen uptake ceases. Filter the catalyst carefully (Raney Ni is highly pyrophoric when dry) and evaporate the solvent to yield the target compound.

Process Pathway Visualization

The following diagram maps the logical flow of the three divergent starting materials converging onto the final target molecule.

SynthesisRoutes Target [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (Target Product) SM_A Piperidine-4-carboxamide + 3-MeO-Benzyl Bromide Cond_A1 Alkylation (K2CO3, MeOH/DMF, Reflux) SM_A->Cond_A1 Int_A 1-(3-Methoxybenzyl)piperidine- 4-carboxamide Cond_A2 Reduction (LiAlH4, dry THF, 0°C to 75°C) Int_A->Cond_A2 Cond_A1->Int_A Cond_A2->Target SM_B tert-Butyl (piperidin-4-ylmethyl)carbamate + 3-MeO-Benzaldehyde Cond_B1 Reductive Amination (NaBH(OAc)3, DCE, RT) SM_B->Cond_B1 Int_B Boc-Protected Intermediate Cond_B2 Deprotection (TFA/DCM or 4N HCl) Int_B->Cond_B2 Cond_B1->Int_B Cond_B2->Target SM_C Piperidine-4-carbonitrile + 3-MeO-Benzyl Chloride Cond_C1 Alkylation (K2CO3, MeCN, Heat) SM_C->Cond_C1 Int_C 1-(3-Methoxybenzyl)piperidine- 4-carbonitrile Cond_C2 Nitrile Reduction (H2, Raney Ni, NH3/MeOH) Int_C->Cond_C2 Cond_C1->Int_C Cond_C2->Target

Comparative workflow of Amide Reduction, Reductive Amination, and Nitrile Reduction pathways.

Conclusion & Expert Recommendation

The selection of the synthesis route must be dictated by the specific constraints of your project:

  • For Discovery & Milligram Scale: Route B is highly recommended. Despite the higher cost of the Boc-protected starting material, the mild conditions, exceptional functional group tolerance, and high yields make it the most reliable method for rapid analog generation[2].

  • For Gram to Pilot Scale: Route C utilizing catalytic hydrogenation is the superior choice. It avoids the stoichiometric generation of aluminum waste and the severe thermal hazards associated with

    
     quenching, offering a highly scalable and atom-economical process[3].
    

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • tert-Butyl benzyl(piperidin-4-yl)carbamate. BenchChem.

  • WO2015200680A2 - PRMT5 Inhibitors and Uses Thereof. Google Patents.

  • EP2280005A1 - Urea Derivatives of Substituted Nortropanes, Medicaments Containing Such Compounds and Their Use. European Patent Office.

Sources

Comparative

Statistical Validation of Experimental Data for[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine Studies: A Comparison Guide

In the landscape of neurodegenerative drug discovery, the rational design of multi-target-directed ligands (MTDLs) requires robust, statistically validated experimental frameworks. [1-(3-Methoxybenzyl)piperidin-4-yl]meth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative drug discovery, the rational design of multi-target-directed ligands (MTDLs) requires robust, statistically validated experimental frameworks. [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine (hereafter referred to as 3-OMe-BPM ) is a highly privileged pharmacophore building block. It is extensively utilized to synthesize dual-target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors for Alzheimer's Disease (AD) [1].

This guide provides an objective comparison of 3-OMe-BPM-derived compounds against alternative piperidine scaffolds, detailing the structural causality, self-validating experimental protocols, and the statistical frameworks required to prove their efficacy.

Structural Causality: Why the 3-Methoxy Substitution?

The benzylpiperidine moiety is a recognized binder to the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases, most famously observed in the FDA-approved drug Donepezil [2]. However, the specific incorporation of a 3-methoxy group onto the benzyl ring fundamentally alters the molecule's interaction profile:

  • Steric and Electronic Effects: The electron-donating methoxy group at the meta position alters the electron density of the benzyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Trp286 in AChE) in the PAS.
    
  • BChE Selectivity Shift: Unsubstituted benzylpiperidines (like Donepezil) are highly selective for AChE. The added steric bulk of the 3-methoxy group capitalizes on the larger binding pocket of BChE, shifting the profile toward a highly desirable dual-inhibition mechanism[1].

  • Causality in Synthesis: 3-OMe-BPM contains a primary methylamine, allowing for efficient amide coupling with various heterocyclic carboxylic acids (e.g., benzimidazolinones, indoles), ensuring high-yield synthesis of diverse libraries without racemization.

Comparative Performance Data

To objectively evaluate the performance of the 3-OMe-BPM building block, we must compare the inhibitory data of its synthesized derivatives against alternatives. The table below summarizes the structure-activity relationship (SAR) data of benzimidazolinone amides synthesized from different benzylpiperidine precursors, compared against clinical standards [1].

Pharmacophore PrecursorAChE IC

(µM) ± SD
BChE IC

(µM) ± SD
Selectivity Index (AChE/BChE)Statistical Significance (vs. Donepezil BChE)
3-OMe-BPM (Target)1.24 ± 0.111.85 ± 0.140.67 (Dual Active)

(Superior)
Unsubstituted BPM 2.10 ± 0.154.50 ± 0.220.46

(Not Sig.)
4-OMe-BPM 1.55 ± 0.122.20 ± 0.180.70

(Significant)
Donepezil (Ref)0.04 ± 0.015.60 ± 0.350.007 (AChE Selective)N/A
Tacrine (Ref)0.19 ± 0.020.08 ± 0.012.37 (Hepatotoxic)N/A

Data Interpretation: Derivatives built from 3-OMe-BPM demonstrate a statistically significant improvement in BChE inhibition compared to Donepezil, validating its use as a superior scaffold for dual-target AD therapeutics.

Self-Validating Experimental Protocol: Ellman's Kinetic Assay

To ensure trustworthiness, the evaluation of 3-OMe-BPM derivatives must employ a self-validating system. We utilize a modified Ellman’s kinetic assay. This protocol is designed with internal causality—every step includes a control to prevent false positives from assay artifacts.

Step 1: Reagent Preparation & Internal Controls

  • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Establish three control wells: a Blank (buffer + substrate + DTNB, no enzyme) to account for spontaneous substrate hydrolysis, a Negative Control (enzyme + substrate + DTNB + vehicle) representing 100% enzyme activity, and a Positive Control (Donepezil).

  • Causality: The blank ensures background noise is subtracted, while the negative control provides the V

    
     baseline required for accurate percentage inhibition calculations.
    

Step 2: Pre-incubation Phase

  • Action: In a 96-well microplate, mix 0.02 U/mL of AChE (or BChE), 0.25 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the 3-OMe-BPM derivative (varying concentrations). Incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation is critical. It allows the inhibitor and enzyme to reach thermodynamic equilibrium before the substrate introduces competitive binding dynamics, preventing the underestimation of inhibitor potency.

Step 3: Reaction Initiation & Kinetic Readout

  • Action: Initiate the reaction by adding 0.25 mM acetylthiocholine iodide (ATCI). Immediately measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Causality: The enzyme cleaves ATCI into thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion (absorbing maximally at 412 nm). A continuous kinetic readout is chosen over an end-point assay because it captures the initial velocity (V

    
    ), avoiding artifacts caused by substrate depletion or product inhibition over time.
    
Statistical Validation & Enzyme Kinetics

Data generation is only the first step; rigorous statistical validation ensures the findings are reproducible and mechanistically sound.

ExpWorkflow A Synthesis via 3-OMe-BPM B Ellman's Assay (AChE/BChE) A->B Purified Ligand C Spectrophotometry (Absorbance @ 412 nm) B->C DTNB + Thiocholine D Non-linear Regression (IC50 Calculation) C->D Triplicate Data E Statistical ANOVA (p < 0.05 Validation) D->E Mean ± SD

Experimental and statistical workflow for validating 3-OMe-BPM derivatives in ChE assays.

Validation Framework:

  • IC

    
     Determination:  Data from triplicate experiments (
    
    
    
    ) must be plotted as log(inhibitor concentration) vs. normalized response. IC
    
    
    values are calculated using a 4-parameter logistic non-linear regression model.
  • Significance Testing: A one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test is used to compare the mean IC

    
     of the 3-OMe-BPM derivatives against the reference drug (Donepezil). A 
    
    
    
    -value of
    
    
    is required to claim a statistically significant improvement in BChE targeting.
  • Lineweaver-Burk Plots (Mechanism Validation): To mathematically prove that the 3-OMe-BPM derivative binds to the active site, kinetic data is plotted as

    
     vs. 
    
    
    
    . If the plots intersect at the y-axis (
    
    
    remains constant while
    
    
    increases), the data statistically validates a competitive inhibition mechanism [2].
Biological Pathway & Neuroprotective Logic

The ultimate goal of validating 3-OMe-BPM derivatives is to confirm their ability to modulate cholinergic pathways. By competitively blocking ChE enzymes, these compounds prevent the premature hydrolysis of synaptic acetylcholine (ACh).

PathwayLogic Ligand 3-OMe-BPM Derivative Enzyme AChE / BChE (PAS & CAS Binding) Ligand->Enzyme Competitive Inhibition Hydrolysis Acetylcholine Hydrolysis Blocked Enzyme->Hydrolysis Catalytic Arrest ACh Increased Synaptic Acetylcholine Hydrolysis->ACh Substrate Accumulation Neuro Neuroprotection & Cognitive Recovery ACh->Neuro Receptor Activation

Signaling pathway demonstrating how 3-OMe-BPM derivatives prevent ACh hydrolysis for neuroprotection.

The statistical validation of dual AChE/BChE inhibition directly correlates with sustained cholinergic receptor activation. Because BChE levels increase as AD progresses (while AChE levels decline), the validated dual-action of 3-OMe-BPM-derived compounds offers a more resilient therapeutic profile than highly selective AChE inhibitors.

References
  • Mo, J., Chen, T., Yang, H., Guo, Y., Li, Q., Qiao, Y., Lin, H., Feng, F., Liu, W., Chen, Y., Liu, Z., & Sun, H. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330–343.[Link]

  • Guo, Y., Yang, H., Huang, Z., Tian, S., Li, Q., Du, C., Chen, T., Liu, Y., Sun, H., & Liu, Z. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(3), 489.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Introduction In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine, a substituted piperidine derivative likely utilized as a building block or intermediate. While its role in discovery is significant, the responsibilities of a researcher extend to the entire lifecycle of a chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, technically grounded framework for the proper disposal of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring that your laboratory practices are not only compliant with regulatory standards but are also fundamentally safe. This document serves as a direct, procedural resource for researchers, scientists, and laboratory managers dedicated to upholding the highest standards of safety and environmental stewardship.

Presumptive Hazard Assessment & Chemical Profile

  • Amine Functionality: Aliphatic amines can be corrosive and cause severe skin and eye irritation or burns.[1] They are often respiratory irritants.

  • Piperidine Core: This heterocyclic moiety is a common scaffold in bioactive molecules. While the core itself is stable, its derivatives' toxicological profiles vary widely.

  • Analog Data: The Safety Data Sheet for the closely related compound, 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride, indicates potential for skin and eye irritation.[2] First aid measures for this analog include immediate rinsing of skin and eyes upon contact.[2]

Based on this analysis, [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine should be handled as a hazardous substance with the presumed characteristics outlined in the table below.

PropertyPresumed Hazard/CharacteristicRationale & Handling Implication
Physical State Solid or liquidHandling procedures should be adapted accordingly. Solids may generate dust, while liquids can splash and create vapors.
pH Likely basicAmine groups are basic. This suggests the material may be corrosive. Avoid contact with incompatible materials like acids.
Health Hazards Skin/Eye Irritant, Corrosive, Harmful if Inhaled/SwallowedAssumed based on amine functionality and analog data.[2] Mandates the use of robust Personal Protective Equipment (PPE).
Environmental Hazards Potential ecotoxicityAmines can be toxic to aquatic life. Disposal into sewer systems is strictly prohibited.[3]
Regulatory Status Hazardous WasteUnder the Resource Conservation and Recovery Act (RCRA), this chemical must be managed as hazardous waste due to its likely corrosive and toxic properties.[4]

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern the handling and disposal of laboratory chemicals:

  • Occupational Safety and Health Administration (OSHA): Through the Hazard Communication Standard (HCS) (29 CFR 1910.1200), OSHA mandates that employers inform and train employees about the chemical hazards in their workplace.[5][6][7] This includes having accessible SDSs (or a presumptive hazard assessment for novel compounds) and providing appropriate PPE.[8][9]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under RCRA.[4] Laboratories are considered waste generators and must follow strict rules for waste identification, accumulation, labeling, and disposal.[10]

Compliance with these regulations is non-negotiable and protects both laboratory personnel and the environment from potential harm.

Essential Safety Protocols: PPE and Spill Management

Before handling the chemical for any purpose, including disposal, the following safety protocols must be in place.

Personal Protective Equipment (PPE)

Given the presumptive hazards, a comprehensive PPE strategy is required.

  • Hand Protection: Wear nitrile or neoprene gloves. No single glove material protects against all chemicals, so inspect gloves before each use and replace them immediately if contaminated or damaged.[8]

  • Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this chemical, especially outside of a certified chemical fume hood, requires a respiratory hazard assessment.[6] If dusts or aerosols can be generated, use a NIOSH-approved respirator with appropriate cartridges.

Spill Response Protocol

Immediate and correct response to a spill is critical. All personnel must be trained on this procedure.

  • Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office.

  • Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by creating a dike around the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Neutralize (if applicable): For a basic compound like this amine, a weak acid neutralizer could be used, but this should only be done by trained personnel following a specific institutional protocol.

  • Clean-Up: Carefully collect the absorbed material using spark-proof tools and place it in a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be disposed of accordingly.[10]

  • Document: Report the spill to your laboratory supervisor and EH&S office, as required by your institution's policies.

Step-by-Step Disposal Procedures

The guiding principle of chemical disposal is that no hazardous chemical waste should ever be poured down the drain or placed in the regular trash .[11]

Waste Segregation & Container Selection

Proper segregation is fundamental to safe disposal. Incompatible wastes, if mixed, can generate heat, toxic gases, or violent reactions.

  • Segregation: Collect waste [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine in a dedicated container. Do not mix it with other waste streams such as halogenated solvents, acidic waste, or oxidizers. It should be classified as a non-halogenated organic amine waste .

  • Container: The waste container must be in good condition, leak-proof, and chemically compatible with the waste.[4][12] A high-density polyethylene (HDPE) or glass container is typically suitable. The original product container is often the best choice for collecting the initial waste.[13]

Waste Accumulation and Labeling

Laboratories typically accumulate waste in a Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the lab personnel.[12]

Step-by-Step Accumulation Protocol:

  • Obtain a Waste Container: Select a clean, appropriate container as described above.

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a "HAZARDOUS WASTE" label. These labels are provided by your institution's EH&S department.

  • List Contents: Clearly write the full chemical name: "[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine" and estimate its percentage in the container.[12][14] Do not use abbreviations or chemical formulas.[12]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[4][12] Do not leave a funnel in the container.

  • Store Safely: Place the container in your designated SAA, away from drains and incompatible materials.[14] Use secondary containment (such as a plastic tub) to catch any potential leaks.[10]

Disposal of Empty Containers and Contaminated Materials
  • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste. To dispose of it as non-hazardous trash, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[13] The rinsate from this process is considered hazardous waste and must be collected in your designated waste container.[13] After rinsing, deface or remove the original label and dispose of the container according to your institutional guidelines.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as solid hazardous waste.[10] Collect these items in a separate, clearly labeled container or a sealed bag designated for solid chemical waste.

Arranging for Final Disposal

When your waste container is 90% full, it is time to arrange for its removal.

  • Finalize Label: Ensure the hazardous waste label is complete and accurate.

  • Request Pickup: Contact your institution's EH&S office or use their online system to schedule a waste pickup.[13]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[13] Trained EH&S professionals will handle the collection and transport to a central accumulation area for final disposal by a licensed contractor.

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the decision-making and response workflows.

Disposal_Decision_Tree start Waste Generated: [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine or contaminated material is_liquid Is the waste liquid/solid chemical or contaminated solid material? start->is_liquid liquid_solid_path Liquid / Solid Chemical is_liquid->liquid_solid_path Liquid/Solid solid_path Contaminated Solid (Gloves, Wipes, etc.) is_liquid->solid_path Solid Material container_liquid Select compatible, leak-proof liquid waste container (e.g., HDPE). liquid_solid_path->container_liquid container_solid Select designated solid waste container or sealed bag. solid_path->container_solid label_waste Affix 'HAZARDOUS WASTE' label. List full chemical name and concentration. container_liquid->label_waste container_solid->label_waste store_waste Store in designated SAA with secondary containment. Keep closed. label_waste->store_waste full Container is 90% full? store_waste->full request_pickup Contact EH&S for waste pickup. full->request_pickup Yes continue_collection Continue to collect waste safely. full->continue_collection No

Caption: Decision tree for proper segregation and collection of waste.

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the area. spill->alert assess Assess spill size & hazard. alert->assess evacuate Evacuate Area. Contact EH&S Immediately. assess->evacuate Large / High Hazard ppe Don appropriate PPE (gloves, goggles, lab coat). assess->ppe Small / Manageable report Report incident to supervisor/EH&S. evacuate->report contain Contain spill with absorbent material. [12] ppe->contain cleanup Collect absorbed material into hazardous waste container. contain->cleanup decontaminate Decontaminate spill area. Dispose of all materials as hazardous waste. cleanup->decontaminate decontaminate->report

Sources

Handling

Personal protective equipment for handling [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine

Handling [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine requires a rigorous, scientifically grounded approach to laboratory safety. As a bifunctional organic compound featuring both a primary methylamine and a tertiary p...

Author: BenchChem Technical Support Team. Date: March 2026

Handling [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine requires a rigorous, scientifically grounded approach to laboratory safety. As a bifunctional organic compound featuring both a primary methylamine and a tertiary piperidine amine tethered to a lipophilic 3-methoxybenzyl moiety[1], it presents unique operational challenges.

The dual-amine functionality imparts significant basicity and nucleophilicity, rendering the compound highly corrosive to biological tissues. Furthermore, the lipophilic benzyl ether enhances dermal penetration. This means accidental skin contact does not just cause localized chemical burns; it can lead to the rapid systemic absorption of the corrosive payload.

To build a self-validating safety culture, researchers must move beyond simply following rules and understand the causality behind each protocol. Below is the comprehensive operational, safety, and disposal guide for handling this compound.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic freebase amines. Amines are known to degrade certain polymers (like latex) and can cause irreversible saponification of corneal lipids upon contact. The following matrix outlines the required PPE and the mechanistic rationale behind each choice, aligned with standards from [2].

PPE CategoryRoutine Operational HandlingEmergency Spill ResponseCausality / Mechanistic Rationale
Hand Protection Double-layered Nitrile (≥5 mil)Heavy-duty Neoprene or Butyl rubberAmines rapidly degrade latex. Double-gloving prevents breakthrough from the highly lipophilic benzyl moiety[2].
Eye/Face Chemical splash gogglesFull face shield over gogglesBasic amines cause irreversible corneal damage and blindness upon contact.
Body Flame-resistant (FR) lab coat, fully buttonedTyvek® suit or chemical-resistant apronPrevents absorption through porous clothing fibers, which can trap the chemical against the skin.
Respiratory N/A (if handled in a certified fume hood)NIOSH-approved respirator (Ammonia/Methylamine cartridges)Freebase amines volatilize at room temperature, causing severe respiratory tract mucosal irritation[3].

Operational Workflow & Safety Protocols

Handling this compound requires a self-validating system to ensure containment. The following step-by-step methodology guarantees that exposure risks are minimized before the chemical container is even opened.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm)[4].

    • Self-Validation Check: Tape a small piece of Kimwipe to the bottom of the sash; it should pull steadily inward. Do not proceed if the tissue flutters outward or hangs still.

  • Static Elimination: Organic amine powders can carry static charge, leading to dangerous aerosolization during weighing. Use an anti-static zero-stat gun or an ionizing bar inside the balance enclosure prior to opening the stock bottle.

  • Closed-System Transfer: Tare a sealable vial on the analytical balance. Bring the sealed vial and the stock container of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine into the fume hood.

  • Dispensing: Using a clean, grounded stainless-steel spatula, transfer the required mass into the vial.

  • Sealing and Decontamination: Seal the weighing vial before removing it from the hood. Wipe the exterior of the vial and the spatula with a Kimwipe dampened with 1% acetic acid or citric acid. This mildly acidic wipe neutralizes any microscopic, volatile amine residue into a harmless, non-volatile salt[3].

Workflow N1 Risk Assessment & PPE Donning N2 Fume Hood Preparation N1->N2 N3 Chemical Transfer (Closed System) N2->N3 N4 Spill / Exposure? N3->N4 N5 Neutralize with Dilute Acid N4->N5 Yes N6 Standard Waste Segregation N4->N6 No N5->N6

Workflow for the safe handling, transfer, and emergency response for organic amines.

Spill Response & Decontamination Plan

In the event of a spill, the primary objective is to prevent the volatilization of the freebase amine and neutralize its corrosivity, following standard [3].

Step-by-Step Methodology: Spill Containment

  • Evacuate and Assess: Alert personnel in the immediate vicinity. If the spill is >50 grams or occurs outside a fume hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS) per standard [5].

  • Don Emergency PPE: Upgrade to heavy-duty neoprene gloves and a full face shield.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand[3]. Crucial Warning: Do not use sawdust or paper towels initially, as concentrated amines can react exothermically with organic materials.

  • Neutralization (The Causality): Carefully spray or pour a mild acid (e.g., 5% acetic acid or citric acid solution) over the absorbed spill. Why? This acid-base reaction converts the volatile, lipophilic freebase amine into a water-soluble, non-volatile ammonium salt. This drastically reduces inhalation hazards and halts the chemical's dermal penetrability[3].

  • Collection: Scoop the neutralized slurry using a non-sparking tool into a compatible, sealable polyethylene hazardous waste container.

Disposal and Waste Management Plan

Proper disposal prevents incompatible chemical reactions in waste streams. Amines must never be mixed with oxidizing agents, strong acids, or halogenated solvents in unregulated amounts, as this can lead to violent exothermic reactions or the formation of highly toxic byproducts[2].

Waste Segregation Protocol:

  • Aqueous Waste: If the amine has been neutralized with an acid into an aqueous solution, collect it in a dedicated "Aqueous Basic/Amine Waste" carboy. Ensure the final pH is adjusted to between 5 and 9 before long-term storage to comply with environmental discharge standards[3].

  • Organic Waste: Unreacted freebase amine dissolved in organic solvents (e.g., dichloromethane, methanol) must be placed in a designated organic waste container, clearly labeled with the specific chemical name and[1].

  • Solid Waste: Contaminated gloves, Kimwipes, and empty stock containers must be disposed of in a dedicated solid hazardous waste bin, and never in the general municipal trash[2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • USDA Agricultural Research Service. "Chemical Hygiene Plan - General Laboratory Practices." USDA ARS. URL:[Link]

  • Grokipedia. "Safe Handling of Organic Amines and Buffers." Grokipedia. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine
© Copyright 2026 BenchChem. All Rights Reserved.